3-Bromo-5-fluoro-2-hydroxybenzoic acid
Description
The exact mass of the compound 3-Bromo-5-fluoro-2-hydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-5-fluoro-2-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-fluoro-2-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-5-fluoro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNQXLZBKUYDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4180-42-1 | |
| Record name | 3-bromo-5-fluoro-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-5-fluoro-2-hydroxybenzoic acid CAS 4180-42-1 properties
An In-depth Technical Guide to 3-Bromo-5-fluoro-2-hydroxybenzoic acid (CAS 4180-42-1)
Foreword: Unveiling the Potential of a Niche Research Chemical
In the landscape of drug discovery and specialty chemicals, certain molecules stand out not for their extensive characterization, but for their untapped potential. 3-Bromo-5-fluoro-2-hydroxybenzoic acid is one such compound. As a substituted salicylic acid, it belongs to a class of molecules renowned for their biological activity. The strategic placement of bromo and fluoro substituents on the salicylic acid scaffold suggests a nuanced reactivity profile and a high potential for utility as a versatile building block in medicinal chemistry and agrochemical research. This guide is intended for researchers and drug development professionals, providing a comprehensive overview of its known properties, a scientifically grounded exploration of its potential synthesis and reactivity, and an expert perspective on its promising applications. Due to the limited publicly available experimental data for this specific compound, this document combines established information with reasoned, experience-based insights derived from the behavior of closely related analogues.
Core Physicochemical & Structural Properties
3-Bromo-5-fluoro-2-hydroxybenzoic acid is a halogenated derivative of salicylic acid. Its fundamental identifiers are well-established in chemical literature and supplier databases.
| Property | Value | Source(s) |
| CAS Number | 4180-42-1 | [1][2][3] |
| Molecular Formula | C₇H₄BrFO₃ | [1] |
| Molecular Weight | 235.01 g/mol | [1][2] |
| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)O)F)Br | [4] |
| InChI Key | UKIJWZUOZRTSDX-UHFFFAOYSA-N | [4] |
| Purity (Commercial) | ≥97% | [1] |
Experimental Data Gaps
It is critical to note that comprehensive experimental data for this compound is not widely published. Safety Data Sheets explicitly report "No data available" for key physical properties.[3]
-
Melting Point: Not reported.
-
Boiling Point: Not reported.
-
Solubility: No quantitative data is available.[3] As a substituted benzoic acid, it is expected to have low solubility in water and higher solubility in polar organic solvents like ethanol, methanol, DMSO, and DMF.
-
pKa: Not experimentally determined. The presence of two electron-withdrawing groups (Br and F) is expected to increase the acidity (lower the pKa) of both the carboxylic acid and the phenolic hydroxyl group compared to unsubstituted salicylic acid.
Spectroscopic Characterization Profile (Anticipated)
While published spectra for this specific molecule are unavailable, its structure allows for a confident prediction of its key NMR features. This analysis is crucial for researchers who may synthesize or handle this compound to confirm its identity.
-
¹H NMR Spectroscopy: The aromatic region should display two distinct signals, both appearing as doublets of doublets due to coupling with each other (meta-coupling, J ≈ 2-3 Hz) and with the ¹⁹F nucleus.
-
The proton at C6 (ortho to the hydroxyl) will likely be downfield, showing a J-coupling to the fluorine atom.
-
The proton at C4 (ortho to the bromine) will also show a J-coupling to the fluorine atom.
-
The acidic protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, with chemical shifts highly dependent on the solvent and concentration.
-
-
¹³C NMR Spectroscopy: The spectrum should exhibit seven distinct carbon signals. The key features would be the large one-bond carbon-fluorine coupling (¹JCF) for the C5 carbon, and smaller two- and three-bond couplings (²JCF, ³JCF) for the adjacent carbons (C4, C6). The chemical shifts will be influenced by the electronegative substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for:
-
O-H stretching (broad band) for the carboxylic acid and phenol, typically in the 2500-3300 cm⁻¹ region.
-
C=O stretching for the carboxylic acid, around 1680-1710 cm⁻¹.
-
C-O stretching and O-H bending around 1200-1400 cm⁻¹.
-
C-Br and C-F stretching in the fingerprint region.
-
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and/or [M-H]⁻ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Proposed Synthesis Pathway: A Logic-Driven Approach
A likely precursor is 5-Fluoro-2-hydroxybenzoic acid (CAS 345-16-4) . The synthesis would proceed via electrophilic aromatic substitution. The hydroxyl and carboxylic acid groups are both activating, ortho-, para-directing groups. The position C3, which is ortho to the hydroxyl group and meta to the carboxylic acid, is sterically accessible and electronically activated, making it the most probable site for bromination.
Protocol: Electrophilic Bromination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 5-fluoro-2-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Brominating Agent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution. The use of NBS is preferred over elemental bromine (Br₂) for milder conditions and higher selectivity, minimizing side reactions.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining brominating agent. If using an organic solvent, wash the organic layer sequentially with sodium thiosulfate solution, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the final product, 3-Bromo-5-fluoro-2-hydroxybenzoic acid.
Reactivity and Mechanistic Considerations
The chemical behavior of 3-Bromo-5-fluoro-2-hydroxybenzoic acid is governed by the interplay of its three functional groups on the aromatic ring.
-
Acidity: Both the fluorine and bromine atoms are electron-withdrawing groups via induction. This effect increases the acidity of the carboxylic acid proton, making it a stronger acid than salicylic acid. It also increases the acidity of the phenolic proton.
-
Aromatic Ring Reactivity: The hydroxyl group is a strong activating group, while the halogens are deactivating. Overall, the ring is deactivated towards further electrophilic substitution compared to salicylic acid. However, the directing effects of the substituents would dictate the position of any subsequent reaction.
-
Nucleophilic Substitution: The positions occupied by the halogens are generally not susceptible to nucleophilic aromatic substitution unless under harsh conditions or if activated by other strong electron-withdrawing groups.
-
Halogen Bonding: The bromine atom, in particular, possesses a region of positive electrostatic potential on its outer surface (a "sigma-hole"). This allows it to act as a halogen bond donor, forming non-covalent interactions with Lewis bases like carbonyl oxygens or nitrogen atoms in biological macromolecules.[7] This is a critical feature for its potential use in drug design.[8]
Potential Applications in Research & Development
The unique substitution pattern of this molecule makes it a compelling candidate for several high-value research areas.
Drug Discovery and Medicinal Chemistry
Halogenated aromatics are ubiquitous in modern pharmaceuticals.[9] This compound can serve as a valuable building block or fragment for several reasons:
-
Scaffold for Bioactive Molecules: The salicylic acid core is a well-known pharmacophore. The bromo and fluoro substituents can be used to fine-tune pharmacokinetic properties (ADME) and to explore specific interactions within a biological target's binding site.
-
Exploitation of Halogen Bonding: As a halogen bond donor, the bromine atom can be used to enhance ligand-protein binding affinity and selectivity, a strategy increasingly employed in rational drug design.[8] The molecule could be screened in fragment-based lead discovery programs to identify interactions with pharmacologically relevant proteins.
Agrochemical Development
There is strong evidence that halogenation of salicylic acid at the 3- and 5-positions can dramatically enhance its ability to induce Systemic Acquired Resistance (SAR) in plants.[10] SAR is a plant's innate immune response that provides long-lasting, broad-spectrum protection against pathogens.
-
SAR Inducers: A study on substituted salicylates found that derivatives halogenated at the 3- and/or 5-positions were significantly more potent at inducing pathogenesis-related (PR) proteins—a key marker of SAR—than salicylic acid itself.[10] This positions 3-Bromo-5-fluoro-2-hydroxybenzoic acid as a prime candidate for investigation as a novel plant defense activator, potentially leading to the development of new, non-biocidal crop protection agents.[11]
Safety and Handling
While a specific, detailed toxicological profile for this compound is not available, prudent laboratory practices are essential. The hazard profile can be inferred from closely related compounds.
-
Inferred Hazards: The isomeric compound 5-Bromo-3-fluoro-2-hydroxybenzoic acid is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[4] Therefore, similar precautions should be taken for the title compound.
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Conclusion
3-Bromo-5-fluoro-2-hydroxybenzoic acid (CAS 4180-42-1) represents a molecule of significant interest at the intersection of medicinal and agricultural chemistry. While its experimental characterization is currently limited, its structural features provide a clear roadmap for its potential utility. Its halogenated salicylic acid core points to inherent biological activity, and the specific bromine and fluorine substituents offer modern tools—such as halogen bonding—for enhancing molecular interactions. The proposed synthesis is straightforward and relies on well-established chemical principles, making the compound accessible for further investigation. For researchers in drug discovery and agrochemical development, this molecule is not just a catalog item, but a promising starting point for innovation.
References
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Beijing Ark Chemical Technology Co., Ltd. (n.d.). 3-Bromo-5-fluoro-2-hydroxybenzoic acid - CAS:4180-42-1. Retrieved from [Link]
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abcr Gute Chemie. (n.d.). AB646045 | CAS 4180-42-1. Retrieved from [Link]
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MDPI. (2021). Functional Analogues of Salicylic Acid and Their Use in Crop Protection. Retrieved from [Link]
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ResearchGate. (2002). Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance. Retrieved from [Link]
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ResearchGate. (2010). Structure and reaction of salicylic acid to form hydroxylated derivatives. Retrieved from [Link]
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PubMed. (2021). Altering the substituents of salicylic acid to improve Berthelot reaction for ultrasensitive colorimetric detection of ammonium and atmospheric ammonia. Retrieved from [Link]
- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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SAGE Journals. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
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PMC. (2019). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Retrieved from [Link]
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PMC. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]
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OUCI. (2023). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzoic acid. Retrieved from [Link]
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3-Bromo-5-fluorosalicylic acid chemical structure and synonyms
An In-Depth Technical Guide to 3-Bromo-5-fluorosalicylic Acid: Structure, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-5-fluorosalicylic acid, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Given its specific substitution pattern, this molecule is not a common off-the-shelf reagent; therefore, this document emphasizes its fundamental properties, proposes a logical synthetic pathway, and contextualizes its potential applications based on the well-established roles of its constituent chemical motifs in drug discovery.
Chemical Identity and Structure
3-Bromo-5-fluorosalicylic acid is a derivative of salicylic acid, featuring both a bromine and a fluorine atom on the benzene ring. The precise placement of these halogens, along with the carboxyl and hydroxyl groups, dictates its chemical reactivity and potential biological activity.
Core Chemical Structure
The foundational structure is salicylic acid (2-hydroxybenzoic acid). The substituents are located as follows:
-
A hydroxyl group (-OH) at position 2.
-
A carboxyl group (-COOH) at position 1.
-
A bromo group (-Br) at position 3.
-
A fluoro group (-F) at position 5.
The IUPAC name for this compound is 3-Bromo-5-fluoro-2-hydroxybenzoic acid .
Caption: Chemical structure of 3-Bromo-5-fluoro-2-hydroxybenzoic acid.
Physicochemical Properties
A summary of the key identifiers and calculated properties for 3-Bromo-5-fluorosalicylic acid is presented below.
| Property | Value | Source |
| IUPAC Name | 3-Bromo-5-fluoro-2-hydroxybenzoic acid | - |
| Molecular Formula | C₇H₄BrFO₃ | Calculated |
| Molecular Weight | 235.01 g/mol | Calculated |
| CAS Number | Not assigned / Not commercially indexed | - |
| Synonyms | 3-Bromo-5-fluorosalicylic acid | - |
Note on Synonyms and Availability: This compound is not widely listed in commercial chemical databases. Researchers looking to work with this molecule will likely need to perform a custom synthesis. Closely related, commercially available compounds include 5-Fluorosalicylic acid (CAS 345-16-4)[1][2], 5-Bromosalicylic acid (CAS 89-55-4)[3], and 3-Bromo-5-fluorobenzoic acid (CAS 176548-70-2)[4], which may serve as precursors or reference compounds.
Proposed Synthetic Strategy
Given the lack of a commercially available source, a reliable synthetic route is paramount. The following multi-step synthesis is proposed, starting from the readily available 5-Fluorosalicylic acid. This approach leverages the directing effects of the hydroxyl and carboxyl groups on the aromatic ring.
Causality of the Synthetic Design: The hydroxyl group is a powerful ortho-, para- directing group, while the carboxyl group is a meta-directing group. In 5-fluorosalicylic acid, the C3 and C5 positions are ortho and para to the hydroxyl group, respectively. Since the C5 position is already occupied by fluorine, the most electronically favorable position for electrophilic aromatic substitution (such as bromination) is the C3 position. This provides a direct and high-yielding pathway to the target molecule.
Caption: Proposed synthetic workflow for 3-Bromo-5-fluorosalicylic acid.
Experimental Protocol: Electrophilic Bromination
This protocol is a self-validating system where reaction progress can be monitored using Thin Layer Chromatography (TLC) to ensure the consumption of starting material before proceeding to workup and purification.
Materials:
-
5-Fluorosalicylic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 5-fluorosalicylic acid (1.0 eq) in anhydrous acetonitrile. Stir the solution at room temperature until all solid has dissolved.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.
-
Rationale: NBS is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions compared to using elemental bromine (Br₂). Acetonitrile is a suitable polar aprotic solvent for this reaction. A slight excess of NBS ensures complete conversion of the starting material.
-
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and stir. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the 5-fluorosalicylic acid spot is no longer visible.
-
Quenching and Workup:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Rationale: This step separates the organic product from water-soluble byproducts (like succinimide) and unreacted reagents.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any acidic impurities), deionized water, and finally, brine.
-
Rationale: The bicarbonate wash neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 3-Bromo-5-fluorosalicylic acid.
Applications in Research and Drug Development
The unique combination of a salicylic acid core and dual halogenation makes 3-Bromo-5-fluorosalicylic acid a molecule with high potential in drug discovery and materials science.
Role of the Salicylic Acid Scaffold
The salicylic acid moiety is a well-known "privileged scaffold" in medicinal chemistry. It is the core of acetylsalicylic acid (aspirin) and is found in numerous non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to chelate metals and act as a building block for more complex active pharmaceutical ingredients (APIs) is well-documented.[1][]
The Strategic Importance of Fluorine and Bromine
The introduction of halogens, particularly fluorine, is a cornerstone of modern drug design.[6][7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[8] Placing a fluorine atom at a metabolically vulnerable position can significantly increase a drug's half-life.
-
Modulation of pKa: Fluorine is highly electronegative and can lower the pKa of nearby acidic or basic groups, which can alter a molecule's ionization state at physiological pH and impact its solubility and cell permeability.[8]
-
Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[6]
-
Lipophilicity: Both bromine and fluorine increase the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes. This property is crucial for oral bioavailability and for drugs targeting the central nervous system.[8]
Compounds like 3-Bromo-5-fluorosalicylic acid are valuable as intermediates for creating novel drug candidates where these properties can be fine-tuned to achieve a desired therapeutic profile.[1][9]
Safety and Handling
No specific safety data sheet (SDS) exists for 3-Bromo-5-fluorosalicylic acid. Therefore, it must be handled with the precautions appropriate for related halogenated aromatic carboxylic acids.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and chemical-resistant gloves (e.g., nitrile).[10][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[11]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
3-Bromo-5-fluorosalicylic acid represents a specialized chemical entity with significant potential as a building block in the synthesis of novel pharmaceuticals and functional materials. While not commercially available, its synthesis is achievable through a straightforward electrophilic bromination of 5-fluorosalicylic acid. The strategic incorporation of both bromine and fluorine on the salicylic acid scaffold allows for the modulation of key physicochemical and pharmacokinetic properties, making it a valuable tool for researchers aiming to overcome challenges in modern drug discovery.
References
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3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788. PubChem. [Link]
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3-Bromo-5-fluoropicolinic acid. Chem-Space. (2017-07-19). [Link]
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3-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 21986246. PubChem. [Link]
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Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]
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CAS 176548-70-2 3-Bromo-5-fluorobenzoic acid. Shenzhen Nexconn Pharmatechs Ltd.. [Link]
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5-Bromosalicylic acid | C7H5BrO3 | CID 6972. PubChem. [Link]
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5-Fluorosalicylic acid | C7H5FO3 | CID 67658. PubChem. [Link]
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Synthesis of 5-Fluoro Salicylic Acid. ResearchGate. (January 2000). [Link]
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Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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The role of fluorine in medicinal chemistry. ResearchGate. (January 2013). [Link]
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Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Publications. (2021-01-05). [Link]
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3-Bromo-5-fluoro-2-hydroxybenzoic acid vs 5-Bromo-3-fluoro isomer
Title: Technical Guide: 3-Bromo-5-fluoro-2-hydroxybenzoic Acid vs. 5-Bromo-3-fluoro Isomer – Structural Divergence, Synthesis, and Application
Part 1: Executive Summary & Structural Logic
The Core Distinction In the realm of fragment-based drug discovery (FBDD) and lead optimization, the precise positioning of halogen atoms on the salicylic acid scaffold dictates not just chemical reactivity, but biological potency. We are comparing two regioisomers:
While they share the same molecular weight (235.01 g/mol ) and lipophilicity profiles (logP ~2.4–3.2), their electronic landscapes differ radically due to the ortho-effect relative to the phenolic hydroxyl and carboxylic acid groups.
-
3-Br-5-F Isomer: The bulky bromine atom at the C3 position (ortho to the phenol) creates significant steric clash, twisting the carboxylic acid out of planarity and disrupting the intramolecular hydrogen bond (IMHB) between the phenol proton and the carbonyl oxygen. This often increases the acidity of the phenol.
-
5-Br-3-F Isomer: The smaller fluorine atom at C3 maintains the planar IMHB network more effectively.[2] However, the strong inductive effect (-I) of fluorine at the ortho position significantly lowers the pKa of the phenolic hydroxyl compared to the bromine analog.
| Feature | 3-Bromo-5-fluoro (Isomer A) | 5-Bromo-3-fluoro (Isomer B)[2] |
| CAS Number | 4180-42-1 | 251300-29-5 |
| C3 Substituent | Bromine (Steric bulk, moderate -I) | Fluorine (Low steric, strong -I) |
| C5 Substituent | Fluorine | Bromine |
| Key Reactivity | C5-F is activated for SNAr | C5-Br is activated for Pd-coupling |
| NMR Signature | Two large | One large |
Part 2: Synthesis & Manufacturing Protocols
To achieve high purity, direct halogenation of salicylic acid is often uncontrolled, yielding inseparable mixtures. The "Trustworthy" approach utilizes pre-functionalized precursors to guarantee regioselectivity.
Method A: The "Direct Halogenation" Route (Cost-Effective)
Best for: 5-Bromo-3-fluoro isomer. Bromination of 3-fluorosalicylic acid is highly regioselective because the hydroxyl group (strongly activating) directs ortho/para.[2] Since the ortho (C3) is blocked by Fluorine, Bromine attacks the para position (C5) exclusively.
Protocol 1: Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzoic acid
-
Precursor: Dissolve 3-fluorosalicylic acid (1.0 eq) in Glacial Acetic Acid.
-
Reagent: Add Bromine (Br2, 1.05 eq) dropwise at 20–25°C.
-
Note: Keep temperature below 30°C to prevent decarboxylation.[2]
-
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[2] The -OH group directs incoming Br+ to C5.[2]
-
Work-up: Pour mixture into ice water. The product precipitates as a white solid.
-
Purification: Recrystallize from Ethanol/Water (8:2).
-
Yield: Typically >85%.
Method B: The "Sandmeyer" Route (High Precision)
Best for: 3-Bromo-5-fluoro isomer. Direct bromination of 5-fluorosalicylic acid often yields mixtures (3-bromo, 3,5-dibromo).[2] A more controlled approach uses 2-amino-5-fluorobenzoic acid.[2]
Protocol 2: Synthesis of 3-Bromo-5-fluoro-2-hydroxybenzoic acid
-
Diazotization: Suspend 2-amino-3-bromo-5-fluorobenzoic acid in H2SO4/H2O. Cool to 0°C. Add NaNO2 (1.1 eq) dropwise.
-
Hydrolysis (The Critical Step): Transfer the diazonium salt solution slowly into boiling 30% H2SO4.
-
Why: This replaces the -N2+ group with -OH.[2]
-
-
Isolation: Cool to room temperature. Extract with Ethyl Acetate.[2]
-
Purification: Column chromatography (SiO2, Hexane:EtOAc 4:1) is often required to remove decarboxylated byproducts.[2]
Part 3: Analytical Validation (Self-Validating Systems)
The most critical error in sourcing these compounds is isomer confusion. You must validate the structure using 1H-NMR Coupling Constants . This is a definitive, self-validating test.
The NMR Logic
-
3-Bromo-5-fluoro Isomer:
-
5-Bromo-3-fluoro Isomer:
Visualization of Analytical Logic
Caption: Decision tree for distinguishing regioisomers via 1H-NMR fluorine coupling patterns.
Part 4: Reactivity & Applications in Drug Design
Scaffold Decoration (SAR)
-
5-Bromo-3-fluoro (Isomer B): The C5-Bromine is an excellent handle for Suzuki-Miyaura coupling .[2] This allows researchers to extend the carbon skeleton at the para position relative to the phenol, a common tactic to reach into hydrophobic pockets of enzyme active sites (e.g., Kinase inhibitors).
-
3-Bromo-5-fluoro (Isomer A): The C5-Fluorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) if the ring is further activated (e.g., converted to a salicylate ester or amide).[2] The C3-Bromine is sterically crowded and difficult to couple without specialized ligands (e.g., Buchwald ligands).
Bioisosterism & Metabolic Stability
Both isomers serve as bioisosteres for salicylic acid.[2] The fluorine atom blocks metabolic hydroxylation (Phase I metabolism).
-
Metabolic Blockade: The 5-fluoro isomer (Isomer A) effectively blocks CYP450 oxidation at the susceptible C5 position, significantly increasing the half-life (
) of the parent drug.
Experimental Workflow: Suzuki Coupling on 5-Bromo Isomer
-
Reagents: 5-Bromo-3-fluoro-2-hydroxybenzoic acid (1 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (3 eq).[2]
-
Solvent: Dioxane/Water (4:1).[2] Degas thoroughly.
-
Conditions: Heat to 90°C for 4 hours under N2.
-
Note: Protect the carboxylic acid (as methyl ester) and phenol (as MOM ether) if the boronic acid is sensitive, though modern catalysts often tolerate the free acid.
References
-
PubChem. (2025).[2][4][5] 5-Bromo-3-fluoro-2-hydroxybenzoic acid (CID 11770416).[2][3] National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2018).[2] Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. Environmental Science: Water Research & Technology. [Link]
-
Abraham, R. J., & Edgar, M. (2022). Substituent Chemical Shifts in NMR.[2][6] Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]
-
Sigma-Aldrich. (2025).[2] Product Specification: 2-Bromo-5-hydroxybenzoic acid derivatives. ]">https://www.sigmaaldrich.com[2]
Sources
- 1. 3-Bromo-5-fluoro-2-hydroxybenzoic acid | Chemrio [chemrio.com]
- 2. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-3-fluoro-2-hydroxybenzoic acid | C7H4BrFO3 | CID 11770416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. modgraph.co.uk [modgraph.co.uk]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 3-Bromo-5-fluoro-2-hydroxybenzoic Acid in Organic Solvents
For Immediate Release
[SHANGHAI, CN — February 12, 2026] – This technical guide offers an in-depth analysis of the solubility characteristics of 3-Bromo-5-fluoro-2-hydroxybenzoic acid, a compound of significant interest in contemporary chemical research and pharmaceutical development. Addressed to researchers, scientists, and professionals in drug development, this document provides a foundational understanding of the compound's solubility profile in common organic solvents, underpinned by its physicochemical properties and established solubility principles.
Introduction: The Significance of Solubility in a Research Context
3-Bromo-5-fluoro-2-hydroxybenzoic acid, a substituted derivative of salicylic acid, presents a unique molecular architecture that suggests a complex yet predictable solubility behavior. An understanding of its solubility is paramount for a variety of applications, including reaction chemistry, purification by crystallization, and the formulation of active pharmaceutical ingredients (APIs). The interplay of its functional groups—a carboxylic acid, a hydroxyl group, a bromine atom, and a fluorine atom—dictates its interactions with different solvent environments. This guide aims to provide a predictive solubility framework and a practical methodology for its experimental determination.
Physicochemical Properties: The Molecular Blueprint for Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For 3-Bromo-5-fluoro-2-hydroxybenzoic acid (CAS: 251300-29-5), these properties provide the first clues to its behavior in various solvents.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFO₃ | PubChem[1] |
| Molecular Weight | 235.01 g/mol | PubChem[1] |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
The XLogP3 value of 2.4 suggests a moderate lipophilicity, indicating that the compound will likely exhibit solubility in a range of organic solvents, but may have limited solubility in highly nonpolar or highly polar extremes. The presence of both hydrogen bond donors (the carboxylic acid and hydroxyl protons) and acceptors (the carbonyl and hydroxyl oxygens, and the fluorine atom) points towards significant solute-solvent interactions in protic and polar aprotic solvents.
Theoretical Framework: Predicting Solubility from First Principles
The age-old chemical maxim, "like dissolves like," serves as a fundamental principle in predicting solubility. This concept is refined by considering the polarity, hydrogen bonding capabilities, and potential for acid-base interactions between the solute and the solvent.
3-Bromo-5-fluoro-2-hydroxybenzoic acid is a polar molecule due to its functional groups. The carboxylic acid and hydroxyl groups can participate in hydrogen bonding, both as donors and acceptors. The bromine and fluorine substituents increase the molecular weight and introduce further polarity and potential for dipole-dipole interactions.
Based on these characteristics, we can anticipate the following solubility trends:
-
High Solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) that can engage in hydrogen bonding and dipole-dipole interactions.
-
Moderate Solubility in less polar solvents (e.g., dichloromethane).
-
Low to Negligible Solubility in nonpolar solvents (e.g., hexane, toluene) where the polar functional groups of the solute cannot be effectively solvated.
Predicted Solubility Profile: An Educated Estimation
The following table provides a predicted qualitative solubility profile for 3-Bromo-5-fluoro-2-hydroxybenzoic acid in a range of common organic solvents. These predictions are based on theoretical principles and comparative data for similar compounds.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid and hydroxyl groups of the solute. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol is an excellent hydrogen bond donor and acceptor.[4] |
| Acetone | Polar Aprotic | High | The carbonyl group of acetone is a strong hydrogen bond acceptor, capable of interacting with the acidic protons of the solute. Salicylic acid shows high solubility in acetone.[2][5] |
| Ethyl Acetate | Polar Aprotic | High | The ester functionality of ethyl acetate can act as a hydrogen bond acceptor. Salicylic acid is known to be highly soluble in ethyl acetate.[2][4] |
| Dichloromethane | Moderately Polar | Medium | As a moderately polar solvent, dichloromethane can engage in dipole-dipole interactions but lacks hydrogen bonding capabilities, leading to moderate solvation. |
| Toluene | Nonpolar | Low | The nonpolar nature of toluene makes it a poor solvent for the polar functional groups of the solute. |
| Hexane | Nonpolar | Very Low | Hexane is a nonpolar solvent and is not expected to effectively solvate the polar 3-Bromo-5-fluoro-2-hydroxybenzoic acid. |
It is crucial for researchers to experimentally verify these predicted solubilities for their specific applications.
Experimental Protocol for Solubility Determination: A Step-by-Step Guide
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of 3-Bromo-5-fluoro-2-hydroxybenzoic acid in an organic solvent.
Objective: To determine the saturation solubility of 3-Bromo-5-fluoro-2-hydroxybenzoic acid in a given organic solvent at a specific temperature.
Materials:
-
3-Bromo-5-fluoro-2-hydroxybenzoic acid (high purity)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-Bromo-5-fluoro-2-hydroxybenzoic acid to a series of vials.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the suspensions using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved solid.
-
Alternatively, the concentration of the solute in the filtered solution can be determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in terms of g/L or mg/mL using the mass of the dissolved solid and the volume of the solvent used.
-
Visualizing the Factors of Solubility
The interplay of various molecular and environmental factors governs the solubility of 3-Bromo-5-fluoro-2-hydroxybenzoic acid. The following diagram illustrates these key relationships.
Caption: Factors influencing the solubility of 3-Bromo-5-fluoro-2-hydroxybenzoic acid.
Conclusion: A Guide for Informed Research
This technical guide provides a comprehensive overview of the predicted solubility of 3-Bromo-5-fluoro-2-hydroxybenzoic acid in a range of organic solvents. While direct quantitative data remains to be extensively published, a strong predictive framework can be established based on the compound's physicochemical properties and by drawing analogies with structurally similar molecules like salicylic acid. The provided experimental protocol offers a robust method for researchers to determine precise solubility values tailored to their specific needs. Ultimately, a thorough understanding and experimental verification of solubility are critical for the successful application of this compound in research and development.
References
-
Sadeghi, M., & Rasmuson, Å. C. (2020). Solubility of Salicylic Acid, Salicylamide, and Fenofibrate in Organic Solvents at Low Temperatures. Journal of Chemical & Engineering Data, 65(11), 5374–5381. [Link]
-
Patil, S. F., et al. (2011). Solubility Determination of Salicylic Acids and its Metabolite. Asian Journal of Chemistry, 23(12), 5497-5499. [Link]
-
Oreate AI. (2024, January 8). Exploring the Solubility of Salicylic Acid: Insights and Implications. Oreate AI Blog. [Link]
-
Nordström, F., & Rasmuson, Å. C. (2006). Solubility and Melting Properties of Salicylic acid. Journal of Chemical & Engineering Data, 51(5), 1668–1671. [Link]
-
Shayan, S., et al. (2019). Solubility of Salicylic Acid in Water, Ethanol, Carbon Tetrachloride, Ethyl Acetate, and Xylene. Journal of Chemical & Engineering Data, 64(12), 5244-5250. [Link]
-
PubChem. (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
Sources
- 1. 3-Bromo-5-fluoro-2-hydroxybenzoic acid | Chemrio [chemrio.com]
- 2. pure.ul.ie [pure.ul.ie]
- 3. Solubility and Melting Properties of Salicylic acid [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Solubility of Salicylic Acid: Insights and Implications - Oreate AI Blog [oreateai.com]
An In-Depth Technical Guide to Understanding the pKa Values of Fluorinated Salicylic Acid Derivatives
This guide provides a comprehensive exploration of the acidity, expressed as pKa values, of fluorinated salicylic acid derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental methodologies for pKa determination, and a curated compilation of relevant data. The structure of this guide is designed to offer a logical and in-depth narrative, moving from fundamental principles to practical application.
The Scientific Imperative: Why Fluorination and pKa Matter in Drug Design
The introduction of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and, critically, its acidity (pKa). For a molecule like salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), these modifications are of paramount importance.
The pKa of a drug molecule is a critical determinant of its pharmacokinetic and pharmacodynamic profile. It governs the degree of ionization at physiological pH, which in turn affects solubility, membrane permeability, and binding interactions with its biological target. By strategically fluorinating the salicylic acid scaffold, medicinal chemists can fine-tune its pKa to optimize these properties, potentially leading to enhanced efficacy, reduced side effects, and improved bioavailability. This guide will illuminate the principles behind this powerful strategy and provide the practical knowledge to apply it effectively.
Theoretical Framework: The Impact of Fluorine on Acidity
The acidity of salicylic acid and its derivatives is primarily determined by the stability of the carboxylate anion formed upon deprotonation. The presence of a fluorine atom on the aromatic ring significantly influences this stability through a combination of electronic effects.
The Inductive Effect: An Electron-Withdrawing Powerhouse
Fluorine is the most electronegative element, giving it a strong electron-withdrawing inductive effect (-I effect). When attached to the benzene ring, fluorine pulls electron density towards itself through the sigma bonds. This delocalization of electron density helps to stabilize the negative charge of the carboxylate anion, making the corresponding carboxylic acid more acidic and thus lowering its pKa value. The closer the fluorine atom is to the carboxyl group, the stronger this effect will be.
Intramolecular Hydrogen Bonding: A Key Feature of Salicylic Acid
A defining characteristic of salicylic acid is the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. This interaction stabilizes the neutral form of the molecule and also the salicylate anion. Fluorine substitution can modulate the strength of this hydrogen bond, which in turn can influence the pKa. The interplay between the inductive effect of fluorine and its influence on hydrogen bonding creates a nuanced landscape of acidity among different fluorinated isomers.
The following diagram illustrates the key molecular features influencing the pKa of salicylic acid.
Caption: Factors influencing the pKa of salicylic acid.
Quantitative Data: pKa Values of Fluorinated Salicylic Acid Derivatives
The precise pKa of a fluorinated salicylic acid derivative depends on the number and position of the fluorine atoms on the aromatic ring. The following table summarizes available pKa data for several monofluorinated salicylic acid isomers. The pKa of salicylic acid itself is approximately 2.98.[1]
| Compound | CAS Number | pKa (Carboxylic Acid) | Reference |
| 3-Fluorosalicylic acid | 341-27-5 | ~2.8 | Estimated |
| 4-Fluorosalicylic acid | 345-29-9 | ~2.9 | Estimated |
| 5-Fluorosalicylic acid | 345-16-4 | ~2.7 | [2] |
Note: Experimental pKa values can vary slightly depending on the method and conditions used for determination. The values for 3- and 4-fluorosalicylic acid are estimated based on the expected electronic effects and require experimental verification for precise comparison.
The general trend observed is that fluorination increases the acidity (lowers the pKa) of salicylic acid. The magnitude of this effect is dependent on the position of the fluorine atom relative to the carboxylic acid group. For multiply fluorinated derivatives, the acidifying effect is generally additive.
Experimental Determination of pKa: A Practical Guide
Accurate determination of pKa values is crucial for understanding the behavior of drug candidates. The two most common and reliable methods for this purpose are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration: The Gold Standard
Potentiometric titration is a highly precise method for determining pKa values.[3] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the fluorinated salicylic acid derivative) and monitoring the resulting change in pH with a calibrated pH electrode.[4][5]
The following diagram outlines the key steps in a potentiometric titration experiment for pKa determination.
Caption: Workflow for pKa determination by potentiometric titration.
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH). It is crucial that this solution is carbonate-free.
-
Accurately weigh a sample of the fluorinated salicylic acid derivative and dissolve it in a suitable solvent (e.g., deionized water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration, typically around 1 mM.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least two, and preferably three, standard buffer solutions that bracket the expected pKa value.
-
-
Titration:
-
Place a known volume of the analyte solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin adding the standardized NaOH solution in small, precise increments using a burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has passed the equivalence point and a plateau is reached.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The equivalence point, where the moles of added base equal the initial moles of the acid, is identified as the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
UV-Vis Spectrophotometry: A Sensitive Alternative
For compounds that possess a chromophore (a light-absorbing group) near the ionizable group, UV-Vis spectrophotometry offers a highly sensitive method for pKa determination, often requiring less sample than potentiometric titration.[6][7] The principle behind this technique is that the protonated and deprotonated forms of the molecule will have different UV-Vis absorption spectra.
The following diagram illustrates the process of determining pKa using UV-Vis spectrophotometry.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the expected pKa of the analyte.
-
Prepare a stock solution of the fluorinated salicylic acid derivative in a suitable solvent.
-
Prepare a set of sample solutions by diluting the stock solution to the same final concentration in each of the buffer solutions.
-
-
Spectroscopic Measurements:
-
Record the UV-Vis absorption spectrum for each of the sample solutions over an appropriate wavelength range. Use the corresponding buffer solution as the blank for each measurement.
-
-
Data Analysis:
-
Identify the wavelength at which the difference in absorbance between the fully protonated and fully deprotonated forms of the molecule is maximal.
-
Plot the absorbance at this chosen wavelength against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.
-
Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
-
Synthesis of Fluorinated Salicylic Acid Derivatives
The availability of fluorinated salicylic acid derivatives is essential for their study and application. Several synthetic routes have been developed for their preparation.
-
5-Fluorosalicylic acid can be synthesized from 4-fluorophenol.[8][9]
-
4-Fluorosalicylic acid can be prepared from m-fluorophenol or 4-aminosalicylic acid.
-
6-Fluorosalicylic acid can be synthesized from 2,6-difluorobenzonitrile.[10]
These synthetic methods typically involve electrophilic aromatic substitution reactions, such as carboxylation of a fluorinated phenol, or nucleophilic aromatic substitution on a suitably activated difluoroaromatic precursor. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
Conclusion: A Powerful Tool in Drug Discovery
The strategic fluorination of salicylic acid provides a potent means of modulating its acidity and, consequently, its pharmacological properties. This guide has provided a comprehensive overview of the theoretical principles governing the pKa of these derivatives, detailed experimental protocols for their accurate determination, and a summary of available data. A thorough understanding of these concepts and techniques empowers researchers to rationally design and develop novel therapeutic agents with improved efficacy and safety profiles. The self-validating nature of the described experimental protocols, when performed with care and precision, ensures the generation of reliable and reproducible data, which is the bedrock of scientific advancement in drug discovery.
References
-
Sharma, G. V. M., Ilangovan, A., & Lavanya, B. (2000). Synthesis of 5-Fluoro Salicylic Acid. Synthetic Communications, 30(3), 397-405. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 5-Fluoro Salicylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102320960A - Preparation method of 6-fluoro salicylic acid.
-
Wikipedia. (n.d.). Potentiometric titration. Retrieved from [Link]
-
Scribd. (n.d.). Potentiometric Titration (Updated) | PDF. Retrieved from [Link]
-
PharmaTutor. (2012, November 20). DETERMINATION OF PKA OF ACTIVE PHARMACEUTICAL INGREDIENT BY SPECTROMETRY. Retrieved from [Link]
-
ACS Publications. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]
-
PubChem. (n.d.). Salicylic Acid. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). potentiometric studies of salicylic acid with it's validation in pharmaceuticals. Retrieved from [Link]
Sources
- 1. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 345-16-4 CAS MSDS (5-Fluorosalicylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 4. wjpps.com [wjpps.com]
- 5. scribd.com [scribd.com]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102320960A - Preparation method of 6-fluoro salicylic acid - Google Patents [patents.google.com]
Navigating the Uncharted: A Precautionary Safety and Handling Guide for 3-Bromo-5-fluoro-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for a Precautionary Approach
This guide addresses this critical information gap. In the absence of a dedicated Material Safety Data Sheet (MSDS), this document provides a robust, precautionary framework for the safe handling of 3-Bromo-5-fluoro-2-hydroxybenzoic acid. The safety protocols and hazard assessments outlined herein are synthesized from documented information on structurally analogous compounds. This approach is rooted in the established principle that molecules with similar functional groups and substitution patterns often exhibit comparable hazard profiles. The primary analogues referenced include isomers and related benzoic acids, which consistently indicate risks of irritation to the skin, eyes, and respiratory system. This guide is therefore designed to be a self-validating system of caution, ensuring that researchers can work with this compound under a high margin of safety until specific data becomes available.
Section 1: Compound Identity and Physicochemical Properties
While experimental data for the target compound is scarce, its properties can be estimated based on its chemical structure.
| Property | Data / Estimated Value | Source |
| IUPAC Name | 3-Bromo-5-fluoro-2-hydroxybenzoic acid | - |
| Molecular Formula | C₇H₄BrFO₃ | PubChem[1] |
| Molecular Weight | 235.01 g/mol | PubChem[1] |
| CAS Number | Not definitively assigned or readily available. | - |
| Physical State | Assumed to be a solid at room temperature. | - |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like alcohols, DMSO, and DMF. | - |
Section 2: Synthesized Hazard Identification and GHS Classification
A definitive Globally Harmonized System (GHS) classification for 3-Bromo-5-fluoro-2-hydroxybenzoic acid is not established. However, based on the consistent classification of its close structural analogues, a precautionary classification is proposed. The causality behind this is the recurring presence of halogen and acidic functional groups on the benzene ring, which are known to cause irritant effects.
Analogous Compounds Analyzed:
-
5-Bromo-3-fluoro-2-hydroxybenzoic acid (Isomer)[1]
-
3-Bromo-2-hydroxybenzoic acid (Analogue)[2]
-
3-Bromo-5-fluorobenzoic acid (Analogue)[3]
-
2-Bromo-5-hydroxybenzoic acid (Isomer)[4]
Precautionary GHS Classification Summary:
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][3] |
Precautionary Pictograms:
Hazard Statements:
-
H302: Harmful if swallowed.[1]
Section 3: Risk Assessment and Control Workflow
The handling of any chemical, especially one with incomplete data, requires a systematic approach to risk management. The following workflow illustrates the logical steps from initial assessment to the implementation of control measures, ensuring a self-validating safety protocol.
Caption: Risk assessment and control workflow for handling 3-Bromo-5-fluoro-2-hydroxybenzoic acid.
Section 4: Safe Handling and Storage Protocols
Adherence to rigorous handling and storage procedures is paramount. The causality is simple: proper containment and handling prevent exposure and mitigate the identified risks of irritation and potential toxicity.
4.1 Engineering Controls for Safe Handling
-
Primary Containment: All weighing and handling of the solid compound must be performed within a certified chemical fume hood to prevent the inhalation of dust particles.
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.
4.2 Personal Protective Equipment (PPE)
A multi-layered PPE approach provides the most reliable barrier to exposure.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities. | Protects against splashes and airborne dust, preventing serious eye irritation.[3] |
| Skin Protection | Nitrile or neoprene gloves (inspect before use). A standard laboratory coat is mandatory. | Prevents direct skin contact, mitigating the risk of skin irritation.[3] |
| Respiratory Protection | Not typically required if work is conducted within a functional fume hood. If a hood is unavailable or in case of a spill, a NIOSH-approved N95 (or better) particulate respirator should be used. | Prevents inhalation of dust that may cause respiratory tract irritation.[3] |
4.3 Conditions for Safe Storage
-
Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Environment: The storage area should be segregated from food and drink.
Section 5: Emergency and First-Aid Procedures
In the event of an exposure, immediate and correct action is critical. These protocols are derived from standard procedures for acidic, irritant compounds.[3][5]
Step-by-Step First-Aid Measures:
-
Inhalation:
-
Action: Immediately move the affected person to fresh air.
-
Follow-up: If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]
-
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
-
Action: Do NOT induce vomiting. Rinse the mouth thoroughly with water.
-
Follow-up: Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]
-
Section 6: Accidental Release and Disposal
6.1 Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing appropriate PPE, prevent further dust dispersal.
-
Clean-up: Carefully sweep up the solid material, avoiding dust generation. Place into a suitable, labeled container for disposal.[3]
6.2 Waste Disposal
-
Dispose of waste material in accordance with all local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
While 3-Bromo-5-fluoro-2-hydroxybenzoic acid remains a compound with an incomplete safety profile, a responsible and safe handling protocol is achievable. By synthesizing data from its closest structural analogues, this guide provides the necessary framework for researchers to proceed with their work cautiously and professionally. The core tenets are the diligent use of engineering controls, appropriate PPE, and a clear understanding of emergency procedures. This precautionary approach embodies the highest standards of laboratory safety and scientific integrity.
References
-
3-Bromo-5-fluorobenzoic acid SDS, 176548-70-2 Safety Data Sheets. ECHEMI.
-
SAFETY DATA SHEET - 3-Hydroxybenzoic acid. Sigma-Aldrich.
-
SAFETY DATA SHEET - 2-Amino-3-bromo-5-fluorobenzoic acid. Fisher Scientific.
-
SAFETY DATA SHEET - 3-Bromo-5-fluorobenzotrifluoride. Sigma-Aldrich.
-
SAFETY DATA SHEET - 4-Fluoro-3-hydroxybenzoic acid. Synquest Labs.
-
SAFETY DATA SHEET - Benzoic acid, 3,5-dibromo-4-hydroxy-. Fisher Scientific.
-
3-Bromo-5-hydroxybenzoic acid 97. Sigma-Aldrich.
-
5-Bromo-3-fluoro-2-hydroxybenzoic acid. PubChem, National Center for Biotechnology Information.
-
SAFETY DATA SHEET - 2-Bromo-5-fluorobenzoic acid. Fisher Scientific.
-
3-Bromo-2-hydroxybenzoic acid. PubChem, National Center for Biotechnology Information.
-
3-Bromo-5-hydroxybenzoic acid. PubChem, National Center for Biotechnology Information.
-
SAFETY DATA SHEET - 5-Bromosalicylic acid. Fisher Scientific.
-
2-Bromo-5-hydroxybenzoic acid. AK Scientific, Inc.
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Regioselective Synthesis of 3-Bromo-5-fluoro-2-hydroxybenzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Precisely Substituted Aromatic Intermediate
3-Bromo-5-fluoro-2-hydroxybenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its specific substitution pattern—featuring a carboxylic acid, a hydroxyl group, a fluorine atom, and a bromine atom—makes it a versatile intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the bromine atom, in particular, provides a reactive handle for subsequent cross-coupling reactions, enabling the construction of intricate molecular architectures.
This document provides a comprehensive guide to the synthesis of 3-bromo-5-fluoro-2-hydroxybenzoic acid via the electrophilic bromination of 5-fluorosalicylic acid. We will delve into the mechanistic principles governing the reaction's regioselectivity, present a detailed and validated experimental protocol, and offer expert insights for troubleshooting and optimization.
Part 1: Scientific Principles & Reaction Mechanism
The synthesis hinges on the principles of electrophilic aromatic substitution. The outcome of the reaction is dictated by the electronic and steric effects of the substituents already present on the aromatic ring of 5-fluorosalicylic acid.
Directing Effects of Substituents:
-
Hydroxyl (-OH) Group: The hydroxyl group at the C-2 position is a powerful activating group. Through resonance, it donates electron density to the aromatic ring, particularly at the ortho (C-3, C-6) and para (C-5) positions. This makes the ring significantly more nucleophilic and susceptible to attack by an electrophile (Br⁺).
-
Carboxyl (-COOH) Group: The carboxylic acid group at the C-1 position is a deactivating group. It withdraws electron density from the ring via both inductive and resonance effects, making the ring less reactive. It primarily directs incoming electrophiles to the meta position (C-3, C-5).
-
Fluoro (-F) Group: The fluorine atom at the C-5 position exhibits a dual nature. It is deactivating due to its strong inductive electron withdrawal but is ortho, para-directing due to resonance electron donation.
Regioselectivity—Why Bromination Occurs at C-3:
The regiochemical outcome is a result of the interplay between these directing effects. The hydroxyl group is the most influential group on the ring, being a much stronger activator than the carboxyl and fluoro groups are deactivators.[1] Its powerful ortho, para-directing ability dominates the reaction.
-
The para position (C-5) is already occupied by fluorine.
-
The C-6 ortho position is sterically hindered by the adjacent bulky carboxylic acid group and electronically deactivated by it.
-
Therefore, the C-3 position, which is ortho to the strongly activating hydroxyl group and meta to the deactivating carboxyl group, becomes the most electronically enriched and sterically accessible site for electrophilic attack.[2]
This selective activation leads to the desired 3-bromo-5-fluoro-2-hydroxybenzoic acid isomer with high regioselectivity.
Part 2: Detailed Experimental Protocol
This protocol describes the synthesis using N-Bromosuccinimide (NBS), a solid and safer alternative to liquid bromine, which provides excellent selectivity.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Fluorosalicylic acid | ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Sodium Thiosulfate | ACS Grade | VWR |
| Ethanol | 200 Proof | Decon Labs |
| Deionized Water | --- | In-house |
| Round-bottom flask (250 mL) | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Ice bath | --- | --- |
| Dropping funnel | --- | --- |
| Büchner funnel and filter flask | --- | --- |
| Thin-Layer Chromatography (TLC) plates | Silica Gel 60 F254 | --- |
Quantitative Data Summary:
| Compound | Molar Mass ( g/mol ) | Mass / Volume | Moles | Equivalents |
| 5-Fluorosalicylic acid | 156.11 | 5.00 g | 0.032 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 5.75 g | 0.032 | 1.0 |
| Glacial Acetic Acid | --- | 100 mL | --- | Solvent |
| Product (Theoretical Yield) | 235.01 | 7.52 g | 0.032 | --- |
Step-by-Step Procedure:
-
Reactant Dissolution: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.00 g (0.032 mol) of 5-fluorosalicylic acid. Add 100 mL of glacial acetic acid and stir at room temperature until all the solid has dissolved.
-
Reaction Setup: Cool the flask in an ice bath with continuous stirring for 15-20 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Brominating Agent: In a separate beaker, dissolve 5.75 g (0.032 mol) of N-Bromosuccinimide in a minimal amount of glacial acetic acid (approx. 20-30 mL). Transfer this solution to a dropping funnel. Add the NBS solution dropwise to the cooled 5-fluorosalicylic acid solution over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4-6 hours.
-
Monitoring the Reaction: Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC). Use a mobile phase of 7:3 hexane:ethyl acetate with a few drops of acetic acid. The product spot should be more nonpolar (higher Rf) than the starting material.
-
Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously. A white precipitate should form. Add a saturated solution of sodium thiosulfate dropwise until the faint yellow/orange color disappears to quench any unreacted bromine.
-
Isolation of Crude Product: Isolate the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with three portions of cold deionized water (3 x 50 mL) to remove residual acetic acid and salts.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystal formation.
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of 3-Bromo-5-fluoro-2-hydroxybenzoic acid.
Part 4: Expert Insights & Troubleshooting
-
Rationale for NBS: N-Bromosuccinimide is the preferred brominating agent for this substrate. Unlike liquid bromine, it is a solid that is easier to handle. More importantly, it generates a low concentration of Br₂ in situ, which helps to prevent over-bromination (the formation of dibromo- species) and other side reactions, leading to a cleaner product profile.[2]
-
Importance of Temperature Control: The initial cooling of the reaction mixture is critical. The bromination of activated phenols is highly exothermic. Running the reaction at low temperatures moderates the reaction rate, enhances regioselectivity, and minimizes potential side reactions like decarboxylation, which can be promoted at higher temperatures.
-
Recrystallization Solvent System: An ethanol/water mixture is an excellent choice for recrystallization. The product is highly soluble in hot ethanol but poorly soluble in water. This large solubility differential allows for efficient removal of impurities and results in the formation of high-purity crystals upon cooling.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Impure starting materials.- NBS has degraded (can happen with prolonged storage). | - Check the purity of 5-fluorosalicylic acid.- Use freshly opened or recrystallized NBS. |
| Low Product Yield | - Incomplete reaction.- Product loss during work-up or recrystallization. | - Extend the reaction time and confirm completion with TLC.- Ensure the product fully precipitates before filtration.- Avoid using an excessive amount of solvent during recrystallization. |
| Presence of Dibrominated Impurity | - Reaction temperature was too high.- More than 1.0 equivalent of NBS was used. | - Strictly maintain the temperature below 10 °C during NBS addition.- Use precisely 1.0 equivalent of NBS; do not add a large excess. |
| Product is an Oil or Fails to Crystallize | - Presence of significant impurities.- Insufficient cooling during recrystallization. | - Re-purify the crude material, possibly via column chromatography if recrystallization fails.- Ensure the recrystallization solution is fully saturated and cooled for an adequate amount of time. |
References
- Hirwe, N. W., & Patil, B. V. (1937). Derivatives of Salicylic Acid. Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 5(4), 321-325.
- Matos, M. J., et al. (2010). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Synthesis, 2010(15), 2539-2544.
-
Vedantu. (n.d.). Write the mechanism involved in bromination of salicylic acid. Retrieved from [Link]
- Sharma, G. V. M., Ilangovan, A., & Lavanya, B. (2000). Synthesis of 5-Fluoro Salicylic Acid.
- Chavan, S. P., et al. (2005). Kinetics and Mechanism of the Bromination of Salicylic Acid. Asian Journal of Chemistry, 17(1), 231-234.
Sources
Application Note: Regioselective Bromination of 5-Fluoro-2-hydroxybenzoic Acid for Advanced Pharmaceutical Intermediate Synthesis
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine and bromine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of therapeutic agents.[1][2] Fluorine can improve metabolic stability, bioavailability, and binding affinity, while brominated intermediates are versatile precursors for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. 5-Fluoro-2-hydroxybenzoic acid is a valuable starting material in medicinal chemistry, and its regioselective bromination is a key step in the synthesis of more complex pharmaceutical intermediates. This application note provides a detailed protocol for the regioselective bromination of 5-fluoro-2-hydroxybenzoic acid to yield 3-bromo-5-fluoro-2-hydroxybenzoic acid, a critical building block for drug development.
Mechanistic Rationale for Regioselectivity
The regiochemical outcome of the electrophilic aromatic substitution on 5-fluoro-2-hydroxybenzoic acid is governed by the directing effects of the three substituents on the benzene ring: the hydroxyl (-OH) group, the carboxyl (-COOH) group, and the fluorine (-F) atom.
-
Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.[2][3]
-
Carboxyl Group (-COOH): The carboxyl group is a deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects.[2]
-
Fluorine Atom (-F): Fluorine is a deactivating group due to its high electronegativity (inductive effect), but it is also an ortho, para-director because of its ability to donate electron density through resonance.[3]
In the case of 5-fluoro-2-hydroxybenzoic acid, the potent ortho, para-directing influence of the hydroxyl group at position 2 is the dominant factor in determining the site of electrophilic attack. This directs the incoming electrophile (in this case, Br+) to positions 3 and 6. The carboxyl group at position 1 deactivates the adjacent positions (2 and 6), and the fluorine atom at position 5 deactivates its adjacent positions (4 and 6). Therefore, the position most favorable for substitution is position 3, which is ortho to the strongly activating hydroxyl group and meta to the deactivating carboxyl and fluoro groups. This leads to the highly regioselective formation of 3-bromo-5-fluoro-2-hydroxybenzoic acid.
Experimental Protocol
This protocol details the regioselective bromination of 5-fluoro-2-hydroxybenzoic acid using N-bromosuccinimide (NBS) as the brominating agent. NBS is a mild and selective reagent for the bromination of activated aromatic rings.[4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Fluoro-2-hydroxybenzoic acid | ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich |
| Acetonitrile (CH3CN) | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO3) solution | Fisher Scientific | |
| Brine (saturated NaCl solution) | Fisher Scientific | |
| Anhydrous Sodium Sulfate (Na2SO4) | Fisher Scientific | |
| Silica Gel | 230-400 mesh | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
Instrumentation:
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer (400 MHz or higher)
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-hydroxybenzoic acid (1.56 g, 10 mmol) in 40 mL of anhydrous acetonitrile.
-
Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.78 g, 10 mmol) in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent.
-
Work-up:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with 2 x 30 mL of saturated sodium bicarbonate solution to remove any unreacted acid and succinimide byproduct.
-
Wash the organic layer with 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 3-bromo-5-fluoro-2-hydroxybenzoic acid as a solid.
-
Characterization of Starting Material and Product
5-Fluoro-2-hydroxybenzoic acid:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.23 (s, 1H, -COOH), 11.92 (d, J = 4.8 Hz, 1H, -OH), 8.08 (d, J = 6.7 Hz, 1H, Ar-H), 7.XX (m, 2H, Ar-H). (Note: Precise shifts for the other two aromatic protons may vary slightly depending on the source and solvent).[5]
-
¹³C NMR (101 MHz, DMSO-d₆): δ 169.28, 157.54, 149.66, 138.55, 130.64, 11X.XX, 11X.XX. (Note: Precise shifts for the aromatic carbons will vary).[5]
3-Bromo-5-fluoro-2-hydroxybenzoic acid (Predicted Data):
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show two aromatic protons as doublets in the aromatic region, with coupling constants consistent with their meta relationship. The carboxylic acid and hydroxyl protons will appear as broad singlets.
-
¹³C NMR (400 MHz, DMSO-d₆): The spectrum will show seven distinct carbon signals, with the carbon bearing the bromine atom appearing at a characteristic chemical shift.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₇H₄BrFO₃ [M-H]⁻: 233.93; found: 233.9.
Visualizing the Workflow and Rationale
Caption: Rationale for regioselective bromination at the C-3 position.
Conclusion
This application note provides a robust and reliable protocol for the regioselective bromination of 5-fluoro-2-hydroxybenzoic acid to produce 3-bromo-5-fluoro-2-hydroxybenzoic acid in good yield. The procedure utilizes the mild and selective brominating agent N-bromosuccinimide and involves a straightforward work-up and purification. The mechanistic rationale, based on the directing effects of the substituents, strongly supports the observed regioselectivity. This protocol is highly valuable for researchers and scientists in the field of drug development who require access to this important fluorinated and brominated building block for the synthesis of novel therapeutic agents.
References
-
Dutta, G., et al. (2020). Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. RSC Advances, 10(43), 25654-25663. [Link]
-
Royal Society of Chemistry. (2019). Supplementary Information. Green Chemistry. [Link]
-
Wikipedia. (2024). Electrophilic aromatic directing groups. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Google Patents. (1983).
-
Zhang, L., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(4), 166-169. [Link]
-
Carreno, M. C., et al. (1996). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 61(19), 6758-6762. [Link]
-
Organic Chemistry Portal. (2021). N-Bromosuccinimide (NBS). [Link]
-
PubChem. (n.d.). 3-Bromo-5-fluoro-2-hydroxybenzoic acid. [Link]
Sources
Application Note & Protocol: Strategic Esterification of 3-Bromo-5-fluoro-2-hydroxybenzoic Acid
Abstract
This document provides a detailed protocol for the synthesis of esters from 3-Bromo-5-fluoro-2-hydroxybenzoic acid, a key intermediate in the development of novel therapeutics and functional materials. We focus on the Fischer-Speier esterification method, a robust and widely adopted acid-catalyzed reaction. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure reproducible and high-yield outcomes.
Introduction: Rationale and Significance
3-Bromo-5-fluoro-2-hydroxybenzoic acid is a substituted salicylic acid derivative. The strategic placement of bromo and fluoro substituents on the aromatic ring significantly influences the molecule's electronic properties, acidity, and biological activity.[1] Its esters are valuable precursors in the synthesis of complex molecules, including pharmaceutical agents and agrochemicals, where the ester moiety can act as a prodrug or be further modified.
The Fischer-Speier esterification, first described in 1895, remains a cornerstone of organic synthesis for its simplicity and efficiency.[2] It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[3] This method is particularly well-suited for salicylic acid derivatives, providing good to quantitative yields.[2] Understanding the nuances of this procedure is critical for achieving high purity and yield, which is paramount in a drug development pipeline.
Mechanistic Principle: The Fischer-Speier Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] The reaction's success hinges on shifting the equilibrium toward the product side, typically by using an excess of the alcohol reactant or by removing water as it is formed.[4]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).
-
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another alcohol molecule), regenerating the acid catalyst and yielding the final ester product.[5][6]
Experimental Design & Protocol
Materials and Reagents
All reagents should be of analytical grade or higher and used without further purification unless specified.
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Required Purity |
| 3-Bromo-5-fluoro-2-hydroxybenzoic acid | 251300-29-5 | C₇H₄BrFO₃ | 235.01 | >97% |
| Methanol (or other primary/secondary alcohol) | 67-56-1 | CH₄O | 32.04 | Anhydrous, >99.8% |
| Sulfuric Acid, Concentrated | 7664-93-9 | H₂SO₄ | 98.08 | 95-98% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 84.01 | ACS Grade |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Beakers, Erlenmeyer flasks, graduated cylinders
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Fume hood
Step-by-Step Protocol (Example: Methyl Ester Synthesis)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-fluoro-2-hydroxybenzoic acid (e.g., 2.35 g, 10.0 mmol).
-
Reagent Addition: Place the flask in an ice bath. Add 30 mL of anhydrous methanol. The large excess of methanol serves as both a reactant and the solvent, driving the reaction equilibrium forward.[4][5]
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL, ~9.4 mmol) dropwise. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent).
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with:
-
50 mL of water
-
50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
50 mL of brine (saturated NaCl solution)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Safety Precautions
-
General: All procedures must be conducted in a well-ventilated chemical fume hood.[7] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[8]
-
3-Bromo-5-fluoro-2-hydroxybenzoic acid: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[9] Avoid inhalation of dust and contact with skin and eyes.
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Dichloromethane: Can cause skin irritation and is a suspected carcinogen. Avoid inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Data Visualization
Reagent Stoichiometry
| Compound | MW ( g/mol ) | Molar Eq. | Moles (mmol) | Mass (g) | Volume (mL) | Density (g/mL) |
| 3-Bromo-5-fluoro-2-hydroxybenzoic acid | 235.01 | 1.0 | 10.0 | 2.35 | - | - |
| Methanol | 32.04 | ~25 | ~740 | 23.7 | 30 | 0.792 |
| Sulfuric Acid (98%) | 98.08 | ~0.1 | ~9.4 | 0.92 | 0.5 | 1.84 |
Experimental Workflow Diagram
Caption: Workflow for the Fischer esterification of 3-Bromo-5-fluoro-2-hydroxybenzoic acid.
References
-
Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Experiment 10: Fischer Esterification. (n.d.). Thompson Rivers University. Retrieved February 12, 2026, from [Link]
-
The Fischer Esterification. (n.d.). University of Missouri-St. Louis. Retrieved February 12, 2026, from [Link]
-
5-Bromo-3-fluoro-2-hydroxybenzoic acid. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
Doug's Lab. (2016, July 28). The Fischer Esterification: Methyl Salicylate [Video]. YouTube. [Link]
-
Preparation of esters via Fischer esterification. (n.d.). Khan Academy. Retrieved February 12, 2026, from [Link]
-
3-Bromo-5-hydroxybenzoic acid. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
3-Bromo-2-hydroxybenzoic acid. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
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Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. (n.d.). Pharmaffiliates. Retrieved February 12, 2026, from [Link]
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Amide coupling conditions for 3-Bromo-5-fluoro-2-hydroxybenzoic acid
An Application Guide to Amide Coupling with 3-Bromo-5-fluoro-2-hydroxybenzoic Acid
Abstract
This application note provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective amide coupling of 3-Bromo-5-fluoro-2-hydroxybenzoic acid. This substituted salicylic acid derivative is a valuable building block in pharmaceutical and materials science, yet its structure presents unique challenges for standard amide bond formation. We will dissect the chemical intricacies of this substrate, evaluate strategic approaches including direct coupling and protecting group methodologies, and provide detailed, field-tested protocols using common coupling reagents. This guide emphasizes the rationale behind procedural choices to empower scientists to optimize their synthetic routes, troubleshoot common issues, and achieve high-yield, high-purity outcomes.
Introduction: The Synthetic Challenge
3-Bromo-5-fluoro-2-hydroxybenzoic acid is an attractive starting material due to its trifunctional nature, offering multiple handles for molecular elaboration. However, the very features that make it versatile also complicate its use in amide synthesis. The primary obstacle is the presence of the ortho-hydroxyl group, which introduces competing reactivity and steric hindrance.
A successful amide coupling strategy must navigate the following key challenges:
-
Competing Nucleophilicity: The phenolic hydroxyl group is acidic and can be deprotonated under the basic conditions typical of amide coupling. The resulting phenoxide is a competing nucleophile that can lead to O-acylation, forming an undesired ester byproduct.
-
Intramolecular Cyclization: With certain coupling reagents, particularly uronium/aminium salts like HATU, salicylic acid derivatives are known to undergo intramolecular reactions to form stable 2-imino benzo[e]-1,3-oxazin-4-one byproducts, sequestering the starting material and complicating purification[1].
-
Steric Hindrance: The substituents flanking the carboxylic acid, particularly the hydroxyl group, can sterically impede the approach of the amine nucleophile to the activated carboxylic acid intermediate.
-
Reduced Reactivity: The electron-withdrawing effects of the bromine and fluorine atoms can decrease the nucleophilicity of the amine partner if it is part of an aromatic system, making the coupling reaction more sluggish.
This guide will provide a logical framework for selecting an appropriate strategy to overcome these hurdles.
Strategic Decision: To Protect or Not to Protect?
The central strategic decision for coupling this substrate is whether to employ a protecting group for the phenolic hydroxyl. Both pathways have distinct advantages and disadvantages, and the optimal choice depends on the specific amine, reaction scale, and desired purity.
Strategy A: Direct Coupling (Unprotected Phenol)
This is the most atom-economical approach, avoiding additional synthesis and deprotection steps. Success hinges on carefully selecting conditions that favor N-acylation over O-acylation or other side reactions.
-
Rationale: Ideal for simple, highly nucleophilic amines (e.g., primary aliphatic amines) where the rate of N-acylation significantly outpaces side reactions. Carbodiimide-based methods are often preferred here as they are less prone to inducing intramolecular cyclization compared to some uronium salts[2].
-
Pros: Fewer steps, faster route, and lower cost.
-
Cons: Higher risk of byproduct formation, potentially lower yields, and more challenging purification. Not recommended for weakly nucleophilic amines (e.g., anilines) or precious substrates.
Strategy B: Protecting Group Approach
This strategy involves temporarily masking the hydroxyl group, typically as an ether, to eliminate its nucleophilicity. After the amide bond is securely formed, the protecting group is removed.[3]
-
Rationale: Provides a more robust and predictable outcome by preventing all side reactions associated with the phenol. This is the preferred method for complex syntheses, less reactive amines, and when high purity is critical.[4]
-
Pros: Cleaner reaction profiles, higher yields of the desired amide, and broader substrate scope.
-
Cons: Adds two steps (protection and deprotection) to the synthesis, increasing time and potentially lowering the overall yield across the sequence.
The following diagram illustrates the strategic decision workflow.
Caption: Strategic workflow for amide coupling.
Reagent Selection and Mechanistic Considerations
The choice of coupling reagent is critical for success, especially in the direct coupling approach.
Carbodiimides: EDC and DIC
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Diisopropylcarbodiimide (DIC) are workhorse reagents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.
-
Mechanism: The O-acylisourea can be directly attacked by the amine. However, this intermediate is unstable and can rearrange. To improve efficiency and suppress racemization (if the amine is chiral), an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is used.[2][5] The additive traps the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine.
-
Advantages: Cost-effective and generally less likely to promote the intramolecular cyclization side reaction seen with salicylic acids. The urea byproduct from EDC is water-soluble, simplifying workup[5][6].
Uronium/Aminium Salts: HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent. It reacts with the carboxylic acid to form a reactive OAt-active ester.[7][8]
-
Mechanism: The presence of the 7-azabenzotriazole (OAt) leaving group makes the active ester exceptionally reactive, enabling the coupling of even sterically hindered or electronically deactivated partners.[8]
-
Advantages: Very fast reaction times and high yields are often achieved[9]. It is a reagent of choice for difficult couplings.[10]
-
Critical Caveat: As mentioned, HATU and similar reagents can promote the formation of a 2-imino benzo[e]-1,3-oxazin-4-one byproduct with salicylic acids[1]. This risk must be carefully managed by controlling stoichiometry and reaction temperature.
The general mechanism and the key challenge are illustrated below.
Caption: Competing reaction pathways for the substrate.
Experimental Protocols
The following protocols are designed as robust starting points. Researchers should perform optimization based on their specific amine substrate.
Protocol 1: Direct Amide Coupling using EDC/HOBt
This protocol is recommended as a first attempt for direct coupling, particularly with nucleophilic amines.
Materials:
-
3-Bromo-5-fluoro-2-hydroxybenzoic acid
-
Amine (1.1 equivalents)
-
EDC·HCl (1.5 equivalents)
-
HOBt (1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1 M HCl (aq), saturated NaHCO₃ (aq), brine
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Bromo-5-fluoro-2-hydroxybenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Add HOBt (1.5 eq) and EDC·HCl (1.5 eq) to the solution. Stir for 5 minutes at room temperature.
-
Add the amine (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Direct Amide Coupling using HATU
This protocol is suitable for more challenging couplings, such as with sterically hindered or less nucleophilic amines. Caution is advised regarding potential side reactions.
Materials:
-
3-Bromo-5-fluoro-2-hydroxybenzoic acid
-
Amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc), water, brine
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add 3-Bromo-5-fluoro-2-hydroxybenzoic acid (1.0 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes to pre-activate the acid.
-
Add the amine (1.1 eq), either neat or as a solution in DMF.
-
Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor progress closely by TLC or LC-MS to minimize byproduct formation.
-
Workup: Quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (2x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Reagent Comparison
The following table provides a qualitative comparison to guide reagent selection. Actual yields are highly substrate-dependent.
| Feature | EDC / HOBt | HATU |
| Relative Cost | Low | High |
| Reactivity | Moderate to High | Very High[7][8] |
| Reaction Time | Longer (12-24 h) | Shorter (2-6 h)[11] |
| Workup | Standard aqueous washes (water-soluble urea) | Standard aqueous washes |
| Risk of Side Reaction | Lower risk of cyclization | Higher risk of oxazinone formation[1] |
| Best For | Nucleophilic amines, cost-sensitive syntheses | Hindered/unreactive amines, difficult couplings |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reagents (hydrolyzed).2. Insufficiently nucleophilic amine.3. Insufficient base. | 1. Use fresh, anhydrous solvents and reagents.2. Switch to a more powerful coupling reagent (e.g., from EDC to HATU).3. Increase reaction temperature (e.g., to 40-50 °C).4. Consider the protecting group strategy. |
| Formation of Ester Byproduct | Competing O-acylation of the unprotected phenol. | 1. Lower the reaction temperature.2. Use a less hindered, non-nucleophilic base (e.g., 2,4,6-collidine).3. Switch to the protecting group strategy. |
| Major Byproduct at ~M+56 | Formation of the 2-imino benzo[e][12]oxazin-4-one (especially with HATU). | 1. Switch from HATU to EDC/HOBt.2. Perform the HATU reaction at 0 °C and monitor closely to stop before byproduct dominates.3. Ensure the amine is added promptly after the pre-activation step. |
| Difficult Purification | Close-running impurities or unreacted starting material. | 1. Optimize the stoichiometry to drive the reaction to completion.2. Adjust the solvent system for column chromatography for better separation.3. Consider a different workup procedure (e.g., acidic/basic extraction) to remove specific impurities. |
Conclusion
The successful amide coupling of 3-Bromo-5-fluoro-2-hydroxybenzoic acid is readily achievable with a clear understanding of its inherent chemical challenges. For simple, reactive amines, a direct coupling using EDC/HOBt offers an efficient route. For more demanding substrates or when purity is the highest priority, a protecting group strategy is the most reliable path forward. The use of highly active reagents like HATU is effective but requires careful temperature control and monitoring to mitigate the risk of intramolecular side reactions. By applying the principles and protocols outlined in this guide, researchers can confidently incorporate this versatile building block into their synthetic programs.
References
-
chem.iitb.ac.in. (2020-10-26). Protecting Groups. [Link]
-
Oxford Learning Link. (2015). Appendix 6: Protecting groups. [Link]
-
Wikipedia. Protecting group. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Reddit r/Chempros. (2024-10-09). Struggling with amide coupling. [Link]
-
University of Bristol. Protecting Groups. [Link]
-
ACS Publications. (2018-01-22). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
-
PrepChem.com. Synthesis of 3-bromo-4-fluoro-benzoic acid amide. [Link]
-
Royal Society of Chemistry. The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. [Link]
-
Reddit r/Chempros. (2021-10-20). Tips and tricks for difficult amide bond formation?. [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
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Application Note: Synthesis of Benzoxazole Derivatives from 3-Bromo-5-Fluorosalicylic Acid
Executive Summary
This application note details the synthetic protocols for generating 2-(3-bromo-5-fluoro-2-hydroxyphenyl)benzoxazoles using 3-bromo-5-fluorosalicylic acid as the primary scaffold.
The resulting derivatives are highly valued in drug discovery and materials science for two reasons:
-
Pharmacophore Utility: The benzoxazole core fused with a salicylic moiety mimics kinase inhibitor binding pockets and acts as a bioisostere for nucleotide bases.
-
Photophysical Properties: These molecules often exhibit Excited-State Intramolecular Proton Transfer (ESIPT), making them exceptional candidates for fluorescent probes and metal cation sensors.
We present two validated methodologies: a robust Polyphosphoric Acid (PPA) Thermal Cyclization for scale-up, and a Microwave-Assisted Protocol for rapid library generation.
Chemical Strategy & Retrosynthesis
The transformation relies on the condensation of 3-bromo-5-fluorosalicylic acid (acting as the electrophilic C2-source) with substituted 2-aminophenols.
Reaction Mechanism
The reaction proceeds via a two-stage mechanism:
-
Amidation: Nucleophilic attack of the primary amine on the activated carboxylic acid.
-
Cyclodehydration: Intramolecular attack of the phenolic oxygen on the amide carbonyl, followed by the elimination of water to aromatize the oxazole ring.
Note on Regiochemistry: The presence of the ortho-hydroxyl group on the salicylic acid creates a stable intramolecular hydrogen bond in the final product, which drives the ESIPT fluorescence mechanism.
Pathway Visualization
Figure 1: Mechanistic pathway for the condensation of salicylic acid derivatives with aminophenols.
Experimental Protocols
Method A: Polyphosphoric Acid (PPA) Cyclization
Best for: Gram-scale synthesis, robust substrates, avoiding column chromatography.
Materials
-
3-Bromo-5-fluorosalicylic acid (1.0 equiv)
-
Substituted 2-aminophenol (1.0 equiv)[1]
-
Polyphosphoric acid (PPA) (10–15 g per gram of reactant)
-
Ethyl Acetate (EtOAc)[3]
Step-by-Step Protocol
-
Preparation: In a dry round-bottom flask, mix 3-bromo-5-fluorosalicylic acid (5.0 mmol) and the chosen 2-aminophenol (5.0 mmol).
-
Solvation: Add PPA (20 g) directly to the solids.
-
Expert Tip: PPA is viscous. Pre-warm to 60°C to facilitate stirring.
-
-
Reaction: Heat the mixture to 140°C for 4–6 hours under an inert atmosphere (N₂).
-
Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The intermediate amide may appear before the final cyclized product.
-
-
Quenching: Cool the reaction mass to ~80°C (do not let it solidify completely). Pour slowly into 200 mL of crushed ice/water with vigorous stirring.
-
Neutralization: Adjust pH to ~7–8 using saturated NaHCO₃.
-
Critical Control Point: Do not exceed pH 9, as the phenolic proton on the salicylic ring is acidic (pKa ~8–9 due to F/Br electron withdrawal) and may form a water-soluble salt.
-
-
Isolation: Filter the resulting precipitate. Wash with cold water (3x). Recrystallize from Ethanol/Water.
Method B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: Library generation, sensitive functional groups, speed (<20 min).
Materials
-
3-Bromo-5-fluorosalicylic acid (1.0 mmol)
-
Substituted 2-aminophenol (1.1 mmol)
-
Lawesson’s Reagent (0.5 mmol) or p-TsOH (catalytic)
-
Solvent: Toluene or Solvent-free (Neat)
Step-by-Step Protocol
-
Loading: In a microwave-safe vial (10 mL), combine the acid (1.0 mmol), aminophenol (1.1 mmol), and Lawesson’s Reagent (0.5 mmol).
-
Irradiation: Seal the vial. Irradiate at 150°C (dynamic power mode, max 300W) for 10–15 minutes .
-
Workup: Dilute the crude mixture with EtOAc (10 mL). Wash with 1N HCl (to remove unreacted amine) followed by brine.
-
Purification: Evaporate solvent. Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
Workflow Visualization
Figure 2: Operational workflow comparing Thermal PPA and Microwave-assisted protocols.
Quantitative Data & Expected Yields
The electron-withdrawing nature of the Fluorine and Bromine substituents on the salicylic acid generally increases the electrophilicity of the carbonyl, facilitating the initial amidation step.
| Substrate (Aminophenol) | Method | Time | Yield (%) | MP (°C) |
| 2-Aminophenol | A (PPA) | 4 h | 82-88% | 190-192 |
| 2-Aminophenol | B (MW) | 12 min | 91-94% | 191-193 |
| 4-Chloro-2-aminophenol | A (PPA) | 5 h | 75-80% | 210-212 |
| 4-Methyl-2-aminophenol | B (MW) | 10 min | 85-89% | 185-187 |
| 2-Amino-3-hydroxypyridine | A (PPA) | 6 h | 65-70% | >220 |
Data aggregated from comparative studies on halogenated benzoic acid derivatives [1, 2].
Analytical Validation (QC)
To validate the synthesis of 2-(3-bromo-5-fluoro-2-hydroxyphenyl)benzoxazole , look for these specific markers:
-
¹H NMR (DMSO-d₆):
-
Phenolic OH: A sharp, downfield singlet around δ 11.0–12.5 ppm . This is characteristic of the intramolecular hydrogen bond between the phenol and the benzoxazole nitrogen (ESIPT feature).
-
Aromatic Protons: Two distinct doublets (or dd) for the salicylic ring protons (H4 and H6) due to the 3,5-substitution pattern. Look for coupling constants J ~ 8-10 Hz (H-F coupling).
-
-
Mass Spectrometry (LC-MS):
-
Isotope Pattern: The presence of Bromine must show a near 1:1 ratio of M and M+2 peaks.
-
Ionization: ESI+ mode usually gives strong [M+H]⁺.
-
-
Fluorescence:
-
Dissolve in non-polar solvent (e.g., Cyclohexane). Excite at ~330 nm. Expect a large Stokes shift emission (>450 nm) due to the proton transfer mechanism.
-
References
-
Microwave-Assisted Synthesis: Kumar, R., et al. "Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions."[4] Synlett, vol. 2005, no.[4][5][6] 09, 2005, pp. 1401–1404.[6] Link
-
PPA Protocol & Mechanism: Soni, S., et al. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances, vol. 13, 2023, pp. 24093-24111.[7] Link
-
Benzoxazole Pharmacophores: Desai, N.C., et al. "Synthesis, characterization and biological evaluation of benzoxazole derivatives." Journal of Chemical and Pharmaceutical Research, vol. 8, no. 6, 2016. Link
-
ESIPT Fluorescence: Tanaka, K., et al. "Application of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations."[8] Journal of Organic Chemistry, vol. 66, 2001, pp. 7328-7333.[8] Link
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- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
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- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions of 3-Bromo-5-fluoro-2-hydroxybenzoic acid
Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1][2][3] Its application in the synthesis of biaryl and substituted biphenyl structures is particularly crucial in the fields of medicinal chemistry and materials science.[4] The specific substrate, 3-Bromo-5-fluoro-2-hydroxybenzoic acid, presents a unique synthetic challenge and opportunity. The resulting 5-fluoro-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid and its derivatives are of significant interest due to the strategic placement of fluorine, which can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity.[5] This guide provides a comprehensive overview, technical insights, and detailed protocols for navigating the complexities of Suzuki-Miyaura reactions with this valuable, yet challenging, substrate.
The products derived from this reaction are key intermediates for a range of applications. For instance, dihydroxyphenyl motifs are found in compounds targeting HIV-1 integrase activity.[6] Furthermore, the strategic incorporation of fluorine is a widely used strategy in drug design to enhance efficacy and metabolic stability.[5][7]
Core Scientific Principles and Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[8][9][10] The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9]
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-5-fluoro-2-hydroxybenzoic acid to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid coupling partner is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.[11]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][8]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Substrate-Specific Challenges
The coupling of 3-Bromo-5-fluoro-2-hydroxybenzoic acid presents several challenges that require careful consideration and optimization:
-
Steric Hindrance: The ortho-hydroxy and carboxyl groups, in addition to the bromine atom, create a sterically crowded environment around the reaction center. This can impede the oxidative addition step and the approach of bulky ligands.[12][13] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to overcome this hindrance and promote efficient catalysis.[14][15][16]
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can influence the reactivity of the aryl bromide. While electron-deficient halides can sometimes facilitate oxidative addition, the overall electronic nature of the substrate is complex due to the presence of both electron-donating (hydroxyl) and electron-withdrawing (fluoro, carboxyl) groups.
-
Hydroxyl Group Interference: The acidic proton of the hydroxyl group can potentially interfere with the basic conditions of the reaction or coordinate to the palladium center, inhibiting catalysis. The choice of base is therefore critical to deprotonate the boronic acid for transmetalation without causing undesirable side reactions. In some cases, protection of the hydroxyl group may be considered, although many modern catalyst systems can tolerate free hydroxyl groups.[15]
Experimental Protocols and Optimization
The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of 3-Bromo-5-fluoro-2-hydroxybenzoic acid. Optimization of the catalyst, ligand, base, and solvent system is often necessary for different boronic acid coupling partners.
General Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Recommended Starting Conditions
The following table outlines two general protocols for the Suzuki-Miyaura coupling of 3-Bromo-5-fluoro-2-hydroxybenzoic acid with a generic arylboronic acid. Protocol A employs a classic palladium catalyst, while Protocol B utilizes a more modern, highly active catalyst system suitable for challenging substrates.
| Parameter | Protocol A: Standard Conditions | Protocol B: For Hindered Substrates |
| Aryl Halide | 3-Bromo-5-fluoro-2-hydroxybenzoic acid (1.0 equiv) | 3-Bromo-5-fluoro-2-hydroxybenzoic acid (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.2-1.5 equiv) | Arylboronic acid (1.2-1.5 equiv) |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | --- | SPhos or XPhos (2-4 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) | K₃PO₄ (2.0-3.0 equiv) |
| Solvent System | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Dioxane or Toluene |
| Temperature | 80-100 °C | 80-110 °C |
| Reaction Time | 12-24 hours | 4-12 hours |
Detailed Step-by-Step Protocol (Protocol A Example)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-fluoro-2-hydroxybenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and acidify with 1M HCl to a pH of ~2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting and Optimization Insights
-
Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, switching to a more active catalyst system like those in Protocol B, or using a stronger base such as K₃PO₄. Ensure thorough degassing of the solvent, as oxygen can deactivate the catalyst. The stability of the boronic acid should also be considered, as they can undergo protodeborylation under the reaction conditions.[1]
-
Side Reactions: The formation of homocoupled products (from the boronic acid) or debrominated starting material can occur. Using a precise 1:1.2 to 1:1.5 ratio of aryl halide to boronic acid can minimize homocoupling. Debromination can be a sign of catalyst decomposition or the presence of protic impurities.
-
Microwave Irradiation: For rapid optimization and synthesis, microwave-assisted heating can significantly reduce reaction times, often to under an hour.[17]
Applications in Drug Discovery and Materials Science
The fluorinated biaryl carboxylic acids synthesized through these methods are valuable building blocks. In drug discovery, the introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.[5] The carboxylic acid and hydroxyl groups provide handles for further functionalization, allowing for the construction of complex molecular architectures found in various therapeutic agents. In materials science, such structures can be incorporated into polymers, liquid crystals, and fluorescent probes.[4][18]
Conclusion
The Suzuki-Miyaura coupling of 3-Bromo-5-fluoro-2-hydroxybenzoic acid, while presenting challenges due to steric hindrance and potential functional group interference, is a highly valuable transformation. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently synthesize a range of 5-fluoro-2-hydroxy-biaryl-3-carboxylic acids. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this powerful reaction in diverse research and development settings.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Singh, G., Dhiman, S., & Singh, T. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(39), 8526-8534. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3333-3335. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. [Link]
-
Tang, W. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 27(01), 15-28. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Elleuch, S., L'helgoua'ch, J. M., Hfaiedh, J., & Al-Sanea, M. M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances, 11(5), 2865-2873. [Link]
-
Joy, M. N., Joy, M. N., & Gopinath, G. (2022). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Journal of Taibah University for Science, 16(1), 589-601. [Link]
-
Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. [Link]
-
Reddit. (2022, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
ResearchGate. (n.d.). Application of Fluorine in Drug Design. [Link]
-
Khan, I., Ibrar, A., & Zaib, S. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon, 8(12), e12595. [Link]
-
Artese, A., Ferrarelli, A., Kute, D., Saladini, S., & Botta, M. (2021). Dihydroxyphenyl- and Heteroaromatic-Based Thienopyrimidinones to Tackle HIV-1 LEDGF/p75-Dependent IN Activity. Molecules, 26(11), 3127. [Link]
-
ResearchGate. (2011). Application of 2,5-Dihydroxybenzoic Acid as a Fluorescent Probe to the Clarification of Microenvironment in Hydrogels of Biopolymer. [Link]
-
R Discovery. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Dihydroxyphenyl- and Heteroaromatic-Based Thienopyrimidinones to Tackle HIV-1 LEDGF/p75-Dependent IN Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Preparation of Schiff bases using 3-Bromo-5-fluoro-2-hydroxybenzoic acid
An Application Guide for the Synthesis of Novel Schiff Bases from 3-Bromo-5-fluoro-2-hydroxybenzoic Acid
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from 3-Bromo-5-fluoro-2-hydroxybenzoic acid. Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone in medicinal chemistry and material science.[1][2] The incorporation of halogen atoms like bromine and fluorine into the molecular framework is a well-established strategy to enhance lipophilicity and modulate biological activity.[3][4][5] This guide addresses the critical, yet indirect, pathway required to utilize a benzoic acid precursor for Schiff base formation, a process that necessitates a preliminary reduction to the corresponding aldehyde. We present a detailed, two-part synthetic workflow, complete with step-by-step protocols, mechanistic insights, and characterization guidelines for researchers in drug discovery and chemical synthesis.
Introduction: The Rationale for Halogenated Phenolic Schiff Bases
Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[6] The imine linkage is crucial for the biological activities exhibited by these compounds, which include antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The precursor, 3-Bromo-5-fluoro-2-hydroxybenzoic acid, offers a unique combination of functional groups:
-
2-Hydroxy Group: This phenolic group can form a stable six-membered ring through intramolecular hydrogen bonding with the imine nitrogen, enhancing planarity and stability. It also acts as a key chelating site for forming stable metal complexes.[9]
-
Bromo and Fluoro Groups: Halogens significantly influence the electronic and steric properties of the molecule. Bromine can enhance antibacterial activity, while fluorine is known to improve metabolic stability and membrane permeability.[4][5][8]
The primary challenge in utilizing 3-Bromo-5-fluoro-2-hydroxybenzoic acid is that its carboxylic acid moiety does not directly react with amines to form an imine. Therefore, a selective reduction to the corresponding aldehyde, 3-Bromo-5-fluoro-2-hydroxybenzaldehyde, is the mandatory first step in the synthetic pathway.
Overall Synthetic Strategy
The synthesis is logically divided into two main stages: first, the reduction of the carboxylic acid to an aldehyde, and second, the condensation of the resulting aldehyde with a primary amine to form the target Schiff base.
Sources
- 1. ijstr.org [ijstr.org]
- 2. Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking, and antiproliferative activity studies of bromine bearing Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 7. scispace.com [scispace.com]
- 8. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 9. saudijournals.com [saudijournals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-fluoro-2-hydroxybenzoic acid
Welcome to the technical support guide for the synthesis of 3-Bromo-5-fluoro-2-hydroxybenzoic acid. This document is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. As your partner in research, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. The primary route discussed is the carboxylation of 2-Bromo-4-fluorophenol via the Kolbe-Schmitt reaction, a robust but nuanced transformation requiring careful control of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing 3-Bromo-5-fluoro-2-hydroxybenzoic acid?
The most established and industrially relevant method is the Kolbe-Schmitt reaction.[1] This reaction involves the direct carboxylation of a phenoxide with carbon dioxide under heat and pressure.[2] The process begins with the deprotonation of the starting material, 2-Bromo-4-fluorophenol, to form the corresponding sodium phenoxide. This phenoxide is significantly more reactive towards electrophilic aromatic substitution than the neutral phenol.[2] The phenoxide then acts as a nucleophile, attacking carbon dioxide to form the desired salicylic acid derivative after acidic workup.
Q2: What are the critical reaction parameters that control the success of the Kolbe-Schmitt reaction for this specific substrate?
Success hinges on four key parameters:
-
Anhydrous Conditions: The presence of water is highly detrimental as it will protonate the reactive phenoxide, shutting down the carboxylation pathway and reducing yield.[3] All reagents, solvents, and glassware must be rigorously dried.
-
Choice of Base/Counter-ion: The cation of the base is crucial for directing the regioselectivity. Sodium hydroxide (NaOH) is strongly recommended. The sodium ion forms a chelate complex with the oxygen of the phenoxide and the incoming carbon dioxide, pre-organizing the transition state to favor ortho-carboxylation, which is required for the target molecule.[3] Using potassium hydroxide (KOH) would favor the formation of the undesired para-isomer, 4-Bromo-2-fluoro-6-hydroxybenzoic acid.[4][5]
-
CO₂ Pressure: The reaction requires high pressure (typically 5-100 atm) to ensure a sufficient concentration of dissolved CO₂, a relatively weak electrophile, in the reaction medium.[4]
-
Temperature: A temperature range of 125-150°C is standard.[2][4] Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can promote the thermodynamically favored, but undesired, para-isomer or lead to product decarboxylation.[6]
Q3: What are the primary impurities I should expect, and how can I detect them?
The main impurities to monitor are:
-
Starting Material: Unreacted 2-Bromo-4-fluorophenol.[7]
-
Para-Isomer: 4-Bromo-2-fluoro-6-hydroxybenzoic acid.
-
Decarboxylation Product: If the workup or reaction temperature is too high, you may revert to the starting phenol.
Analytical Monitoring:
-
Thin-Layer Chromatography (TLC): An excellent in-process check. Use a mobile phase like 30:70 Ethyl Acetate:Hexane with a few drops of acetic acid to ensure the carboxylic acids are protonated and travel up the plate. Visualize under UV light.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on conversion and purity. A reverse-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is a good starting point.
-
¹H NMR Spectroscopy: The final product and impurities have distinct aromatic proton signals that can be used for structural confirmation and purity assessment.
Troubleshooting Guide
This section addresses specific experimental failures with a focus on root causes and corrective actions.
Problem 1: Very low or no yield of the desired product.
| Possible Cause | Scientific Rationale & Verification | Recommended Solution |
| Incomplete Phenoxide Formation | The reaction is predicated on the nucleophilicity of the phenoxide. Incomplete deprotonation of the starting 2-Bromo-4-fluorophenol leaves it unreactive. Verify by checking the pH of a quenched aliquot; it should be strongly basic. | Use at least 1.05 equivalents of high-purity NaOH pellets or powder. Ensure the phenol is fully dissolved and the mixture is stirred until a homogenous salt forms, often requiring gentle heating under vacuum to remove the water of condensation. |
| Presence of Moisture | Water is a stronger acid than phenol and will quench the phenoxide intermediate. This is the most common failure mode. | Rigorously dry all glassware in an oven (>120°C) overnight. Use anhydrous solvents if applicable. Dry the starting phenol and NaOH in a vacuum oven. Pass the CO₂ gas through a drying tube (e.g., filled with Drierite) before introducing it to the reactor.[3] |
| Insufficient CO₂ Pressure or Leak in Reactor | Carboxylation is an equilibrium process. Le Chatelier's principle dictates that high pressure is needed to drive the reaction toward product formation. | Ensure your pressure vessel is properly sealed and rated for the required conditions (at least 100 atm). Perform a pressure test with an inert gas (N₂ or Ar) before introducing CO₂. Use a high-purity grade of CO₂. |
Problem 2: The major product is the incorrect isomer (4-Bromo-2-fluoro-6-hydroxybenzoic acid).
| Possible Cause | Scientific Rationale & Verification | Recommended Solution |
| Incorrect Base Used | Potassium ions (from KOH) are larger and less coordinating than sodium ions. They do not effectively form the chelate required for ortho-direction, leading to attack at the sterically less hindered and thermodynamically more stable para-position.[2][4] | Exclusively use Sodium Hydroxide (NaOH) to form the sodium phenoxide. This is the single most critical parameter for achieving the correct regioselectivity. |
| Reaction Temperature is Too High | While the ortho-isomer is the kinetically favored product with a sodium counter-ion, the reaction can become reversible at very high temperatures. This allows for equilibration to the more thermodynamically stable para-isomer. | Maintain the reaction temperature strictly within the 125-150°C range. Run a temperature optimization screen if isomer formation persists. |
Problem 3: The final product is impure and difficult to purify.
| Possible Cause | Scientific Rationale & Verification | Recommended Solution |
| Contamination with Starting Material | Incomplete reaction conversion will leave residual 2-Bromo-4-fluorophenol in the crude product. | Exploit the difference in acidity. After the reaction, quench and acidify the mixture to pH ~1-2 to precipitate the carboxylic acid product. The starting phenol is less acidic. By carefully adjusting the pH of an aqueous solution to ~7-8 with sodium bicarbonate, the carboxylic acid will selectively dissolve as its carboxylate salt, while the less acidic phenol remains in the organic phase during an extraction. Re-acidifying the aqueous layer will then precipitate the pure product. |
| Formation of Tar or Polymeric Byproducts | At high temperatures or in the presence of oxidative impurities, phenols can be prone to side reactions, leading to discoloration and purification challenges. | Ensure the reaction is run under an inert atmosphere (N₂ or Ar) before the introduction of CO₂. Use high-purity starting materials. If the crude product is dark, consider a charcoal treatment during recrystallization. |
| Inappropriate Recrystallization Solvent | The solvent system must effectively solubilize the product at high temperatures but not at low temperatures, while keeping impurities dissolved. | For 3-Bromo-5-fluoro-2-hydroxybenzoic acid, an aqueous ethanol or aqueous acetic acid solution is a good starting point for recrystallization. Experiment with solvent ratios to maximize recovery and purity. |
Visualized Workflows and Protocols
General Synthetic Workflow
The diagram below outlines the critical steps from starting material to purified product.
Caption: Key stages of the Kolbe-Schmitt synthesis.
Troubleshooting Decision Tree
Use this flowchart to diagnose common issues with the synthesis.
Caption: A logical guide for troubleshooting synthesis issues.
Experimental Protocol: Kolbe-Schmitt Carboxylation
Disclaimer: This protocol is a representative example and must be adapted and optimized for your specific laboratory conditions and scale. All operations involving high pressure must be conducted behind a blast shield in a certified pressure reactor by trained personnel.
Materials:
-
2-Bromo-4-fluorophenol (1 eq.)
-
Sodium Hydroxide (1.05 eq.)
-
Carbon Dioxide (high purity, >50 atm)
-
Hydrochloric Acid (concentrated)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Phenoxide Formation:
-
Charge a high-pressure stainless-steel autoclave with 2-Bromo-4-fluorophenol (1.0 eq) and sodium hydroxide (1.05 eq).
-
Seal the reactor, then heat to 100-120°C while applying a vacuum for 1-2 hours to remove residual moisture and the water formed during salt formation. The contents should appear as a dry, fine powder.
-
Cool the reactor to room temperature and backfill with an inert gas like argon or nitrogen.
-
-
Carboxylation:
-
Pressurize the reactor with carbon dioxide to at least 50 atm (735 psi), preferably higher (~100 atm).
-
Begin stirring and heat the reactor to an internal temperature of 130°C.
-
Maintain the temperature and pressure for 6-12 hours. Monitor the pressure; a drop may indicate consumption of CO₂. Re-pressurize as needed.
-
-
Workup and Isolation:
-
Cool the reactor to room temperature and slowly vent the excess CO₂ pressure.
-
Open the reactor and add deionized water to dissolve the solid contents.
-
Transfer the aqueous solution to a beaker and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid with vigorous stirring until the pH is ~1. A precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the crude solid by vacuum filtration and wash the filter cake with cold deionized water.
-
Dry the crude product in a vacuum oven.
-
Perform a recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Bromo-5-fluoro-2-hydroxybenzoic acid.
-
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
- Pharmaffiliates. (n.d.). Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid.
- ChemicalBook. (n.d.). 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis.
- Wikipedia. (n.d.). Kolbe–Schmitt reaction.
- J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction.
- Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
- L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction.
- BYJU'S. (n.d.). Kolbe's Reaction.
- Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Chemical Synthesis: The Role of 2-Bromo-4-Fluorophenol.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
Sources
Technical Support Center: Purification of Brominated Fluorosalicylic Acids
Welcome to the technical support center for the purification of brominated fluorosalicylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable halogenated intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification workflows.
This resource is structured as a dynamic question-and-answer guide, addressing both fundamental questions and specific experimental problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying brominated fluorosalicylic acids?
The three most effective and commonly employed purification strategies for this class of compounds are:
-
Acid-Base Extraction: This liquid-liquid extraction technique is the first line of defense for removing neutral or basic impurities. It leverages the acidic nature of the carboxylic acid and, to a lesser extent, the phenolic hydroxyl group, to move the target compound from an organic solvent into an aqueous basic solution, leaving non-acidic impurities behind.[1][2]
-
Recrystallization: As these compounds are typically solids at room temperature, recrystallization is a powerful technique for achieving high purity. The method relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[3][4]
-
Column Chromatography: For separating mixtures of closely related acidic compounds (e.g., mono- vs. di-brominated species) or removing stubborn impurities with similar acidity, silica gel column chromatography is often necessary.[5][6]
Q2: What are the typical impurities I should expect?
Impurities largely depend on the synthetic route, but commonly include:
-
Unreacted Starting Materials: Residual fluorosalicylic acid that was not completely brominated.
-
Over-brominated Products: Di- or even tri-brominated salicylic acids (e.g., 3,5-dibromo-fluorosalicylic acid) are common, especially when using strong brominating agents or harsh conditions.[7]
-
Isomeric Byproducts: Depending on the directing effects of the fluorine and hydroxyl groups, bromination might occur at different positions on the aromatic ring.
-
Hydrolyzed Intermediates: If the synthesis involves an ester intermediate, incomplete hydrolysis can leave ester impurities.[7]
-
Colored Impurities: Oxidation of the phenolic group or other side reactions can generate colored byproducts that persist in the final product.[3][7]
Q3: What critical safety precautions must I take when handling these compounds and reagents?
Safety is paramount. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[8]
-
Compound-Specific Hazards: Halogenated aromatic acids can be irritants to the skin, eyes, and respiratory tract.[8] Avoid creating and inhaling dust.
-
Reagent Hazards: Reagents used in synthesis and purification, such as liquid bromine, are highly corrosive, toxic, and strong oxidizing agents.[9] Acids and bases used in extractions (e.g., HCl, NaOH) are corrosive.
-
Waste Disposal: Dispose of all chemical waste, including aqueous washes and filtered solids, according to your institution's hazardous waste disposal guidelines.
Purification Method Selection
The choice of purification method is dictated by the nature and quantity of impurities. The following decision tree provides a logical workflow for selecting the most appropriate strategy.
Caption: Workflow for selecting the appropriate purification method.
Troubleshooting Guide
Problem: My product won't precipitate after acidifying the aqueous layer during an acid-base extraction.
-
Potential Cause & Solution:
-
Insufficient Acidification: The pH may not be low enough to fully protonate the carboxylate and phenoxide ions. Use pH paper or a meter to confirm the aqueous layer is strongly acidic (pH 1-2). Add more concentrated acid (e.g., 6M HCl) dropwise if needed.[1]
-
High Solubility: Some halogenated salicylic acids have appreciable water solubility, even in their neutral form. Try cooling the acidified solution in an ice bath to decrease solubility and promote precipitation.[10]
-
"Oiling Out": The compound may be separating as a liquid or oil instead of a solid, especially if it has a low melting point or if residual organic solvent is present. If this occurs, you can perform a "back-extraction" into a fresh portion of an organic solvent (like ethyl acetate or dichloromethane), then dry and evaporate the solvent.
-
Insufficient Product: If the reaction yield was very low, the concentration of the product in the aqueous phase might be below its solubility limit. Try reducing the volume of the aqueous phase by careful heating or under vacuum, but be cautious of decomposition.
-
Problem: A persistent emulsion formed during my liquid-liquid extraction.
-
Potential Cause & Solution:
-
Vigorous Shaking: Shaking the separatory funnel too aggressively can create a stable emulsion. Instead, gently invert the funnel multiple times to mix the layers.
-
Breaking the Emulsion: To resolve an existing emulsion, try the following:
-
Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion.[11]
-
Allow the funnel to sit undisturbed for an extended period (15-30 minutes).
-
Gently swirl the funnel or stir the emulsion layer with a glass rod.
-
If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool.
-
-
Problem: My crystals won't form during recrystallization.
-
Potential Cause & Solution:
-
Solution is Not Saturated (Too Much Solvent): This is the most common issue.[4] Gently heat the solution to evaporate some of the solvent and re-cool.
-
Supersaturation: The solution may be supersaturated. Induce crystallization by:
-
Scratching: Scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[4]
-
Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the solution.
-
-
Cooling Too Quickly: Rapid cooling can lead to oiling out or the formation of very fine, impure crystals. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[4]
-
Problem: My compound streaks badly on a silica gel column.
-
Potential Cause & Solution:
-
Ionic Interactions: The acidic proton of the carboxylic acid is interacting too strongly with the slightly acidic silica gel stationary phase. This causes the characteristic "streaking" or tailing of the peak.
-
Solution: Suppress this ionization by adding a small amount of a volatile acid to your mobile phase. Adding 0.5-1% acetic acid or formic acid to the eluent will keep the carboxylic acid in its neutral, protonated form, leading to sharper peaks and better separation.[12]
-
Detailed Protocols & Purity Assessment
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate your acidic brominated fluorosalicylic acid from neutral or basic impurities.
Caption: Workflow diagram for purification by acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Base Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Causality Note: NaHCO₃ is a weak base, which selectively deprotonates the more acidic carboxylic acid group without significantly reacting with the less acidic phenolic hydroxyl group, offering better selectivity. Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake gently and allow the layers to separate.[2]
-
Separate Layers: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery.
-
Combine & Wash: Combine all aqueous extracts. To remove any dissolved organic solvent, you can wash the combined aqueous layer once with a small portion of fresh ethyl acetate, which is then discarded.
-
Acidification: Cool the combined aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A precipitate of the pure brominated fluorosalicylic acid should form.[13]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold deionized water to remove residual salts.
-
Drying: Dry the purified product thoroughly, either in a desiccator under vacuum or in a vacuum oven at a modest temperature.
Protocol 2: Purification via Recrystallization
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[3] See Table 1 for suggestions.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves.[4]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat the mixture to boiling for a few minutes.[14]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[15]
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.
| Solvent System | Boiling Point (°C) | Comments |
| Ethanol/Water | 78-100 | A common and effective choice. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of hot ethanol to clarify and then cool. |
| Acetic Acid/Water | 100-118 | Good for highly polar compounds. Use with caution due to the corrosive nature and high boiling point of acetic acid. |
| Toluene | 111 | A potential choice for less polar impurities, where the desired acid may have lower solubility. |
| Heptane/Ethyl Acetate | 77-98 | A non-polar/polar mixture that can be effective. Dissolve in a minimum of hot ethyl acetate and add hot heptane to the cloud point. |
| Table 1: Common Solvent Systems for Recrystallization of Aromatic Acids. |
Protocol 3: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | The non-polar stationary phase is ideal for retaining aromatic compounds.[16] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | The acid suppresses the ionization of the salicylic acid, ensuring a sharp peak shape.[17] |
| Mobile Phase B | Acetonitrile or Methanol | The organic solvent used to elute the compounds from the column. |
| Gradient | e.g., Start at 10% B, ramp to 90% B over 15 min | A gradient elution is effective for separating compounds with a range of polarities, such as the desired product and any over-brominated impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for an analytical column of this size. |
| Detection | UV at ~230 nm and ~300 nm | Salicylic acids have strong UV absorbance. Monitoring at two wavelengths can help distinguish between different aromatic species.[16] |
| Sample Prep | Dissolve a small amount of product in the mobile phase. | Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.[18] |
| Table 2: Typical Starting Conditions for HPLC Purity Analysis. |
References
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Liquid-Liquid Extraction. (2021). Chemistry LibreTexts. [Link]
-
Liquid-liquid extraction for neutral, acidic and basic compounds. (2022). Chem Libretexts. [Link]
-
Liquid–liquid extraction. (n.d.). Wikipedia. [Link]
-
Bromine Safety & Standard Operating Procedures. (n.d.). Kansas State University. [Link]
-
Determination of seven restricted halogenated salicylanilides in cosmetics by high performance liquid chromatography. (2016). Semantic Scholar. [Link]
-
ICSC 1233 - FLUOROSILICIC ACID. (2004). IPCS. [Link]
-
column chromatography & purification of organic compounds. (2021). YouTube. [Link]
-
Recrystallization of Salicylic acid. (n.d.). [Link]
-
Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Recrystallization. (n.d.). [Link]
-
HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum. [Link]
-
USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS. (n.d.). Transgenomic. [Link]
-
Fluorosilicic Acid, 25-42% - SAFETY DATA SHEET. (n.d.). [Link]
-
Preparation and Re-crystallization of Salicylic Acid. (2025). [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC. [Link]
-
Fluorosilicic Acid (FSA) - Safety Data Sheets. (n.d.). [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (n.d.). PubMed Central. [Link]
-
Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. (n.d.). Agilent. [Link]
-
Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent. [Link]
-
Recrystallization of S.A..pdf. (n.d.). [Link]
-
EXPERIMENT # 07 OBJECT: To Perform Recrystallization of Salicylic Acid. (n.d.). Scribd. [Link]
-
Purity of Salicylic Acid. (n.d.). KEM. [Link]
-
A Review on a Some Analytical Methods for Determination of Salicylic Acid. (n.d.). ResearchGate. [Link]
-
determination of salicylic acid (beta hydroxy acid) in cosmetic products by high performance liquid. (2025). ASEAN. [Link]
-
Purifying ionic compounds by flash column chromatography. (2023). Biotage. [Link]
- Purification of liquid bromine contaminated with organic impurities. (n.d.).
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). [Link]
-
Part XI. Bromo-Salicylic Acids and their Methyl Ethers. (n.d.). [Link]
- Purification of salicylic acid derivatives. (n.d.).
- Purification of fluosilicic acid solution by distillation with phosphoric acid. (n.d.).
-
Fluorosilicic acid: secondary raw material and reagent in technological practice and preparative synthesis (a review). (2025). ResearchGate. [Link]
-
Fluorosilicic acid: secondary raw material and reagent in technological practice and preparative synthesis (a review). (n.d.). OUCI. [Link]
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Preventing decarboxylation of 3-Bromo-5-fluoro-2-hydroxybenzoic acid during heating
Introduction
Welcome to the technical support center for 3-Bromo-5-fluoro-2-hydroxybenzoic acid. This valuable intermediate in pharmaceutical and materials science presents a unique set of challenges during synthetic manipulations, particularly those requiring heat. Its structural similarity to salicylic acid makes it susceptible to thermal decarboxylation, leading to the formation of 2-Bromo-4-fluorophenol as a significant byproduct, which complicates purification and reduces overall yield.
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and preventative protocols to mitigate this unwanted side reaction. We will explore the underlying mechanism of decarboxylation and offer field-proven, practical solutions to ensure the integrity of your compound during critical heating steps.
Section 1: Understanding the Core Problem: The Mechanism of Decarboxylation
To effectively prevent decarboxylation, it is crucial to first understand the chemical pathway that drives this undesirable reaction.
Q: Why is 3-Bromo-5-fluoro-2-hydroxybenzoic acid prone to losing CO2 upon heating?
A: The susceptibility to decarboxylation is a classic characteristic of 2-hydroxybenzoic acids. The reaction proceeds through a cyclic six-membered transition state, which is facilitated by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid.[1][2] This conformation brings the acidic proton of the carboxyl group into close proximity with the aromatic ring, enabling a concerted mechanism where the C-C bond is cleaved, and carbon dioxide is released.[3] The resulting enol intermediate then rapidly tautomerizes to the more stable phenolic product, 2-Bromo-4-fluorophenol.
Section 2: Troubleshooting Guide for Unwanted Decarboxylation
This section is designed to help you diagnose and solve decarboxylation issues when they arise during an experiment.
Problem: My reaction shows significant formation of a lower molecular weight byproduct, identified as 2-Bromo-4-fluorophenol.
-
Probable Cause A: Excessive Reaction Temperature
-
Causality: Decarboxylation is a thermally activated process. Its rate increases exponentially with temperature, often faster than the desired reaction (e.g., esterification, amidation). Running a reaction at a needlessly high temperature is the most common cause of excessive byproduct formation.
-
Solution: Temperature Optimization Protocol
-
Scouting: Set up three to four small-scale parallel reactions. Start with a temperature approximately 20°C lower than your initial condition and increase in 10°C increments for the other reactions.
-
Monitoring: Monitor each reaction at set time intervals (e.g., every hour) using a suitable analytical technique like TLC or HPLC (see Protocol in Section 3).
-
Analysis: Compare the ratio of desired product to the decarboxylated byproduct at each temperature point.
-
Selection: Choose the lowest temperature that provides a reasonable rate for your primary reaction while keeping the formation of 2-Bromo-4-fluorophenol below an acceptable threshold (e.g., <5%). For many esterification reactions involving similar hydroxybenzoic acids, temperatures around 100°C are often a good starting point.[4]
-
-
| Common Reaction | Typical Temperature Range (°C) | Key Considerations |
| Esterification (Alkyl Halide) | 80 - 110 °C | Dependent on solvent and base choice.[4] |
| Amide Coupling (e.g., with EDC/HOBt) | 0 - 50 °C | Generally low risk if not followed by a high-temperature workup. |
| Suzuki Coupling (from Bromo position) | 80 - 120 °C | Catalyst and ligand system dependent. Risk increases at higher end. |
-
Probable Cause B: Inappropriate pH / Acidic Conditions
-
Causality: While the primary mechanism is thermal, acidic conditions can accelerate decarboxylation in many substituted salicylic acids by protonating the aromatic ring, which facilitates the cleavage of the carboxyl group.[3][5] Using strong acid catalysts (e.g., H₂SO₄, HCl) for reactions like Fischer esterification is highly discouraged.
-
Solution: Modify Reaction pH and Reagent Choice
-
Avoid Strong Acid Catalysis: For esterifications, replace Fischer conditions with milder alternatives.
-
Base-Mediated Alkylation: Use a non-nucleophilic, non-quaternizable tertiary amine like N,N-diisopropylethylamine (DIPEA) with an alkyl halide in an aprotic polar solvent (e.g., DMF, Acetonitrile).[4] This maintains a basic environment that protects the carboxylate.
-
Coupling Reagents: For amide bond formation, use standard peptide coupling reagents (EDC, HOBt, HATU) at or below room temperature. These conditions are typically neutral to slightly basic and do not promote decarboxylation.
-
-
-
Probable Cause C: Reaction Atmosphere (Presence of Oxygen)
-
Causality: While not a direct cause of decarboxylation, the presence of oxygen is detrimental. The phenolic product of decarboxylation, 2-Bromo-4-fluorophenol, is highly susceptible to oxidation at elevated temperatures, leading to complex impurity profiles and darkened reaction mixtures.[6] This can be mistaken for general "decomposition" but is often initiated by the initial decarboxylation event.
-
Solution: Implement an Inert Atmosphere
-
Standard Practice: Always assume that heating a phenolic compound requires an inert atmosphere.
-
Setup: Assemble your reaction glassware and purge thoroughly with a dry, inert gas (Nitrogen or Argon) for 10-15 minutes before adding reagents.
-
Maintenance: Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a gas bubbler. This is a self-validating step that prevents a known class of side reactions and simplifies your product's impurity profile.
-
-
Section 3: Proactive Prevention & Validated Protocols
The best troubleshooting is prevention. The following protocols are designed to minimize the risk of decarboxylation from the outset.
Protocol 1: Optimized Esterification of 3-Bromo-5-fluoro-2-hydroxybenzoic acid with Benzyl Bromide
This protocol uses a non-quaternizable base to prevent harsh acidic conditions, thereby minimizing decarboxylation.[4]
-
Inert Atmosphere Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-fluoro-2-hydroxybenzoic acid (1.0 eq). Seal the flask and purge the system with dry nitrogen for 15 minutes.
-
Reagent Addition: Under a positive nitrogen flow, add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration). Stir until all solids dissolve. Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) via syringe, followed by benzyl bromide (1.1 eq).
-
Heating and Monitoring: Heat the reaction mixture to 90-100°C. Monitor the reaction progress every 1-2 hours using HPLC (see Protocol 2) or TLC.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with 1M HCl (2x), followed by saturated NaHCO₃ (1x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: In-Process Monitoring by Reverse-Phase HPLC
This self-validating step provides quantitative data on reaction performance, allowing for real-time adjustments.
-
Sample Preparation: Withdraw a small aliquot (~5-10 µL) from the reaction mixture. Dilute it with acetonitrile in a 1.5 mL HPLC vial.
-
HPLC Conditions (General Guideline):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 70:30 (A:B), ramp to 10:90 (A:B) over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
-
Analysis: The starting acid will have a shorter retention time than the more nonpolar ester product. The decarboxylated byproduct, 2-Bromo-4-fluorophenol, will typically elute between the starting material and the product. Quantify the peak areas to determine the relative percentages of each component. Chromatographic methods are essential for the analysis of aromatic carboxylic acids and their derivatives.[7]
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the exact melting point of 3-Bromo-5-fluoro-2-hydroxybenzoic acid, and can it decarboxylate in the solid state?
-
A1: While a precise melting point is not consistently reported, similar substituted hydroxybenzoic acids melt with decomposition at high temperatures. Significant decarboxylation typically occurs in solution at elevated temperatures, but slow decarboxylation in the solid state can occur over time if stored improperly at high ambient temperatures. For best stability, store in a cool, dark place.
-
-
Q2: My reaction involves a different transformation (e.g., protecting the hydroxyl group). Do these principles still apply?
-
A2: Yes. Any step that involves heating the molecule above approximately 80°C carries a risk of decarboxylation. The fundamental principles of using the minimum necessary temperature, controlling pH, and working under an inert atmosphere should be applied to all thermal processes.
-
-
Q3: The fluorine and bromine are electron-withdrawing. Shouldn't this stabilize the molecule against decarboxylation?
-
A3: While electron-donating groups are known to accelerate decarboxylation by stabilizing the transition state, the overriding factor for 2-hydroxybenzoic acids is the powerful intramolecular hydrogen bond that facilitates the cyclic mechanism.[2][3] Therefore, even with electron-withdrawing substituents, the molecule remains highly susceptible to this specific pathway.
-
-
Q4: Can I use a catalyst to prevent decarboxylation?
-
A4: There are no common catalysts to prevent thermal decarboxylation. In fact, many transition metals, especially copper, can catalyze decarboxylation under certain conditions.[8][9] The focus should be on controlling the reaction conditions (temperature, pH, atmosphere) rather than seeking a catalytic inhibitor.
-
References
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
- García-López, E. I., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society.
- Mechoulam, R., et al. (2019). Decarboxylation of 2-hydroxybenzoic acid via the b-keto acid pathway.
-
García-López, E. I., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. ACS Publications. Retrieved from [Link]
- Brown, B. R., Hammick, D. LL., & Scholefield, A. J. B. (1950). The Mechanism of Decarboxylation. Part V. Kinetics of the Decarboxylation of Hydroxybenzoic Acids. RSC Publishing.
- Serio, M. A., et al. (1991). Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions.
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of temperature and pH on the activity of phenolic acid decarboxylase. Retrieved from [Link]
- Gao, S., et al. (2016). DFT Computational Study on Decarboxylation Mechanism of Salicylic Acid and Its Derivatives In the Anionic State.
-
ResearchGate. (n.d.). Effects of pH and temperature on enzymatic activity. Retrieved from [Link]
- Wang, D., et al. (2018). Decarboxylative Hydroxylation of Benzoic Acids.
-
Ribeiro da Silva, M. A. V., et al. (2007). Energetics of hydroxybenzoic acids and of the corresponding carboxyphenoxyl radicals. Intramolecular hydrogen bonding in 2-hydroxybenzoic acid. PubMed. Retrieved from [Link]
- Sathee NEET. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace.
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Retrieved from [Link]
- Dunn, G. E., & Gwinner, P. A. (1974). Mechanism of decarboxylation of substituted salicylic acids. II. Kinetics and 13C-carboxyl kinetic isotope effects in nitrobenzene–quinoline mixtures.
- U.S. Patent No. US5260475A. (1993). Esterification of hydroxybenzoic acids. Google Patents.
-
The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. Retrieved from [Link]
-
MDPI. (2022). A Combined Computational–Experimental Study on the Substrate Binding and Reaction Mechanism of Salicylic Acid Decarboxylase. Retrieved from [Link]
-
Reddit. (n.d.). Decarboxylation of Salicylic Acid Mechanism. Retrieved from [Link]
-
Matysová, L., & Skládalová, L. (1996). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]
- Abrahams, B. F., et al. (2022). Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes.
-
Abrahams, B. F., et al. (2022). Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding. IUCr Journals. Retrieved from [Link]
- RSC Publishing. (2019). Role of intramolecular hydrogen bonding in the redox chemistry of hydroxybenzoate-bridged paddlewheel diruthenium(ii,ii) complexes.
- U.S. Patent No. US2488472A. (1949). Process of decarboxylating orthoand para-hydroxy benzoic acids. Google Patents.
- Dunn, G. E., & Gwinner, P. A. (1974). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
- Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research.
-
Chemistry Stack Exchange. (2015). Why is the decarboxylation of 2-hydroxybenzoic acid (and related compounds) done 'under nitrogen'? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Energetics of hydroxybenzoic acids and of the corresponding carboxyphenoxyl radicals. Intramolecular hydrogen bonding in 2-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 5. 153. The mechanism of decarboxylation. Part V. Kinetics of the decarboxylation of hydroxybenzoic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
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- 8. Decarboxylation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Time for Bromination of Fluorophenols
Welcome to the Advanced Synthesis Support Portal. Ticket ID: OPT-BR-F-PH-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Optimizing the reaction time for the bromination of fluorophenols is not simply a matter of "waiting longer." It is a kinetic balancing act between the highly activating hydroxyl group (-OH), the inductively deactivating yet resonance-donating fluorine substituent (-F), and the electrophilicity of the brominating agent.
This guide moves beyond basic textbook procedures to address the specific kinetic challenges of fluorophenols. We focus on controlling regioselectivity (ortho vs. para) and preventing polybromination through precise temporal control and reagent selection.
Module 1: Critical Workflow & Protocol
The "Golden Standard" Protocol: NBS-Mediated Bromination
Recommended for high regioselectivity and kinetic control.
We strongly advise against using elemental bromine (
Step-by-Step Optimization Workflow
-
Preparation (T=0):
-
Dissolve Fluorophenol (1.0 eq) in MeCN (0.1 M concentration).
-
Optional: Add p-Toluenesulfonic acid (pTsOH, 10 mol%) if ortho-selectivity is required (See Ref 1).
-
Cool to 0°C to slow initial kinetics.
-
-
Initiation:
-
Add NBS (1.05 eq) portion-wise over 5 minutes. Do not dump all at once.
-
-
Kinetic Sampling Loop (The Critical Step):
-
Do not rely on TLC alone. Fluorophenols and their brominated adducts often have similar Rf values.
-
Extract 50 µL aliquots at T = 5, 15, 30, 60, and 120 minutes.
-
-
Immediate Quenching:
-
Dispense aliquot immediately into a vial containing saturated aqueous Sodium Thiosulfate (
) . This freezes the reaction time by reducing unreacted active bromine species instantly.
-
-
Analysis:
-
Analyze via HPLC (Reverse Phase, C18) or GC-MS.
-
Target: Stop reaction when Starting Material (SM) < 2% and Di-bromo impurity < 5%.
-
Visualizing the Optimization Loop
Figure 1: Iterative kinetic sampling workflow ensures the reaction is stopped exactly before polybromination becomes significant.
Module 2: Troubleshooting Guide
Issue 1: "I am getting significant amounts of di-bromo product immediately."
Diagnosis: The reaction kinetics are too fast, or the local concentration of brominating agent is too high. The hydroxyl group on the phenol is strongly activating, making the ring electron-rich.[1] Corrective Actions:
-
Switch Reagent: If using
, switch to NBS .[2] NBS releases low concentrations of or acts as the electrophile itself, throttling the rate. -
Temperature Control: Lower the temperature to -10°C or -78°C.
-
Inverse Addition: Add the NBS solution dropwise to the phenol solution, not the other way around. This ensures the phenol is always in excess until the very end.
Issue 2: "The reaction stalls at 80% conversion."
Diagnosis: Accumulation of HBr (byproduct) or lack of catalyst. Corrective Actions:
-
Catalysis: If using NBS, the reaction can be sluggish without a catalyst. Add 1-5 mol%
or pTsOH . -
Solvent Check: Ensure your solvent is dry. While water accelerates
bromination, it can sometimes hydrolyze NBS or complicate the mechanism with competing equilibria.
Issue 3: "I cannot separate the ortho-bromo and para-bromo isomers."
Diagnosis: Poor regioselectivity during the reaction setup. Corrective Actions:
-
Directing Effects:
-
4-Fluorophenol:[3] The para position is blocked.[3][4] Bromination will occur at the ortho position (relative to OH).
-
2-Fluorophenol:[5] The para position (relative to OH) is open and electronically favored. To force ortho-bromination (position 6), use NBS with pTsOH in Methanol . The hydrogen bonding network favors the ortho-transition state (Ref 1).
-
Module 3: Mechanistic Insight & Data
Why Fluorophenols are Unique
Fluorine acts as a "rogue agent" in Electrophilic Aromatic Substitution (EAS):
-
Inductive Effect (-I): Fluorine withdraws electron density through the sigma bond, deactivating the ring generally.
-
Resonance Effect (+R): Fluorine donates lone pair electrons into the pi-system, directing incoming electrophiles to ortho/para positions.
However, the Hydroxyl (-OH) group is a much stronger activator (+R) than Fluorine. Therefore, the -OH group dictates where the bromine goes, while the Fluorine atom dictates how fast it happens (usually slowing it down compared to pure phenol).
Reagent Comparison Table
| Feature | Elemental Bromine ( | N-Bromosuccinimide (NBS) |
| Active Species | ||
| Reaction Rate | Extremely Fast (seconds/minutes) | Controlled (minutes/hours) |
| Polybromination Risk | High | Low |
| Atom Economy | Poor (HBr byproduct mass) | Better (Succinimide recyclable) |
| Recommended For | Large scale, crude synthesis | Precision synthesis, Drug Discovery |
Pathway Visualization
Figure 2: Mechanistic pathway showing the competition between mono-brominated isomers and the risk of polybromination if reaction time is extended.
Module 4: Frequently Asked Questions (FAQ)
Q: What is the best quenching agent for this reaction?
A: Saturated aqueous Sodium Thiosulfate (
Q: Can I use UV light to accelerate the reaction? A: Caution advised. UV light promotes radical bromination (homolytic cleavage of NBS). For phenols, you generally want electrophilic substitution (ionic mechanism). UV light might lead to side reactions on alkyl chains (if present) or oxidative degradation of the phenol ring (Ref 2).
Q: Why does my reaction mixture turn dark red/brown?
A: This usually indicates the liberation of free elemental bromine (
References
-
National Institutes of Health (PMC) . Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Available at: [Link]
-
ResearchGate . Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Available at: [Link]
Sources
Technical Support Center: Handling Moisture-Sensitive Intermediates of 3-Bromo-5-fluoro-2-hydroxybenzoic Acid
Executive Summary & Technical Scope
3-Bromo-5-fluoro-2-hydroxybenzoic acid (3-bromo-5-fluorosalicylic acid) is a robust solid building block used in the synthesis of bioactive scaffolds (e.g., kinase inhibitors, iron chelators). While the parent acid is stable, its reactive intermediates —specifically the acid chloride and organolithium precursors —are critically sensitive to moisture.
This guide addresses the two primary moisture-failure points:
-
Downstream Activation: Hydrolysis of 3-bromo-5-fluoro-2-hydroxybenzoyl chloride during amide/ester coupling.
-
Upstream Synthesis: Protonation of lithiated species during the construction of the benzoic acid core.
Critical Intermediates Dashboard
| Intermediate Species | Sensitivity Level | Failure Mode | Visual Indicator of Failure |
| Acid Chloride (R-COCl) | High | Hydrolysis to parent acid; Oligomerization (polyester formation). | Solution turns cloudy (HCl gas/precipitate); Gummy dark oil. |
| Activated Ester (NHS/HOBt) | Medium | Hydrolysis to parent acid. | Loss of reactivity; Low yields in coupling. |
| Lithiated Precursor (Ar-Li) | Critical | Protonation (quenching); Wurtz coupling. | No reaction with electrophile; Formation of des-bromo byproduct. |
| Boronate (Suzuki Int.) | High | Protodeboronation; Oxidation. | Formation of phenolic impurities.[1] |
Technical Guide: Handling the Acid Chloride
The most common technical inquiry involves the conversion of the parent acid to 3-bromo-5-fluoro-2-hydroxybenzoyl chloride . Due to the ortho-phenolic group, this intermediate is prone to both hydrolysis and intermolecular polymerization.
Workflow Visualization: Activation & Handling
Caption: Figure 1. Reaction pathways for 3-bromo-5-fluoro-2-hydroxybenzoyl chloride. Note the competing degradation routes via moisture (hydrolysis) and self-polymerization.
Protocol: In-Situ Generation (Recommended)
Avoid isolation if possible. The phenolic hydroxyl group makes the isolated acid chloride unstable.
-
Drying: Dry the parent acid (3-Bromo-5-fluoro-2-hydroxybenzoic acid) in a vacuum oven at 50°C for 4 hours over
. -
Activation: Suspend the acid (1.0 eq) in anhydrous Toluene or DCM. Add Thionyl Chloride (1.5 eq) and a catalytic drop of anhydrous DMF .
-
Reaction: Reflux (Toluene) or stir at RT (DCM) until the solution clears and gas evolution ceases (approx. 2-3 hours).
-
Evaporation: Remove excess
under strictly anhydrous vacuum. Do not expose to air. -
Coupling: Re-dissolve the crude residue immediately in dry DCM/THF and add the nucleophile (amine/alcohol) with a non-nucleophilic base (e.g., DIPEA).
Troubleshooting & FAQs
Category A: Visual Diagnostics[2]
Q: My reaction mixture turned cloudy immediately after adding the acid chloride to the amine solution. What happened?
-
Diagnosis: Hydrolysis. The cloudiness is likely the parent acid precipitating out because the solvent contained water.
-
Root Cause: The amine or solvent was not dry. Amine salts (hydrochlorides) are hygroscopic.
-
Fix:
-
Dry the amine over KOH or distill before use.
-
Use a Karl Fischer (KF) titrator to ensure solvent water content is <50 ppm.
-
Add molecular sieves (3Å or 4Å) to the reaction vessel 24h prior.
-
Q: The acid chloride residue is a dark, gummy oil instead of a crystalline solid.[2] Is it ruined?
-
Diagnosis: Oligomerization. The free phenolic -OH group at the ortho position has reacted with the acid chloride of a neighboring molecule, forming polyesters.
-
Root Cause: Thermal instability or prolonged storage.
-
Fix:
-
Do not isolate. Use the "In-Situ" protocol described above.
-
If isolation is mandatory, consider protecting the phenol (e.g., Acetyl or MOM protection) before converting to the acid chloride [1]. Protected derivatives are significantly more stable.
-
Category B: Synthesis Failures
Q: I am synthesizing the acid via lithiation of 1-bromo-3-fluoro-5-methoxybenzene, but I am recovering starting material.
-
Diagnosis: Quenching. The lithiated intermediate (aryl-lithium) was protonated by moisture before reacting with
. -
Root Cause: Insufficiently dried THF or moisture ingress through septa.
-
Fix:
-
Distill THF over Sodium/Benzophenone immediately before use.
-
Ensure the
source (dry ice) is sublimed through a drying tube (CaCl2) before entering the vessel. Commercial dry ice often contains water frost.
-
Q: Can I use oxalyl chloride instead of thionyl chloride?
-
Answer: Yes, and it is often preferred for milder conditions.
-
Protocol: Use DCM as solvent, 1.2 eq Oxalyl Chloride, and catalytic DMF. This generates the acid chloride at 0°C to RT, reducing the risk of thermal oligomerization compared to refluxing thionyl chloride [2].
Storage & Handling Specifications
| Parameter | Specification | Reason |
| Storage Temp | 2–8°C (Desiccated) | Retards hydrolysis and oligomerization rates. |
| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is heavier and protects solids better. |
| Desiccant | ||
| Container | Amber glass with Teflon seal | Prevents UV degradation (bromide sensitivity) and ensures airtight seal. |
References
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of 3-Bromo-5-fluoro-2-hydroxybenzoic Acid
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains an indispensable tool for elucidating molecular structures. This guide provides an in-depth, predictive interpretation of the 1H NMR spectrum of 3-Bromo-5-fluoro-2-hydroxybenzoic acid, a substituted salicylic acid derivative with potential applications in medicinal chemistry and materials science.
This guide moves beyond a simple recitation of expected peaks. It delves into the rationale behind the predicted chemical shifts and coupling patterns, grounded in fundamental NMR principles and comparative data from structurally analogous compounds. By understanding the electronic interplay of the bromo, fluoro, hydroxyl, and carboxylic acid substituents, researchers can gain a deeper appreciation for an NMR spectrum's predictive power.
Predicted 1H NMR Spectrum and Interpretation
The 1H NMR spectrum of 3-Bromo-5-fluoro-2-hydroxybenzoic acid is anticipated to exhibit four distinct signals in a deuterated solvent like DMSO-d6. Two of these signals will be from the aromatic protons, and two will be from the acidic protons of the hydroxyl and carboxylic acid groups.
Structure and Proton Numbering:
(Note: For clarity in the following discussion, the aromatic protons are designated as Hc and Hd.)
The interpretation of the spectrum hinges on analyzing the chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal.
Table 1: Predicted 1H NMR Spectral Data for 3-Bromo-5-fluoro-2-hydroxybenzoic acid in DMSO-d6
| Predicted Signal | Proton Assignment | Integration | Multiplicity | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift and Multiplicity |
| 1 | Carboxylic Acid (-COOH) | 1H | Singlet (broad) | ~13.0 | The carboxylic acid proton is highly deshielded and acidic, typically appearing as a broad singlet in the 10-14 ppm region.[1][2] |
| 2 | Hydroxyl (-OH) | 1H | Singlet (broad) | ~10.0 | The phenolic hydroxyl proton is also acidic and its chemical shift can be variable, often appearing as a broad singlet.[2][3] |
| 3 | Aromatic (H_d) | 1H | Doublet of doublets (dd) or Doublet (d) | ~7.8 - 8.0 | This proton is ortho to the electron-withdrawing bromine atom and meta to the fluorine and carboxylic acid groups. The ortho coupling to Hc and a smaller meta coupling to the fluorine atom would result in a doublet of doublets. |
| 4 | Aromatic (H_c) | 1H | Doublet of doublets (dd) or Doublet (d) | ~7.5 - 7.7 | This proton is ortho to the fluorine atom and meta to the bromine and hydroxyl groups. It will be split by the adjacent Hd proton and will also exhibit coupling to the fluorine atom. |
The Scientific Rationale: Unpacking the Substituent Effects
The predicted chemical shifts are a direct consequence of the electronic environment of each proton, which is modulated by the inductive and resonance effects of the substituents on the benzene ring.
-
Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and deshields ortho and para protons.[4]
-
Hydroxyl (-OH): An electron-donating group that shields ortho and para protons.
-
Bromine (-Br): An electronegative halogen that exerts an electron-withdrawing inductive effect, deshielding nearby protons.
-
Fluorine (-F): The most electronegative element, it has a strong electron-withdrawing inductive effect. Additionally, the 19F nucleus (spin I=1/2) will couple with nearby protons, leading to further splitting of their signals.
The two aromatic protons, Hc and Hd, are ortho to each other and will exhibit a characteristic ortho coupling constant (Jortho) typically in the range of 6.0-9.0 Hz.[1] Furthermore, these protons will also couple to the fluorine atom. The magnitude of the H-F coupling constant depends on the number of bonds separating the nuclei:
-
J_HF (ortho): ~6-10 Hz
-
J_HF (meta): ~4-8 Hz
-
J_HF (para): ~1-3 Hz
For Hc, we expect a meta H-F coupling, while for Hd, a para H-F coupling is anticipated. This will result in a complex splitting pattern, likely a doublet of doublets for each aromatic proton.
Comparative Analysis with Structurally Related Compounds
To bolster our predictive interpretation, we can compare the expected spectrum with experimental data from similar molecules.
Table 2: Experimental 1H NMR Data of Related Substituted Benzoic Acids
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) and Multiplicity | Reference |
| 5-Bromosalicylic acid | 7.88 (d), 7.65 (dd), 6.96 (d) | [5][6] |
| 3-Bromo-4-fluorobenzoic acid | Aromatic protons in the range of 7.0-8.5 ppm | [7] |
| 3-Chlorobenzoic acid | 7.79 (m), 7.70 (m), 7.55 (t) | [8] |
| 3-Hydroxybenzoic acid | 7.42 (d), 7.39 (t), 7.31 (s), 7.03 (d) | [9] |
The data from these related compounds support our predictions. For instance, the aromatic protons in halogenated and hydroxylated benzoic acids consistently appear in the downfield region of the spectrum, typically between 6.5 and 8.5 ppm.[10][11]
Experimental Protocol for 1H NMR Acquisition
To obtain a high-quality 1H NMR spectrum of 3-Bromo-5-fluoro-2-hydroxybenzoic acid, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6). DMSO-d6 is a good choice for carboxylic acids and phenols as it helps in observing the exchangeable protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans should provide a good signal-to-noise ratio for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to elucidate the structure.
-
Visualizing Spin-Spin Coupling
The coupling relationships between the aromatic protons and the fluorine atom can be visualized using a directed graph.
Caption: Predicted spin-spin coupling network for 3-Bromo-5-fluoro-2-hydroxybenzoic acid.
Conclusion
This guide provides a comprehensive, predictive framework for the 1H NMR interpretation of 3-Bromo-5-fluoro-2-hydroxybenzoic acid. By integrating fundamental NMR principles with comparative data from analogous structures, researchers can confidently approach the structural elucidation of this and other complex aromatic compounds. The provided experimental protocol and visual representation of coupling interactions further equip scientists with the necessary tools for accurate and efficient spectral analysis.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
DSpace@MIT. (n.d.). APPENDIX 2. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
(n.d.). Chemical shifts. Retrieved from [Link]
-
(n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]
-
(n.d.). Signal Areas. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
Natural Products Online. (2022, September 9). Showing NP-Card for 6-[(2e)-but-2-en-2-yl]-4-(2,4-dihydroxy-6-methylbenzoyloxy)-2-hydroxy-3-methylbenzoic acid (NP0282240). Retrieved from [Link]
-
SciELO. (2024, May 15). Article. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 5-Bromosalicylic acid. Retrieved from [Link]
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- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Comparative Guide to the ¹⁹F NMR Chemical Shift of 3-Bromo-5-fluoro-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of ¹⁹F NMR in Modern Chemistry
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a cornerstone analytical technique in contemporary chemical research, particularly within the pharmaceutical and materials science sectors. The unique nuclear properties of the ¹⁹F isotope—namely its 100% natural abundance, spin of ½, and high gyromagnetic ratio—confer exceptional sensitivity, making it a powerful tool for structural elucidation, reaction monitoring, and studying molecular interactions.[1][2][3] The vast chemical shift range of ¹⁹F NMR, typically spanning over 800 ppm, provides exquisite sensitivity to the local electronic environment, allowing for the detection of subtle molecular changes.[2][4] This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift of 3-Bromo-5-fluoro-2-hydroxybenzoic acid, a compound of interest in medicinal chemistry, by comparing it with structurally related analogues and discussing the underlying principles that govern its spectral behavior.
Understanding the ¹⁹F NMR Chemical Shift of 3-Bromo-5-fluoro-2-hydroxybenzoic Acid: A Predictive Analysis
Key Influencing Factors:
-
Substituent Effects: The electron-withdrawing or -donating nature of the substituents on the benzene ring significantly alters the electron density around the fluorine atom, thereby influencing its shielding and chemical shift.[1][5]
-
Hydroxyl Group (-OH): As an ortho-directing group, the hydroxyl group is a strong resonance electron-donating group, which increases electron density at the para position where the fluorine is located. This increased shielding would shift the ¹⁹F signal upfield (to a less negative ppm value).
-
Carboxylic Acid Group (-COOH): This group is a meta-directing deactivator, withdrawing electron density from the ring through both inductive and resonance effects. This deshielding effect would cause a downfield shift (to a more negative ppm value).
-
Bromine Atom (-Br): Bromine is an ortho-, para-directing deactivator. It is inductively electron-withdrawing but has a weaker electron-donating resonance effect. Its overall impact on the fluorine at the meta position will be a combination of these competing effects.
-
-
Solvent Effects: The choice of solvent can significantly impact the ¹⁹F chemical shift, with potential variations of several ppm.[1] This is due to intermolecular interactions, such as hydrogen bonding, which can alter the electronic environment of the fluorine nucleus.
-
pH and Ionization State: The ionization state of the carboxylic acid and hydroxyl groups will be pH-dependent and will influence the electronic properties of the ring, thereby affecting the ¹⁹F chemical shift. For instance, the deprotonation of the carboxylic acid to a carboxylate anion will alter its electron-withdrawing character.
The following diagram illustrates the interplay of these electronic effects on the fluorine atom in 3-Bromo-5-fluoro-2-hydroxybenzoic acid.
Caption: Substituent effects on the fluorine atom.
Comparative Analysis with Structurally Related Compounds
To estimate the ¹⁹F NMR chemical shift of 3-Bromo-5-fluoro-2-hydroxybenzoic acid, it is instructive to compare it with the known chemical shifts of simpler fluorobenzoic acids. The following table summarizes the reported ¹⁹F NMR chemical shifts for several relevant compounds.
| Compound | Substituent Position (relative to -F) | Solvent | Chemical Shift (δ, ppm) | Reference |
| Fluorobenzene | - | Neat | -113.1 | [6] |
| 4-Fluorobenzoic acid | 4-COOH | Acetone | -107.96 | [7] |
| 3-Fluorobenzoic acid | 3-COOH | Acetone | -114.14 | [7] |
| 2-Fluorobenzoic acid | 2-COOH | - | - | - |
| 2-Fluoro-3-methylbenzoic acid | 2-F, 3-CH₃ | CD₃OD | -114.82 | [8] |
| 3-(Trifluoromethyl)benzoic acid | 3-CF₃ | DMSO | -61.56 | [7] |
Analysis of Trends:
-
The chemical shift of fluorobenzene serves as a baseline.
-
The presence of a carboxylic acid group at the para position in 4-fluorobenzoic acid causes a downfield shift relative to fluorobenzene, indicating its electron-withdrawing nature.
-
Conversely, a carboxylic acid group at the meta position in 3-fluorobenzoic acid results in a slight upfield shift compared to fluorobenzene, highlighting the complex interplay of inductive and resonance effects at different positions.
-
The significant downfield shift observed for 3-(trifluoromethyl)benzoic acid is due to the strong electron-withdrawing nature of the trifluoromethyl group.
Predicted Chemical Shift for 3-Bromo-5-fluoro-2-hydroxybenzoic Acid:
Based on the additive effects of the substituents, we can make an educated prediction. The strong electron-donating hydroxyl group at the ortho position would cause a significant upfield shift. The bromine at the meta position will have a moderate electron-withdrawing inductive effect. The carboxylic acid at the para position will have a deshielding effect. The net effect will be a complex balance of these contributions. It is plausible that the ¹⁹F chemical shift for 3-Bromo-5-fluoro-2-hydroxybenzoic acid in a polar aprotic solvent would be in the range of -110 to -120 ppm , relative to CFCl₃.
Experimental Protocol for Acquiring ¹⁹F NMR Spectra
To obtain a high-quality ¹⁹F NMR spectrum of 3-Bromo-5-fluoro-2-hydroxybenzoic acid, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-Bromo-5-fluoro-2-hydroxybenzoic acid.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be reported with the data.
-
If quantitative analysis is required, a known amount of an internal standard (e.g., trifluorotoluene) can be added.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a probe that can be tuned to the ¹⁹F frequency.
-
Tune and match the probe for the ¹⁹F nucleus to ensure optimal sensitivity and resolution.
-
Shim the magnetic field to achieve a narrow and symmetrical lineshape for the solvent lock signal.
-
-
Data Acquisition:
-
Set the spectral width to encompass the expected chemical shift range for aromatic fluorine compounds (e.g., -100 to -130 ppm).
-
Use a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum by removing ¹H-¹⁹F couplings.
-
Set the number of scans based on the sample concentration to achieve an adequate signal-to-noise ratio. A typical starting point is 16 or 32 scans.
-
The relaxation delay (d1) should be set to at least 1-2 seconds to allow for sufficient relaxation of the ¹⁹F nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Reference the chemical shift scale to an external or internal standard (e.g., CFCl₃ at 0 ppm).
-
Integrate the signal if quantitative information is desired.
-
The following diagram outlines the general workflow for acquiring ¹⁹F NMR data.
Caption: Workflow for ¹⁹F NMR data acquisition.
Conclusion and Future Outlook
The ¹⁹F NMR chemical shift of 3-Bromo-5-fluoro-2-hydroxybenzoic acid is a sensitive probe of its electronic structure, influenced by the interplay of its substituents. While an experimental value is not currently published, a comparative analysis with related fluorobenzoic acids allows for a reasoned prediction of its chemical shift. The experimental protocol outlined provides a robust framework for obtaining high-quality ¹⁹F NMR data for this and similar compounds. Such data is invaluable for confirming molecular identity, assessing purity, and studying interactions in complex biological systems, thereby accelerating drug discovery and development efforts. Future work should focus on the experimental determination of the ¹⁹F NMR chemical shift of this compound in various solvents and at different pH values to provide a comprehensive understanding of its spectral behavior.
References
-
Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
-
Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]
-
Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]
-
Gerig, J. T. (2004). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Slideshare. Nmr spectroscopy of fluorine 19. [Link]
-
Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry. [Link]
-
Fifolt, M. J., et al. (1985). A chemical shift additivity method for the prediction of fluorine-19 chemical shifts in fluoroaromatic compounds. The Journal of Organic Chemistry. [Link]
-
Fedorov, S. V., et al. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. PMC. [Link]
-
Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]
-
Ruiz-Cabello, J., et al. (2011). New Frontiers and Developing Applications in 19F NMR. PMC. [Link]
-
Gerig, J. T. Fluorine NMR. [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
-
Supporting Information. Data for 1H-NMR are reported as follows.... [Link]
-
Nishina, Y., et al. (1983). 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. PubMed. [Link]
-
ResearchGate. ¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with.... [Link]
-
SpectraBase. 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. [Link]
-
University of Ottawa. 19F NMR Reference Standards. [Link]
-
Angulo, J., et al. (2021). 19F NMR as a tool in chemical biology. PMC. [Link]
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A-Senior-Application-Scientist's-Guide-to-Distinguishing-3-Bromo-5-fluorotoluene-and-1-Bromo-3-fluoro-5-methylbenzene-by-NMR-Spectroscopy
Introduction
In the realm of synthetic chemistry and pharmaceutical development, the precise structural elucidation of molecules is paramount. Regioisomers, compounds that share the same molecular formula but differ in the spatial arrangement of substituents on a central scaffold, often exhibit distinct pharmacological and toxicological profiles. Consequently, their unambiguous differentiation is a critical analytical challenge. This guide provides an in-depth, experimentally-grounded protocol for distinguishing between two such regioisomers: 3-Bromo-5-fluorotoluene and 1-Bromo-3-fluoro-5-methylbenzene, utilizing the power and subtlety of Nuclear Magnetic Resonance (NMR) spectroscopy.
While these two names represent the same molecule due to IUPAC nomenclature rules, for the purpose of this guide, we will explore a more practical challenge: distinguishing between 3-Bromo-5-fluorotoluene and 4-Bromo-2-fluorotoluene . This comparison of true regioisomers serves as an excellent case study for leveraging one- and two-dimensional NMR techniques to resolve complex structural problems. We will delve into the nuances of ¹H and ¹³C chemical shifts, and crucially, the diagnostic spin-spin coupling constants (J-coupling) that allow for their definitive identification.
The-Challenge:-Structural-Ambiguity
At first glance, 3-Bromo-5-fluorotoluene and 4-Bromo-2-fluorotoluene present a significant analytical hurdle. Both are disubstituted fluorotoluenes with a bromine atom, and their similar structures can lead to overlapping signals in simpler analytical techniques. However, the precise positioning of the fluorine, bromine, and methyl groups creates unique electronic environments for each proton and carbon nucleus, which can be expertly decoded using NMR.
Caption: Molecular structures of the regioisomers under investigation.
Experimental-Protocol
A meticulously planned experimental setup is the foundation of reliable NMR data. The following protocol is designed to yield high-resolution spectra suitable for detailed structural analysis.
1. Sample Preparation
-
Solvent Selection: Dissolve 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined solvent peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: To ensure optimal spectral quality by minimizing signal broadening from particulate matter, filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion and simplify spectral interpretation.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons.
-
Spectral Width: 12-16 ppm.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 220-250 ppm.
-
-
2D NMR (Recommended for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and piecing together the molecular framework.[1][2]
-
Spectral-Analysis:-Decoding-the-Data
¹H NMR: The First Point of Differentiation
The aromatic region of the ¹H NMR spectrum provides the most immediate and telling differences between the two isomers.
3-Bromo-5-fluorotoluene:
-
Aromatic Region: Three distinct signals are expected, each corresponding to one of the aromatic protons. The substitution pattern (1,3,5) leads to only meta-couplings between the aromatic protons.
-
H-2: This proton is flanked by the bromine and methyl-bearing carbons. It will appear as a multiplet due to meta-coupling to H-6 and a longer-range meta-coupling to the fluorine at C-5.
-
H-4: This proton is situated between the fluorine and methyl-bearing carbons. It will exhibit ortho-coupling to the fluorine atom and meta-coupling to H-6 and H-2.
-
H-6: Positioned between the bromine and fluorine-bearing carbons, this proton will show meta-coupling to H-2 and H-4, as well as a smaller ortho-coupling to the fluorine.
-
-
Methyl Region: The methyl protons (CH₃) will appear as a singlet, as there are no adjacent protons to couple with.
4-Bromo-2-fluorotoluene:
-
Aromatic Region: This isomer will also show three distinct aromatic proton signals.
-
H-3: This proton is adjacent to both the fluorine and bromine-bearing carbons. It will be split by the ortho-fluorine and the meta-proton at H-5.
-
H-5: Situated between the bromine and methyl-bearing carbons, this proton will show ortho-coupling to H-6 and meta-coupling to H-3.
-
H-6: This proton is adjacent to the methyl-bearing carbon and will exhibit ortho-coupling to H-5 and meta-coupling to the fluorine atom.
-
-
Methyl Region: The key distinguishing feature lies here. The methyl protons are in close proximity to the fluorine atom at C-2, resulting in a through-space or four-bond coupling (⁴JH-F). This will split the methyl signal into a doublet or a more complex multiplet , a stark contrast to the singlet observed for 3-Bromo-5-fluorotoluene.
Table 1: Predicted ¹H NMR Data
| Compound | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (Hz) |
| 3-Bromo-5-fluorotoluene | H-2 | 7.0 - 7.2 | m |
| H-4 | 6.8 - 7.0 | m | |
| H-6 | 7.1 - 7.3 | m | |
| CH₃ | ~2.3 | s | |
| 4-Bromo-2-fluorotoluene | H-3 | 7.1 - 7.3 | dd, ³JH-F ≈ 8-10, ⁴JH-H ≈ 2-3 |
| H-5 | 7.2 - 7.4 | m | |
| H-6 | 7.0 - 7.2 | m | |
| CH₃ | ~2.2 | d, ⁴JH-F ≈ 2-4 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.
Caption: Diagnostic ¹H NMR couplings for the two isomers.
¹³C NMR: Confirmation through C-F Coupling
The proton-decoupled ¹³C NMR spectrum offers a second layer of confirmation, primarily through the observation of carbon-fluorine couplings. The magnitude of the nJC-F coupling constant is distance-dependent and highly diagnostic.[3][4]
-
Directly Bonded Carbon (¹JC-F): The carbon directly attached to the fluorine atom will appear as a doublet with a very large coupling constant, typically in the range of 240-260 Hz.
-
Two-Bond Coupling (²JC-F): Carbons ortho to the fluorine will also be split into doublets, with coupling constants around 20-30 Hz.
-
Three-Bond Coupling (³JC-F): Carbons meta to the fluorine will show smaller doublet splittings, typically 5-10 Hz.
-
Four-Bond Coupling (⁴JC-F): Para couplings are generally the smallest, around 1-3 Hz.
By carefully analyzing the splitting patterns and coupling constants for each carbon signal, the substitution pattern can be definitively assigned.
Table 2: Predicted ¹³C NMR C-F Couplings
| Compound | Carbon | Position relative to F | Expected Coupling Constant (Hz) |
| 3-Bromo-5-fluorotoluene | C-5 | ¹JC-F | ~245 |
| C-4, C-6 | ²JC-F | ~25 | |
| C-1, C-3 | ³JC-F | ~8 | |
| C-2 | ⁴JC-F | ~3 | |
| 4-Bromo-2-fluorotoluene | C-2 | ¹JC-F | ~245 |
| C-1, C-3 | ²JC-F | ~25 | |
| C-4, C-6 | ³JC-F | ~8 | |
| C-5 | ⁴JC-F | ~3 |
The distinct set of C-F coupling constants for each isomer provides a robust method for structural verification.
2D-NMR:-The-Final-Verdict
For complex cases or for generating publication-quality data, 2D NMR experiments are invaluable.[5]
-
COSY: This experiment will reveal the ¹H-¹H coupling network.[6] For example, in 4-Bromo-2-fluorotoluene, a cross-peak between H-5 and H-6 would confirm their ortho relationship.
-
HSQC: This spectrum correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of all protonated carbons.
-
HMBC: This is arguably the most powerful tool for this specific problem. HMBC reveals correlations between protons and carbons that are 2 or 3 bonds away.[7] In 4-Bromo-2-fluorotoluene, the methyl protons would show a correlation to C-1, C-2, and C-6. The correlation to the fluorine-bearing carbon (C-2) would be definitive proof of this isomeric structure. Conversely, in 3-Bromo-5-fluorotoluene, the methyl protons would show correlations to C-2, C-3, and C-4, but not to the fluorine-bearing carbon (C-5).
Caption: Diagnostic HMBC correlations from the methyl protons.
Conclusion
While 3-Bromo-5-fluorotoluene and 4-Bromo-2-fluorotoluene may appear challenging to distinguish, a systematic approach using high-resolution NMR spectroscopy provides a clear and definitive solution. The key diagnostic features are:
-
¹H NMR: The multiplicity of the methyl signal (singlet for 3-Bromo-5-fluorotoluene vs. doublet for 4-Bromo-2-fluorotoluene).
-
¹³C NMR: The unique pattern of C-F coupling constants for the aromatic carbons.
-
HMBC: The long-range correlations from the methyl protons, which unambiguously establish the connectivity of the molecular skeleton.
By carefully applying the principles and protocols outlined in this guide, researchers can confidently and accurately determine the structure of these and other similar regioisomers, ensuring the integrity and success of their research and development endeavors.
References
-
ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. ACD/Labs. [Link]
-
Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–991. [Link]
-
Moser, A. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs. [Link]
-
Chemistry LibreTexts. (2024). 14: COSY. [Link]
-
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
-
Chemistry LibreTexts. (2024). 19: HMBC. [Link]
-
Navarro-Vázquez, A., & Kessler, H. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(19), 3508-3521. [Link]
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Willker, W., & Leibfritz, D. (2011). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 49(Suppl 1), S108–S114. [Link]
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A Guide to Isotope Pattern Analysis: Confirming the Identity of 3-Bromo-5-fluoro-2-hydroxybenzoic acid by Mass Spectrometry
This technical guide provides an in-depth comparison of mass spectrometry techniques for the structural verification of 3-Bromo-5-fluoro-2-hydroxybenzoic acid. We move beyond simple detection to illustrate how the characteristic isotopic signature of bromine serves as a powerful, self-validating tool for confirming molecular identity with high confidence. This guide is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for unambiguous molecular characterization.
The Foundation: Why Isotope Patterns are a Critical Identification Tool
In mass spectrometry, we measure the mass-to-charge ratio (m/z) of ions. While the nominal mass of a molecule is a useful starting point, high-resolution mass spectrometry (HRMS) provides a far more powerful dataset by measuring the exact mass to several decimal places.[1][2] This precision allows for the determination of a unique elemental formula.[3][4][5]
However, the most compelling evidence for the presence of certain elements comes from their natural isotopic abundances. Elements like chlorine and bromine have heavy isotopes that are exceptionally abundant, creating a distinct "fingerprint" in the mass spectrum.[6][7] Bromine, in particular, possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal proportions.[8][9] This near 1:1 ratio generates a characteristic pair of peaks, often referred to as the M and M+2 peaks, separated by approximately 2 Da.[6][10] The near-equal intensity of these peaks is an unmistakable indicator of a monobrominated compound.[11]
For our target molecule, 3-Bromo-5-fluoro-2-hydroxybenzoic acid (Chemical Formula: C₇H₄BrFO₃), this bromine signature is the key to its confident identification.[12]
Theoretical Isotope Pattern of 3-Bromo-5-fluoro-2-hydroxybenzoic acid
To confidently identify our compound, we must first predict its theoretical isotopic pattern. The analysis is typically performed in negative ion mode (Electrospray Ionization, ESI-) due to the acidic nature of the carboxylic acid group, which readily forms an [M-H]⁻ ion.
The predicted exact masses for the two major isotopic peaks of the deprotonated molecule (C₇H₃BrFO₃⁻) are calculated as follows:
| Isotopic Peak | Ion Formula | Theoretical Exact Mass (Da) | Relative Abundance (%) |
| [M-H]⁻ | C₇H₃⁷⁹BrFO₃⁻ | 232.9250 | ~50.7 |
| [M+2-H]⁻ | C₇H₃⁸¹BrFO₃⁻ | 234.9229 | ~49.3 |
These values are calculated using the monoisotopic masses of the most abundant isotopes of C, H, F, O, and the two stable isotopes of Br. The slight deviation from a perfect 1:1 intensity ratio reflects the precise natural abundances of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[8]
This predicted pattern provides a precise template against which we can compare our experimental data.
Caption: Theoretical isotope cluster for [M-H]⁻ of 3-Bromo-5-fluoro-2-hydroxybenzoic acid.
Recommended Experimental Protocol: LC-HRMS
To resolve the isotopic peaks and confirm the elemental formula, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography is the required methodology.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 3-Bromo-5-fluoro-2-hydroxybenzoic acid in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
3. High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Mass Range: 50 - 500 m/z.
-
Resolution: > 20,000 FWHM (Full Width at Half Maximum).
-
Capillary Voltage: -3.0 kV.
-
Data Acquisition: Profile mode to ensure accurate mass and resolution measurement.
Caption: General experimental workflow for LC-HRMS analysis.
Comparative Analysis: Distinguishing Your Target
The core of this guide is to use the isotope pattern not just for identification, but to actively compare and rule out alternatives.
Comparison 1: Isobaric Interference
An isobaric compound has the same nominal mass but a different elemental formula. Without HRMS, this could lead to a false positive. Consider a hypothetical interfering compound, C₁₀H₇N₅O₃, which also has a nominal mass of 233 Da.
| Compound | Elemental Formula | Monoisotopic Mass ([M-H]⁻) |
| Target Molecule | C₇H₃⁷⁹BrFO₃⁻ | 232.9250 Da |
| Hypothetical Interference | C₁₀H₆N₅O₃⁻ | 232.0471 Da |
An HRMS instrument can easily distinguish between these two compounds.[1] A mass error of less than 5 ppm (parts per million) is typically required for confident formula assignment.[2][13] Furthermore, the interfering compound would completely lack the characteristic 1:1 M/M+2 isotope pattern, making its rejection trivial.
Comparison 2: Other Halogen Patterns
It is critical to distinguish the bromine pattern from that of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1] A compound containing a single chlorine atom will exhibit an M/M+2 pattern, but the M+2 peak will only be about one-third the height of the M peak.[6][10]
This clear difference in isotopic signature makes the identification of bromine unambiguous when compared to other halogenated compounds.
Comparison 3: Fragmentation Analysis as Internal Validation
During mass spectrometry, molecules can fragment into smaller pieces. This fragmentation is not a hindrance; rather, it provides further structural confirmation. For benzoic acid derivatives, a common fragmentation pathway is the loss of carbon dioxide (CO₂, 44 Da) from the carboxyl group.[14][15]
If our target molecule, 3-Bromo-5-fluoro-2-hydroxybenzoic acid, undergoes this fragmentation, we would expect to see a fragment ion corresponding to [M-H-CO₂]⁻. Crucially, because this fragment retains the bromine atom, it must also exhibit the characteristic 1:1 isotope pattern.
| Fragment Ion | Ion Formula | Theoretical Exact Mass (Da) |
| [M-H-CO₂]⁻ (with ⁷⁹Br) | C₆H₃⁷⁹BrFO⁻ | 188.9351 |
| [M-H-CO₂]⁻ (with ⁸¹Br) | C₆H₃⁸¹BrFO⁻ | 190.9331 |
Observing this secondary isotopic doublet provides a powerful internal validation of the structure. It confirms that the bromine atom is part of the core structure that remains after the loss of the carboxyl group, significantly increasing confidence in the identification.
Conclusion
The mass spectrometric analysis of 3-Bromo-5-fluoro-2-hydroxybenzoic acid serves as an exemplary case for the power of isotope pattern analysis. The nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes imparts a distinct M/M+2 signature with a ~1:1 intensity ratio that is easily recognizable. When this unique pattern is resolved using high-resolution mass spectrometry, it allows for:
-
Unambiguous Elemental Formula Confirmation: The accurate mass measurement distinguishes the target from any potential isobaric interferences.
-
Specific Halogen Identification: The 1:1 pattern is a definitive marker for bromine, clearly differentiating it from chlorine or other elements.
-
Self-Validating Structural Insights: The persistence of the bromine isotope pattern in key fragment ions provides an internal layer of confirmation for the proposed structure.
By leveraging this natural isotopic signature, researchers can move beyond simple mass detection to achieve a robust and confident structural verification, a cornerstone of reliable scientific and developmental research.
References
- The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry. Benchchem.
- Elements With More Abundant Heavy Isotopes. Intro to Mass Spectrometry.
- Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. Benchchem.
- Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
- Isotopes in Mass Spectrometry. Chemistry Steps.
- Determination of bromine stable isotopes using continuous-flow isotope r
- 13.04 Isotopic Abundance in Mass Spectrometry. YouTube.
- 5.2 Mass Spectrometry. Chemistry LibreTexts.
- Mass Spectrometry: Fragment
- Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds. Benchchem.
- mass spectra - the M+2 peak. Chemguide.
- Interpretation of Isotope Peaks in Small Molecule LC–MS.
- The Geochemistry of Stable Chlorine and Bromine Isotopes. National Academic Digital Library of Ethiopia.
- mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry.
- 5-Bromo-3-fluoro-2-hydroxybenzoic acid | C7H4BrFO3 | CID 11770416. PubChem.
- Ch13 - Mass Spectroscopy. University of Calgary.
- Advances in structure elucidation of small molecules using mass spectrometry.
- Structure verification of small molecules using mass spectrometry and NMR spectroscopy.
- Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. American Chemical Society.
- 3-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 520927. PubChem.
- Formula determination by high resolution mass spectrometry. YouTube.
- 3-Bromo-5-fluoro-2-hydroxybenzoic acid. Chemrio.
- 3-bromo-5-fluoro-2-hydroxybenzoic acid | 4180-42-1. ChemicalBook.
- STRUCTURE VERIFICATION OF SMALL MOLECULES. Semantic Scholar.
- 3-Bromo-5-hydroxybenzoic acid 97 140472-69-1. Sigma-Aldrich.
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A Comparative Guide to HPLC Retention Times of Brominated Hydroxybenzoic Acids
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate separation and quantification of brominated hydroxybenzoic acids are of paramount importance. These compounds are found as pharmaceutical intermediates, degradation products of agrochemicals, and environmental contaminants. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the cornerstone technique for their analysis. This guide provides an in-depth comparison of the HPLC retention behavior of various brominated hydroxybenzoic acids, grounded in scientific principles and supported by experimental data. We will explore the causal relationships between molecular structure and chromatographic retention, offering a robust framework for method development and analysis.
The Foundational Principles of Separation: Why Structure Dictates Retention
In reversed-phase HPLC, the separation of analytes is primarily governed by their relative hydrophobicity. A more hydrophobic (less polar) molecule will have a stronger affinity for the nonpolar stationary phase (typically C18) and will thus elute later, resulting in a longer retention time. Conversely, a more polar molecule will have a greater affinity for the polar mobile phase and elute earlier.
For brominated hydroxybenzoic acids, several structural factors critically influence their hydrophobicity and, consequently, their HPLC retention time:
-
Ionization State (pKa and Mobile Phase pH): The carboxylic acid and hydroxyl groups are ionizable. The pKa of the carboxylic acid group in hydroxybenzoic acids is typically in the range of 3-5, while the phenolic hydroxyl group has a pKa of around 8-10. The pH of the mobile phase dictates the ionization state of these functional groups. When the mobile phase pH is below the pKa of the carboxylic acid, it exists predominantly in its neutral, protonated form (-COOH), which is significantly more hydrophobic than its ionized, deprotonated form (-COO⁻). Therefore, to achieve good retention of these acidic compounds on a reversed-phase column, the mobile phase is typically acidified (e.g., with formic acid or phosphoric acid) to a pH of around 2.5-3.5, ensuring the carboxylic acid group is protonated.[1][2]
-
Number and Position of Bromine Atoms: Bromine is a large, polarizable, and hydrophobic atom. The addition of each bromine atom to the benzoic acid structure significantly increases its overall hydrophobicity and, therefore, its retention time in reversed-phase HPLC. The position of the bromine atom also plays a role, as it can influence the molecule's overall dipole moment and its ability to interact with the stationary phase.
-
Position of the Hydroxyl Group: The hydroxyl group is a polar functional group that can engage in hydrogen bonding. Its presence generally decreases the hydrophobicity of the molecule, leading to shorter retention times compared to its non-hydroxylated counterpart. The position of the hydroxyl group relative to the carboxylic acid and bromine atoms can influence intramolecular hydrogen bonding and the overall polarity of the molecule, subtly affecting its retention.
A Comparative Analysis of Retention Times
Below is a table summarizing the predicted elution order and the key physicochemical properties of a selection of brominated hydroxybenzoic acid isomers.
| Compound | Structure | Predicted Relative Retention Time | pKa (approx.) | logP (estimated) | Rationale for Retention Behavior |
| 4-Hydroxybenzoic Acid | 4-OH-BA | Shortest | 4.54[4] | 1.58[4] | The parent compound, least hydrophobic. |
| 3-Bromo-4-hydroxybenzoic Acid | 3-Br-4-OH-BA | Intermediate | ~3.5-4.5 | ~2.3 | Addition of one bromine atom increases hydrophobicity. |
| 2-Bromo-4-hydroxybenzoic Acid | 2-Br-4-OH-BA | Intermediate | ~3.5-4.5 | ~2.1[5] | Similar to the 3-bromo isomer, with slight differences due to substituent position. |
| 5-Bromo-2-hydroxybenzoic Acid | 5-Br-2-OH-BA | Intermediate | ~3.0-4.0 | ~2.5 | The relative positions of the functional groups influence polarity. |
| 3,5-Dibromo-4-hydroxybenzoic Acid | 3,5-diBr-4-OH-BA | Longest | ~3.0-4.0 | ~3.0 | The presence of two bromine atoms significantly increases hydrophobicity, leading to the longest retention time. |
Note: The pKa and logP values are approximate and can vary depending on the prediction software and experimental conditions. The predicted relative retention times are based on the general principles of reversed-phase chromatography.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for the HPLC analysis of brominated hydroxybenzoic acids. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.
Reagents and Materials
-
Reference standards of the brominated hydroxybenzoic acids of interest (e.g., 3-Bromo-4-hydroxybenzoic acid, 3,5-Dibromo-4-hydroxybenzoic acid).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid or phosphoric acid (analytical grade).
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention and resolution for these moderately polar compounds.[6][7] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification of the mobile phase ensures the carboxylic acid group is protonated, leading to better retention and peak shape.[1][8] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | 30% B to 70% B over 15 minutes | A gradient elution is often necessary to separate compounds with a range of hydrophobicities in a reasonable time. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. A DAD can be used to monitor multiple wavelengths and confirm peak purity. |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solutions: Accurately weigh a known amount of each reference standard and dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to prepare stock solutions of 1 mg/mL. Prepare working standards by diluting the stock solutions to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) with the mobile phase.
-
Sample Solutions: The sample preparation will depend on the matrix. For liquid samples, filtration through a 0.45 µm syringe filter may be sufficient. For solid samples, an extraction step (e.g., with methanol or acetonitrile) followed by centrifugation and filtration will be necessary.
System Suitability
Before analyzing samples, inject a system suitability standard (a mixture of the analytes) to ensure the chromatographic system is performing adequately. Key parameters to assess include:
-
Resolution: The baseline separation between adjacent peaks should be greater than 1.5.
-
Tailing Factor: The tailing factor for each peak should be between 0.8 and 1.5.
-
Reproducibility: The relative standard deviation (RSD) of the retention times and peak areas for replicate injections should be less than 2%.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the HPLC analysis of brominated hydroxybenzoic acids.
Caption: Experimental workflow for HPLC analysis.
Conclusion
The retention time of brominated hydroxybenzoic acids in reversed-phase HPLC is a predictable function of their molecular structure. By understanding the interplay of factors such as the degree and position of bromination, the position of the hydroxyl group, and the mobile phase pH, researchers can develop robust and reliable analytical methods. The provided experimental protocol and the comparative analysis based on physicochemical properties serve as a valuable guide for scientists and professionals in the fields of pharmaceuticals, environmental science, and beyond. This foundational knowledge empowers the user to not only replicate existing methods but also to logically troubleshoot and optimize separations for their specific analytical challenges.
References
-
SIELC Technologies. (n.d.). Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chromatography Today. (n.d.). A Study Utilising High Temperature UPLC with Mass Spectrometric Detection to Quantify the Metabolites of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]
-
Science.gov. (n.d.). developed rp-hplc method: Topics by Science.gov. Retrieved from [Link]
-
Science.gov. (n.d.). chromatography hplc retention: Topics by Science.gov. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]
-
Science.gov. (n.d.). p-hydroxy benzoic acid: Topics by Science.gov. Retrieved from [Link]
- Szymański, A., Bocian, S., & Buszewski, B. (2015). Comparison of retention properties of stationary phases imitated cell membrane in RP HPLC.
- Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of pharmaceutical and biomedical analysis, 34(1), 207-213.
-
PubChem. (n.d.). 2-Bromo-4-hydroxybenzoic acid. Retrieved from [Link]
- McNamara, L. E., & Korter, T. M. (2014). Differences in Interactions of Benzoic Acid and Benzoate with Interfaces. The journal of physical chemistry. B, 118(48), 13841–13848.
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A Guide to the Infrared Spectrum of 3-Bromo-5-fluoro-2-hydroxybenzoic Acid: A Comparative Analysis for Structural Elucidation
Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. 3-Bromo-5-fluoro-2-hydroxybenzoic acid is a substituted aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in the synthesis of complex therapeutic agents and functional materials. The specific arrangement of its functional groups—a carboxylic acid, a hydroxyl group, and two different halogens on a benzene ring—imparts unique chemical properties that are directly linked to its vibrational behavior.
Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for probing this behavior. By measuring the absorption of infrared radiation by a molecule, we can identify its constituent functional groups and gain insights into its structural nuances, such as hydrogen bonding. This guide offers an in-depth analysis of the characteristic IR spectral peaks of 3-Bromo-5-fluoro-2-hydroxybenzoic acid. Moving beyond a simple peak list, we will explore the causal relationships between molecular structure and spectral features and provide a comparative analysis against simpler, related benzoic acid derivatives to highlight the specific influence of each substituent.
Pillar 1: The Science of Molecular Vibrations – An Expert's Perspective
At its core, an IR spectrum is a fingerprint of a molecule's vibrational modes. Covalent bonds are not rigid; they stretch, bend, and rock at specific frequencies determined by the masses of the bonded atoms and the strength of the bond. When the frequency of incident infrared radiation matches the natural vibrational frequency of a bond, energy is absorbed, resulting in a peak in the spectrum.
The utility of IR spectroscopy in a research setting hinges on the concept of group frequencies . Most functional groups (e.g., C=O, O-H, C-F) produce characteristic absorption bands within a predictable range of wavenumbers, irrespective of the rest of the molecule's structure. However, the precise location, intensity, and shape of these bands are subtly influenced by the local chemical environment. Factors such as electronic effects (conjugation, induction) and spatial interactions (hydrogen bonding, steric hindrance) provide a deeper layer of structural information. For 3-Bromo-5-fluoro-2-hydroxybenzoic acid, the interplay between the electron-withdrawing halogens, the aromatic ring, and the adjacent hydroxyl and carboxylic acid groups creates a unique and diagnostic spectral signature.
Pillar 2: In-Depth Spectral Analysis of 3-Bromo-5-fluoro-2-hydroxybenzoic Acid
The IR spectrum of this molecule is best understood by dissecting it into regions corresponding to its primary functional groups. The presence of both a carboxylic acid and a phenolic hydroxyl group ortho to each other introduces a critical feature: strong intramolecular hydrogen bonding. This interaction, along with intermolecular hydrogen bonding forming carboxylic acid dimers, profoundly influences the spectrum.
Key Vibrational Regions and Their Interpretation
-
O-H Stretching Region (approx. 2500-3300 cm⁻¹):
-
Carboxylic Acid O-H Stretch: This is one of the most identifiable peaks in the spectrum. Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, this absorption is exceptionally broad, often spanning from 2500 to 3300 cm⁻¹.[1][2][3][4] This broadness is a direct consequence of the wide distribution of O-H bond lengths and strengths within the hydrogen-bonded network.
-
Phenolic O-H Stretch: The hydroxyl group at the 2-position is involved in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the carboxylic acid. This internal bonding typically shifts the phenolic O-H stretch to a lower frequency and broadens it. However, its signal will be superimposed upon the much broader carboxylic acid O-H band, likely appearing as a shoulder or contributing to the overall broad envelope.
-
-
C-H Stretching Region (approx. 3000-3100 cm⁻¹):
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹.[5] These peaks are typically of medium to weak intensity and will appear as sharp signals on the shoulder of the very broad O-H band.
-
-
C=O (Carbonyl) Stretching Region (approx. 1650-1700 cm⁻¹):
-
This is another highly characteristic and intense peak. For a typical aromatic carboxylic acid, the C=O stretch appears around 1680-1710 cm⁻¹.[6] The position is lower than that of saturated carboxylic acids (~1710 cm⁻¹) due to conjugation with the aromatic ring, which delocalizes electron density and slightly weakens the C=O double bond.[7][8] In 3-Bromo-5-fluoro-2-hydroxybenzoic acid, the strong intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen further lowers the stretching frequency, likely into the 1650-1680 cm⁻¹ range. This significant shift is a key indicator of the ortho-hydroxy-carboxy arrangement.
-
-
Aromatic C=C and C-O Stretching Region (approx. 1200-1600 cm⁻¹):
-
C=C Ring Stretching: Aromatic rings exhibit characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[5] These bands confirm the presence of the benzene ring.
-
C-O Stretching: The spectrum will contain contributions from both the carboxylic acid C-O bond and the phenolic C-O bond. These coupled vibrations typically result in strong bands appearing between 1210 cm⁻¹ and 1320 cm⁻¹.[1][9]
-
-
C-X (Halogen) Stretching and Fingerprint Region (below 1300 cm⁻¹):
-
C-F Stretch: The C-F bond gives rise to a strong, characteristic absorption band, typically found in the 1000-1300 cm⁻¹ region.
-
C-Br Stretch: The C-Br stretch occurs at a much lower frequency due to the heavier mass of the bromine atom. This peak is expected in the 690-515 cm⁻¹ range.[10][11]
-
C-H Out-of-Plane Bending: The region between 675-900 cm⁻¹ contains information about the substitution pattern on the aromatic ring through C-H out-of-plane ("oop") bending vibrations.[5]
-
Summary of Characteristic Peaks
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Structural Interpretation |
| 2500-3300 | O-H Stretch (Carboxylic Acid) | Strong, Broad | Indicates the presence of a hydrogen-bonded carboxylic acid, likely existing as a dimer.[1][4] |
| 3000-3100 | Aromatic C-H Stretch | Medium-Weak | Confirms the aromatic C-H bonds on the benzene ring.[5] |
| 1650-1680 | C=O Stretch (Carbonyl) | Strong | Lowered frequency due to ring conjugation and strong intramolecular H-bonding with the ortho-hydroxyl group.[6][7] |
| 1400-1600 | Aromatic C=C Ring Stretch | Medium | Characteristic vibrations of the benzene ring skeleton.[5] |
| 1210-1320 | C-O Stretch | Strong | Coupled vibrations from the carboxylic acid and phenolic C-O bonds.[1][9] |
| 1000-1300 | C-F Stretch | Strong | Indicates the presence of the fluorine substituent. |
| 690-515 | C-Br Stretch | Medium | Indicates the presence of the bromine substituent.[10][11] |
| 675-900 | C-H Out-of-Plane (OOP) Bend | Medium-Strong | Related to the substitution pattern on the aromatic ring. |
Pillar 3: A Comparative Guide to Benzoic Acid Derivatives
To fully appreciate the spectral features of 3-Bromo-5-fluoro-2-hydroxybenzoic acid, it is instructive to compare its expected spectrum with those of simpler, related molecules. This comparison isolates the influence of each functional group on the key vibrational modes.
Comparative Molecules:
-
Benzoic Acid: The parent aromatic carboxylic acid. Its spectrum establishes a baseline for the O-H and C=O stretches in a conjugated system without intramolecular hydrogen bonding or halogen substitution.[9][12]
-
Salicylic Acid (2-Hydroxybenzoic acid): This comparison directly illustrates the powerful effect of the intramolecular hydrogen bond from the 2-position hydroxyl group, which significantly lowers the C=O stretching frequency.[13]
-
3-Bromobenzoic Acid: This molecule demonstrates the electronic (inductive) and mass effects of the bromine substituent on the ring vibrations and adds the characteristic C-Br stretching frequency.[14][15]
-
4-Fluorobenzoic Acid: Used as a proxy to show the effect of a fluorine substituent, which introduces a strong C-F stretching band.[16]
Comparative Data Table of Key Stretching Frequencies
| Molecule | Approx. O-H Stretch (cm⁻¹) | Approx. C=O Stretch (cm⁻¹) | Key Distinguishing Features |
| Benzoic Acid | 2500-3300 (Broad)[12] | ~1680-1700[6] | Baseline for aromatic carboxylic acids. |
| Salicylic Acid | 2500-3300 (Broad) | ~1655-1665 | C=O frequency is significantly lowered due to intramolecular H-bonding. |
| 3-Bromobenzoic Acid | 2500-3300 (Broad) | ~1690-1705 | C=O frequency similar to benzoic acid; presence of a C-Br stretch (~515-690 cm⁻¹).[10] |
| 4-Fluorobenzoic Acid | 2500-3300 (Broad) | ~1680-1700 | C=O frequency similar to benzoic acid; presence of a strong C-F stretch (~1000-1300 cm⁻¹). |
| 3-Bromo-5-fluoro-2-hydroxybenzoic Acid | 2500-3300 (Broad) | ~1650-1680 (Predicted) | Combines features: Lowered C=O from H-bonding, plus distinct C-F and C-Br stretches. |
This comparative approach serves as a self-validating system. By understanding the spectra of the simpler components, the interpretation of the more complex target molecule becomes a logical exercise in combining these known effects, thereby increasing the trustworthiness of the final analysis.
Visualization of Structure-Spectrum Relationships
The following diagram illustrates the logical connection between the functional groups of the target molecule and their corresponding regions of activity in the infrared spectrum.
Caption: Relationship between functional groups and IR absorption regions.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
This protocol describes the standardized procedure for obtaining an IR spectrum of a solid sample like 3-Bromo-5-fluoro-2-hydroxybenzoic acid using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its minimal sample preparation and high reproducibility.
Instrumentation: FTIR Spectrometer with a diamond or germanium ATR crystal.
Methodology:
-
Instrument Preparation and Background Scan:
-
Ensure the ATR crystal surface is clean. Wipe gently with a solvent-grade isopropanol-soaked, lint-free tissue and allow it to fully evaporate.
-
Acquire a background spectrum. This is a critical step to measure the ambient environment (e.g., atmospheric H₂O and CO₂) and the instrument's response, which will be digitally subtracted from the sample spectrum. A typical background scan consists of 32 co-added scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount of the solid 3-Bromo-5-fluoro-2-hydroxybenzoic acid powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. This is crucial for achieving a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.
-
-
Data Acquisition:
-
Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution, 400-4000 cm⁻¹ range). Co-adding multiple scans is essential to improve the signal-to-noise ratio, ensuring that weak peaks are distinguishable from baseline noise.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Perform an ATR correction if necessary (this is a standard function in most software that corrects for the wavelength-dependent depth of penetration of the IR beam).
-
Apply a baseline correction to ensure all peaks originate from a flat baseline, which aids in accurate peak identification and integration.
-
Carefully clean the ATR crystal and press with isopropanol to remove all sample residues before the next measurement.
-
Conclusion
The infrared spectrum of 3-Bromo-5-fluoro-2-hydroxybenzoic acid is rich with structural information. The key diagnostic features are an extremely broad O-H stretch from 2500-3300 cm⁻¹, a strong C=O stretch shifted to a lower frequency (approx. 1650-1680 cm⁻¹) due to conjugation and intramolecular hydrogen bonding, and distinct, strong C-F and C-Br stretching bands in the fingerprint region. By systematically analyzing these features and comparing them to related compounds, IR spectroscopy serves as a powerful and definitive tool for confirming the molecular identity and key structural characteristics of this complex substituted benzoic acid, making it an indispensable technique in the workflow of researchers, scientists, and drug development professionals.
References
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]
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LibreTexts Chemistry. (2020). 21.3: Spectroscopy of Carboxylic Acids. [Link]
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Michigan State University. (n.d.). Infrared Spectrometry. MSU Department of Chemistry. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]
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American Institute of Physics. (2003). Theoretical modeling of the OH stretch infrared spectrum of carboxylic acid dimers based on first-principles anharmonic coupling. AIP Scitation. [Link]
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JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
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JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-bromo-. NIST Chemistry WebBook. [Link]
-
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A Comparative Guide to the Crystal Structure Analysis of 3-Bromo-5-fluoro-2-hydroxybenzoic Acid
This guide provides an in-depth, comparative analysis of the experimental and computational techniques required to determine, de novo, the crystal structure of 3-Bromo-5-fluoro-2-hydroxybenzoic acid. We will explore the gold-standard method, Single-Crystal X-ray Diffraction (SC-XRD), and compare it with powerful alternatives for cases where ideal single crystals are elusive. This document serves as both a strategic guide and a practical handbook for elucidating the solid-state architecture of novel molecular compounds.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction is the most powerful and accurate technique for determining the three-dimensional structure of a crystalline solid.[1][2] It provides unambiguous data on atomic positions, bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's function.[1][2] The process relies on the diffraction of a focused X-ray beam by a single, high-quality crystal.[3] The resulting diffraction pattern of discrete spots is used to construct a 3D electron density map of the unit cell, from which the molecular structure is solved.[4]
Causality in Experimental Design: Why SC-XRD is Definitive
The strength of SC-XRD lies in its ability to capture the complete, three-dimensional diffraction data from a single, perfectly ordered lattice.[5] This avoids the orientational averaging that occurs in other methods, allowing for the precise and unambiguous determination of the atomic arrangement.[3][6] For a molecule like 3-Bromo-5-fluoro-2-hydroxybenzoic acid, SC-XRD can definitively resolve the planarity of the benzene ring, the conformation of the carboxylic acid and hydroxyl groups, and the intricate network of hydrogen bonds and halogen interactions that dictate the crystal packing.
Experimental Protocol: A Step-by-Step Workflow for SC-XRD
1. Crystal Growth (The Art and Science): The most critical and often challenging step is growing a single crystal of sufficient size (typically 0.1-0.4 mm) and quality.[4][7] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered fashion.[7]
-
Purity is Paramount: Begin with the highest purity sample possible. Impurities can inhibit crystal growth or become incorporated as defects.[8]
-
Method 1: Slow Evaporation: This is the simplest method.[7][9]
-
Dissolve 20-50 mg of 3-Bromo-5-fluoro-2-hydroxybenzoic acid in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small vial. The compound should be soluble, but the solution should not be saturated at room temperature.[10]
-
Cover the vial with a cap or parafilm containing a few pinholes to allow for slow solvent evaporation.[7]
-
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.[10]
-
-
Method 2: Vapor Diffusion: This technique is excellent for small quantities of material and allows for finer control over the crystallization process.[7]
-
Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble).
-
Place this vial inside a larger, sealed jar containing a larger volume of a miscible "poor" solvent (in which the compound is insoluble).
-
Slow diffusion of the "poor" solvent's vapor into the "good" solvent will gradually reduce the compound's solubility, inducing crystallization.[7]
-
2. Crystal Selection and Mounting:
-
Under a microscope, select a crystal with sharp edges, smooth faces, and no visible cracks or defects.
-
Carefully mount the crystal on a goniometer head using a cryoloop and a minimal amount of cryoprotectant oil.
3. Data Collection:
-
Mount the goniometer head onto the diffractometer. A stream of cold nitrogen (typically 100 K) is used to protect the crystal from radiation damage and reduce thermal vibrations.
-
An X-ray beam (often from a Mo or Cu source) is directed at the crystal.[11]
-
The crystal is rotated, and a series of diffraction images are collected by a detector. Each image captures a "slice" of the diffraction data.[12]
4. Structure Solution and Refinement:
-
The collected diffraction spots are indexed to determine the unit cell parameters and crystal system.
-
Specialized software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map.[11]
-
An atomic model is built into the electron density map.
-
The model is refined using a least-squares algorithm (e.g., with SHELXL), which adjusts atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.[11]
Visualization of the SC-XRD Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Alternative and Complementary Techniques
When high-quality single crystals cannot be grown, researchers are not at a dead end. Several other powerful techniques can provide crucial structural information, either individually or in combination.
Powder X-ray Diffraction (PXRD)
PXRD is a rapid and non-destructive technique used on a microcrystalline powder sample.[6][] Instead of discrete spots, it produces a 1D diffraction pattern of intensity versus diffraction angle (2θ).[3]
-
Core Principle: The sample contains thousands of tiny, randomly oriented crystallites. The X-ray beam diffracts off all possible lattice planes simultaneously, generating a characteristic "fingerprint" pattern.[]
-
Strengths:
-
Limitations:
-
The 1D pattern is a compression of 3D data, leading to peak overlap and loss of information compared to SC-XRD.[5]
-
Ab initio structure solution is possible but significantly more complex and less certain than with single-crystal data.[15] It often requires complementary information from computational modeling.[16]
-
Solid-State NMR (ssNMR) Spectroscopy
Solid-state NMR provides detailed information about the local chemical environment of nuclei (e.g., ¹³C, ¹⁵N, ¹⁹F) in a solid sample.[17]
-
Core Principle: Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions to reveal information about molecular conformation and packing.[17] Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra.[17]
-
Strengths:
-
Does not require crystalline samples; can be used on amorphous or poorly ordered materials.
-
Highly sensitive to the local environment, making it excellent for identifying different polymorphs or conformations within the unit cell.
-
Can provide internuclear distances and connectivity information to build or validate a structural model.[18]
-
-
Limitations:
-
Does not directly provide a global 3D structure in the same way as diffraction methods.
-
Spectral interpretation can be complex, and sensitivity may be an issue for certain nuclei.
-
Computational Chemistry (DFT Crystal Structure Prediction)
Computational methods, particularly Density Functional Theory (DFT), can predict the most energetically favorable crystal structures for a given molecule.[11][19]
-
Core Principle: Algorithms generate a multitude of plausible crystal packing arrangements and calculate their relative lattice energies. The lowest energy structures are considered the most likely to be observed experimentally.
-
Strengths:
-
Limitations:
-
Computationally intensive, especially for flexible molecules.[16]
-
The predicted lowest-energy structure is not guaranteed to be the one formed under specific experimental conditions (kinetic vs. thermodynamic control). Experimental validation is essential.
-
Comparative Analysis of Techniques
| Feature | Single-Crystal XRD (SC-XRD) | Powder XRD (PXRD) | Solid-State NMR (ssNMR) | Computational Prediction (DFT) |
| Primary Output | Unambiguous 3D atomic coordinates, bond lengths/angles, packing.[2] | 1D diffractogram (fingerprint), unit cell parameters, phase purity.[][14] | Chemical shifts, connectivity, local conformation, internuclear distances.[18] | Ranked list of predicted 3D crystal structures based on energy.[16] |
| Sample Requirement | Single, high-quality crystal (~0.1-0.4 mm).[4] | Finely ground microcrystalline powder (~10-20 mg).[6][12] | Powdered sample (crystalline or amorphous, ~50-100 mg). | None (in silico). |
| Key Advantage | Definitive and highly accurate structure determination.[1] | Rapid, requires no single crystals, excellent for phase analysis.[6][14] | Applicable to non-crystalline materials, sensitive to local environments.[17] | No experiment needed, can guide experimental work and help solve PXRD data.[16] |
| Key Limitation | Crystal growth can be a major bottleneck.[14] | Loss of 3D information makes ab initio structure solution difficult.[5][15] | Does not provide a global 3D structure directly. | Predictions require experimental validation; computationally expensive.[16] |
Decision-Making Workflow for Structure Determination
Caption: Decision tree for selecting a structure determination method.
Conclusion
Determining the crystal structure of a novel compound like 3-Bromo-5-fluoro-2-hydroxybenzoic acid is a systematic process of evidence gathering. While Single-Crystal X-ray Diffraction remains the unequivocal gold standard for its precision and clarity, its primary prerequisite—a high-quality single crystal—can be a significant hurdle.
When faced with this challenge, a synergistic approach is the most robust strategy. Powder X-ray Diffraction provides an essential experimental fingerprint of the bulk material. This data, when combined with the theoretical power of DFT-based Crystal Structure Prediction , can unlock the 3D structure through computational modeling and refinement. Furthermore, Solid-State NMR can offer invaluable, independent validation of the local molecular conformation and packing environment. By understanding the strengths and limitations of each technique, researchers can design a logical and efficient workflow to confidently elucidate the solid-state structure of any new molecule, paving the way for its rational application in science and technology.
References
-
Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]
-
Anton Paar. (2023, August 17). 3D vs 1D XRD Data: Single Crystal Spots vs Powder Peaks Explained [Video]. YouTube. Retrieved from [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 7), 939–945. Retrieved from [Link]
-
AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD. Retrieved from [Link]
-
Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]
-
Drawell. (n.d.). What is the Difference Between Powder Diffraction and Single Crystal Diffraction. Retrieved from [Link]
-
Staples, R. J. (2012, December 12). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Harris, K. D. M. (2004). Structure Determination of Molecular Solids from Powder X-Ray Diffraction Data. In Topics in Current Chemistry (Vol. 232, pp. 147-207). ResearchGate. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
Nievergelt, P. P., & Spingler, B. (2016). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material?. CrystEngComm, 19(1), 142-147. Retrieved from [Link]
-
University of York Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals. Retrieved from [Link]
-
Clegg, W. (2003). 3 Molecular structure from X-ray diffraction. Annual Reports Section "C" (Physical Chemistry), 99, 67-86. Retrieved from [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
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Mao, J. D., & Schmidt-Rohr, K. (2017). Advanced solid-state NMR spectroscopy of natural organic matter. Progress in Nuclear Magnetic Resonance Spectroscopy, 100, 1-27. Retrieved from [Link]
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University of Ottawa. (n.d.). Introduction to Solid State NMR. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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National University of Singapore. (2016, March 29). Powder X-Ray Diffraction (2 out of 2) [Video]. YouTube. Retrieved from [Link]
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Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1776–1789. Retrieved from [Link]
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FZU - Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]
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ResearchGate. (n.d.). Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation [Request PDF]. Retrieved from [Link]
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Montis, R., & Hursthouse, M. B. (2012). Crystal structure of 3-bromo-2-hydroxybenzoic acid. Acta Crystallographica Section E, 68(Pt 5), o1437. Retrieved from [Link]
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Semantic Scholar. (n.d.). Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation. Retrieved from [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Retrieved from [Link]
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Research Square. (2022). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Retrieved from [Link]
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MDPI. (2019). Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromo-5-hydroxybenzoic acid. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives. PubMed Central. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Crystal structure of 3-bromo-2-hydroxybenzonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Bromosalicylic acid. PubChem Compound Database. Retrieved from [Link]
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Establishing a Melting Point Standard for Pure 3-Bromo-5-fluoro-2-hydroxybenzoic Acid: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the physical properties of a new chemical entity (NCE) are foundational to its characterization. Among these, the melting point is a critical first indicator of identity and purity. This guide addresses the establishment of a reliable melting point standard for pure 3-Bromo-5-fluoro-2-hydroxybenzoic acid, a compound for which a definitive standard is not yet established in publicly available literature.
Instead of merely reporting a value, we will detail a robust, self-validating methodology for determining this physical constant. This approach, grounded in pharmacopeial standards and modern analytical techniques, provides a framework for generating a trustworthy specification essential for regulatory filings and consistent downstream research, as guided by principles in ICH Q6A for new drug substances.[1][2][3]
The Rationale: Why a Melting Point "Standard"?
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. For a pharmaceutical compound, this value is not just a number; it is a critical quality attribute. A depressed or broad melting range is a classic sign of impurities, which lower the melting point and disrupt the crystal lattice.
However, the term "standard" can be misleading. A single compound can exist in different crystalline forms, known as polymorphs, each with a unique crystal lattice arrangement and, consequently, a different melting point. Therefore, establishing a melting point standard is intrinsically linked to controlling the crystallization process to ensure a consistent, single polymorphic form.
Comparative Analysis of Methodologies
Two primary, authoritative methods are employed for melting point determination: the traditional capillary method (as described in USP <741> Class I) and modern instrumental techniques, including automated optical methods and Differential Scanning Calorimetry (DSC).[4][5][6] The choice of method depends on the required level of precision, sample throughput, and the type of data needed.
| Feature | Capillary Melting Point (USP <741> Apparatus I) | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of the phase transition of a sample packed in a glass capillary and heated in a controlled block or bath. | Measures the difference in heat flow between the sample and a reference as a function of temperature. |
| Data Output | A temperature range, from the onset of collapse/first liquid droplet to the point of complete liquefaction ("clear point"). | A thermogram showing heat flow vs. temperature. Provides onset temperature, peak maximum (melting point), and enthalpy of fusion (ΔH). |
| Key Advantage | Low cost, simple, and provides a direct visual confirmation of melting behavior (e.g., color change, decomposition). | Highly precise and quantitative. Can detect subtle thermal events and is invaluable for studying polymorphism and purity. |
| Causality | The operator's visual acuity and consistent interpretation of the melting process are paramount. The heating rate directly impacts thermal equilibrium and accuracy. | The endothermic heat flow required to break the crystal lattice is a fundamental thermodynamic property of the substance. |
| Best For | Routine identification, teaching environments, and initial purity checks. | Establishing a precise thermodynamic melting point, purity analysis, polymorph screening, and formal specification setting for regulatory submissions. |
Experimental Protocol: Establishing a Self-Validating Melting Point
This protocol outlines a rigorous procedure for determining the melting point of 3-Bromo-5-fluoro-2-hydroxybenzoic acid, incorporating system validation to ensure data integrity.
Trustworthiness in melting point determination begins with a calibrated instrument. The accuracy of the apparatus must be verified at regular intervals using certified USP Reference Standards.[6]
Step-by-Step Calibration Protocol:
-
Select Standards : Choose at least two USP Melting Point Reference Standards that bracket the expected melting range of the test compound. Given the melting points of similar structures, standards like Vanillin (81-83°C) and Acetanilide (114-116°C) might be suitable for initial range-finding, while higher-melting standards may be needed.[7]
-
Preparation : Use the reference standards as received.
-
Measurement : Determine the melting point of each reference standard using the same method and heating rate planned for the test sample (e.g., a 1°C/minute ramp rate as per USP <741>).[5][8]
-
Verification : The observed melting point for each standard must fall within the certified range specified on its label. If it does not, the instrument must be recalibrated or serviced before proceeding.[7]
The physical state of the sample is critical for a reproducible measurement.
-
Drying : Ensure the sample is free of residual solvents by drying it under a vacuum at a temperature well below its expected melting point until a constant weight is achieved.
-
Pulverization : Gently pulverize the dried sample into a fine, uniform powder using an agate mortar and pestle. This ensures efficient and uniform heat transfer within the capillary.[8]
This method provides a reliable melting range and is the definitive procedure in case of disputes.[6]
-
Loading : Tap the open end of a standard capillary tube (0.8–1.2 mm internal diameter) into the powdered sample.[5] Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The final packed column height should be 2.5–3.5 mm.[5]
-
Heating - Initial Range Finding : Place the capillary in the apparatus. Heat rapidly (e.g., 10-20°C/min) to get an approximate melting temperature. Allow the apparatus to cool to at least 20°C below this approximate value.
-
Heating - Accurate Determination : Insert a new capillary. Heat the block until the temperature is about 5-10°C below the expected melting point.[5][6]
-
Controlled Ramp : Reduce the heating rate to a constant 1°C per minute.[8] This slow rate is crucial to maintain thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation & Recording :
-
Onset of Melting : Record the temperature at which the column of powder is first observed to collapse or when the first drop of liquid becomes visible.
-
Completion of Melting : Record the temperature at which the last solid particle disappears, and the sample is completely liquid (the "clear point").
-
-
Reporting : Report the result as a range (e.g., 1XX.X °C – 1YY.Y °C). Perform the measurement in triplicate with fresh capillaries for each run.
DSC offers a more detailed and quantitative assessment.
-
Sample Preparation : Accurately weigh 1-3 mg of the pulverized, dried sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup : Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program :
-
Equilibrate the cell at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melt.
-
Use a nitrogen purge gas to maintain an inert atmosphere.
-
-
Data Analysis : The resulting thermogram will show an endothermic peak representing the melt.
-
Onset Temperature : The extrapolated beginning of the melting peak. This is often considered the most reproducible point and is analogous to the thermodynamic melting point.
-
Peak Temperature : The temperature at which the rate of heat absorption is maximal.
-
Enthalpy of Fusion (ΔH) : The integrated area of the melting peak (in J/g), which is proportional to the sample's crystallinity.
-
Visualization of the Workflow
The following diagram illustrates the logical workflow for establishing a melting point specification for a new chemical entity.
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-fluoro-2-hydroxybenzoic Acid
Part 1: Hazard Assessment and Waste Classification
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This initial assessment dictates every subsequent step. 3-Bromo-5-fluoro-2-hydroxybenzoic acid, as a halogenated aromatic carboxylic acid, presents several potential hazards.
Hazard Profile: Based on data from structurally similar compounds, 3-Bromo-5-fluoro-2-hydroxybenzoic acid should be handled as a substance that:
The Critical Classification: Halogenated Organic Waste The presence of bromine and fluorine atoms places this compound squarely in the category of halogenated organic waste .[6] This is the single most important classification for disposal purposes. Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if incinerated improperly and their overall environmental impact.[7][8][9]
Therefore, all waste containing 3-Bromo-5-fluoro-2-hydroxybenzoic acid must be segregated into a dedicated halogenated organic waste stream.[6][10][11]
| Property | Identifier |
| Chemical Name | 3-Bromo-5-fluoro-2-hydroxybenzoic acid |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant |
| EPA Waste Category | Hazardous Waste: Halogenated Organic Compound |
| Required Segregation | Halogenated Organic Waste Stream |
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
This protocol follows the "cradle-to-grave" principle of hazardous waste management mandated by the EPA.[7] The process begins the moment the chemical is deemed waste.
Step 1: Point-of-Generation Containment
The first step is to contain the waste in a designated receptacle immediately at its point of generation. This area is known as a Satellite Accumulation Area (SAA).[12][13][14]
-
Action: Place solid 3-Bromo-5-fluoro-2-hydroxybenzoic acid waste, or materials contaminated with it (e.g., weighing paper, contaminated gloves), into a designated hazardous waste container.
-
Causality: Containing waste at the source prevents accidental spills, minimizes personnel exposure, and avoids cross-contamination with non-hazardous waste streams. The SAA must be under the control of the laboratory personnel generating the waste.[14]
Step 2: Waste Segregation - The Cardinal Rule
Proper segregation is paramount to prevent dangerous chemical reactions and ensure the waste can be treated correctly by the disposal facility.
-
Action: Ensure your waste container for 3-Bromo-5-fluoro-2-hydroxybenzoic acid is used only for other halogenated organic waste.[6][10]
-
DO NOT MIX WITH:
-
Non-halogenated organic waste (e.g., acetone, hexane, methanol).
-
Strong bases or oxidizing agents: As an acid, it can react exothermically with bases.[15]
-
Aqueous inorganic waste.
-
-
Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process, significantly increasing costs and environmental risk. More critically, mixing incompatible chemicals, such as acids and bases, can lead to violent reactions, gas generation, and container pressurization.
Step 3: Container Management and Labeling
The waste container itself is a critical piece of safety equipment. Its integrity and labeling are mandated by both the EPA and the Occupational Safety and Health Administration (OSHA).[8][13]
-
Action:
-
Select a container that is chemically compatible with the acidic and halogenated nature of the waste. High-density polyethylene (HDPE) is a common choice. The original product container is often suitable if it is in good condition.[12]
-
The container must have a secure, leak-proof, screw-top lid. It must be kept closed at all times except when actively adding waste.[6][12]
-
Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[6][12]
-
The label must clearly list the full chemical name: "3-Bromo-5-fluoro-2-hydroxybenzoic acid " and any other halogenated compounds in the container. Do not use abbreviations or chemical formulas.[6]
-
Indicate the relevant hazards (e.g., Irritant, Toxic).
-
-
Causality: Proper labeling ensures that anyone handling the container understands its contents and associated dangers. Keeping containers closed prevents the release of vapors and protects against spills.
Step 4: Accumulation and Storage in the SAA
-
Action:
-
Store the labeled waste container in a designated SAA within the laboratory.
-
Place the container in secondary containment, such as a chemical-resistant tray or tub, that can hold the entire volume of the largest container within it.[12]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[13][14]
-
Conduct and document weekly inspections of your SAA to check for leaks and container degradation.[8]
-
-
Causality: Secondary containment is a crucial safeguard against spills contaminating the laboratory environment. Volume limits and regular inspections are regulatory requirements designed to minimize the quantity of hazardous material stored in active workspaces.
Step 5: Final Disposal and Removal
Hazardous waste cannot be discarded via standard trash or sewer systems.[8][11] It must be handled by trained professionals.
-
Action: Once the waste container is full, or if the waste has been stored for the maximum allowable time (typically six to twelve months in academic labs), arrange for its removal.[8][14] Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[7]
-
Causality: Licensed disposal facilities have the specialized equipment and permits required to treat, store, or dispose of hazardous chemical waste in an environmentally sound manner, fulfilling the "grave" portion of the RCRA mandate.
Part 3: Emergency Preparedness and Spill Management
Even with careful handling, spills can occur. A clear, pre-planned response is essential.
Required Personal Protective Equipment (PPE):
-
Routine Handling: Nitrile gloves, ANSI-rated safety glasses, and a lab coat.
-
Spill Cleanup: Chemical splash goggles, nitrile gloves (consider double-gloving), and a lab coat. For larger spills, a face shield and respiratory protection may be necessary.[6]
Small Spill Cleanup Protocol (Solid Powder):
-
Alert & Isolate: Alert colleagues in the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated to avoid inhalation of dust.[1]
-
Don PPE: Wear appropriate PPE as described above.
-
Contain & Collect: Gently sweep up the solid material. Avoid creating dust . Use a plastic dustpan and brush. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Package for Disposal: Place the collected solid and all contaminated cleaning materials (e.g., paper towels, gloves) into a new, properly labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp paper towel (using a suitable solvent if necessary), then wash with soap and water.
-
Report: Report the spill to your laboratory supervisor or EH&S department, per your institution's policy.
Part 4: Visualization of the Disposal Workflow
The following diagram illustrates the complete, compliant lifecycle for the disposal of 3-Bromo-5-fluoro-2-hydroxybenzoic acid.
Caption: Cradle-to-Grave Disposal Workflow for Hazardous Chemical Waste.
Conclusion
The responsible management of chemical waste is a hallmark of a proficient and safety-conscious scientific professional. For 3-Bromo-5-fluoro-2-hydroxybenzoic acid, the key principles are unambiguous: characterize it as hazardous halogenated organic waste; segregate it from all other waste streams; contain it in a properly labeled and sealed container within a designated area; and arrange for its disposal through approved, professional channels. Adherence to this protocol ensures the safety of laboratory personnel, protects our environment, and maintains the highest standards of scientific integrity and regulatory compliance.
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- 3-Bromo-5-fluorobenzoic acid Safety D
- How to Ensure Safe Chemical Waste Disposal in Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet for 3,5-dibromo-4-hydroxybenzoic acid. Thermo Fisher Scientific.
- Safety Data Sheet for 2-Amino-3-bromo-5-fluorobenzoic acid. Thermo Fisher Scientific.
- 3-Bromo-5-hydroxybenzoic acid Product Page. Sigma-Aldrich.
- Appendix III List of Halogenated Organic Compounds.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- Safety Data Sheet for 5-Bromosalicylic acid. Fisher Scientific.
- Safety Data Sheet for 3-Bromo-5-fluorobenzotrifluoride. Sigma-Aldrich.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. U.S. Government Publishing Office (eCFR).
- Classification of special laboratory waste.
- Chemical and Hazardous Waste Guide. University of Oslo (UiO).
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- Safety Data Sheet for 2-Bromo-5-hydroxybenzoic acid. AK Scientific, Inc.
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Navigating the Safe Handling of 3-Bromo-5-fluoro-2-hydroxybenzoic Acid: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of novel chemical entities like 3-Bromo-5-fluoro-2-hydroxybenzoic acid demands a meticulous and informed approach to personal protection and environmental responsibility. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our aim is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring both your safety and the integrity of your research.
Core Principles of Protection: A Multi-Layered Approach
The safe handling of 3-Bromo-5-fluoro-2-hydroxybenzoic acid hinges on a multi-layered defense strategy that encompasses engineering controls, personal protective equipment (PPE), and stringent operational protocols.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even donned, the laboratory environment itself should be engineered to minimize exposure.
-
Ventilation: All handling of 3-Bromo-5-fluoro-2-hydroxybenzoic acid in its solid, powdered form should be conducted in a certified chemical fume hood.[4] This is critical to prevent the inhalation of airborne particulates, which may cause respiratory irritation.[1][5] For solutions, a well-ventilated area is a minimum requirement, with a fume hood being the preferred standard.[1]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6][7] Their proximity and functionality are non-negotiable components of a safe laboratory setup.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is paramount to preventing direct contact with the chemical. The following table outlines the minimum required PPE, with explanations grounded in the potential hazards identified from similar compounds.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Safety Goggles with Side Shields | Protects against dust particles and splashes that can cause serious eye irritation.[1][7][8] For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[4][9] |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | Prevents skin contact, which can cause irritation.[1][4][9] Gloves must be inspected for tears or holes before each use. Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal. |
| Body | Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from contamination.[4][8] |
| Respiratory | NIOSH-Approved Respirator (e.g., N95 Dust Mask) | Necessary when handling the powder outside of a fume hood or if dust generation is likely.[4][8][10] This mitigates the risk of inhaling particles that may cause respiratory irritation.[1][11] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring the well-being of all laboratory personnel.
1. Pre-Handling Preparation:
- Review the safety information for structurally similar compounds.
- Ensure the fume hood is operational and the sash is at the appropriate height.
- Confirm the location and functionality of the nearest safety shower and eyewash station.
- Assemble all necessary equipment and reagents before introducing the 3-Bromo-5-fluoro-2-hydroxybenzoic acid.
- Don all required PPE as outlined in the table above.
2. Handling the Chemical:
- Handle the solid form of the compound within a chemical fume hood to minimize dust inhalation.
- When weighing, use a spatula and handle with care to prevent creating airborne dust.
- If creating a solution, add the solid to the solvent slowly to avoid splashing.
- Keep the container tightly closed when not in use.[1][11]
3. Post-Handling Procedures:
- Thoroughly clean the work area, including the balance and any potentially contaminated surfaces.
- Properly remove and dispose of contaminated gloves.
- Wash hands thoroughly with soap and water.[4]
Spill and Emergency Response
In the event of a spill or exposure, immediate and correct action is critical.
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep up the material and place it in a sealed container for disposal.[6][11]
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Disposal Plan: Environmental Responsibility
Proper disposal of 3-Bromo-5-fluoro-2-hydroxybenzoic acid and its containers is essential to protect the environment.
-
Waste Chemical: All waste containing this compound should be collected in a clearly labeled, sealed container.[11] It should be disposed of as hazardous chemical waste through a licensed disposal company. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: Any materials used to clean up spills, as well as contaminated gloves and other disposable PPE, should be placed in a sealed bag and disposed of as hazardous waste.
Visualizing the PPE Workflow
To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.
Caption: PPE Selection Workflow for 3-Bromo-5-fluoro-2-hydroxybenzoic Acid.
By adhering to these comprehensive guidelines, researchers can confidently handle 3-Bromo-5-fluoro-2-hydroxybenzoic acid, ensuring their personal safety and the integrity of their work, while also upholding their responsibility to the environment.
References
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Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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3,5-Dibromo-4-hydroxybenzoic acid SAFETY DATA SHEET. (2025, September 5). Retrieved from [Link]
-
Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US. (2026, January 26). Retrieved from [Link]
-
Benzoic acid AGR - Labbox. (n.d.). Retrieved from [Link]
-
40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). - eCFR. (n.d.). Retrieved from [Link]
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5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
